Cymarin
Description
This compound has been reported in Strophanthus hispidus, Adonis amurensis, and other organisms with data available.
A cardiotonic cardiac glycoside found in STROPHANTHUS. The aglycone is STROPHANTHIN.
Structure
2D Structure
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCGNURMLWFQJR-ZNDDOCHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871714 | |
| Record name | Cymarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-77-0 | |
| Record name | Cymarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cymarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cymarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13240 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cymarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cymarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3LS8435E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Cymarin on Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which cymarin, a cardiac glycoside, exerts its effects on the Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase). The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into the binding kinetics, conformational changes, and subsequent cellular signaling cascades.
Executive Summary
This compound, a cardenolide cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients in animal cells. By binding to a specific site on the α-subunit of the enzyme, this compound locks the protein in an inhibited conformation, leading to a cascade of downstream effects. This guide will delve into the specifics of this interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding and guide future research and development.
Mechanism of Action: From Binding to Inhibition
The primary molecular target of this compound is the Na+/K+-ATPase enzyme. This protein complex, composed of α and β subunits, actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP. This pumping action is crucial for various cellular processes, including nerve impulse transmission, muscle contraction, and maintenance of cell volume.
This compound exerts its inhibitory effect by binding to an extracellularly accessible site on the α-subunit of the Na+/K+-ATPase. This binding is highly specific and occurs when the enzyme is in its phosphorylated, outward-facing conformation (E2-P state). The binding of this compound stabilizes this conformation, preventing the dephosphorylation and subsequent conformational changes necessary for ion transport and the completion of the pump cycle.
The inhibition of the Na+/K+-ATPase by this compound leads to a rise in the intracellular sodium concentration. This increase in intracellular sodium alters the electrochemical gradient, which in turn affects the function of other ion transport systems, most notably the sodium-calcium exchanger (NCX). The NCX, operating in its reverse mode, begins to extrude sodium ions in exchange for calcium ions, leading to an increase in the intracellular calcium concentration. This elevation in cytosolic calcium is the primary mechanism behind the positive inotropic effect of cardiac glycosides in cardiac muscle cells, resulting in increased contractility.
Beyond its direct impact on ion transport, the binding of this compound to the Na+/K+-ATPase can also trigger intracellular signaling cascades, a function of the enzyme that is independent of its pumping activity. This signaling role involves the interaction of the Na+/K+-ATPase with neighboring proteins, such as the Src kinase and the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the Ras/Raf/MEK/ERK pathway. These signaling events can influence various cellular processes, including gene expression, cell growth, and apoptosis.
Diagram of the Na+/K+-ATPase Pumping Cycle and Inhibition by this compound
Caption: The Post-Albers cycle of the Na+/K+-ATPase and the inhibitory binding of this compound to the E2-P conformation.
Quantitative Data on this compound-Na+/K+-ATPase Interaction
The inhibitory potency and binding affinity of this compound for the Na+/K+-ATPase have been quantified in various studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | Same as IAC | Electrophorus electricus (Electric eel) | [1] |
| Kd (of IAC) | 0.4 µM | Electrophorus electricus (Electric eel) | [1] |
Note: IAC (4'-(3-iodo-4-azidobenzene sulfonyl)this compound) is a photoactive derivative of this compound.
| Parameter | Value (µM) | Species |
| IC50 | 1.3 | Danaus plexippus (Monarch butterfly) |
| IC50 | 0.2 | Euploea core (Common crow butterfly) |
| IC50 | 0.1 | Schistocerca gregaria (Desert locust) |
Detailed Experimental Protocols
To facilitate the replication and extension of research on this compound's mechanism of action, this section provides detailed methodologies for key experiments cited in the literature.
Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol is a generalized method for determining Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Ouabain solution (1 mM, for determining ouabain-sensitive activity)
-
Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each sample, prepare a "total activity" well and a "ouabain-insensitive activity" well.
-
To each well, add the assay buffer and the enzyme preparation.
-
Add the desired concentration of this compound or vehicle (DMSO) to the test wells.
-
To the "ouabain-insensitive activity" wells, add ouabain to a final concentration of 1 mM. Add an equivalent volume of water to the "total activity" wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 3 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
The Na+/K+-ATPase specific activity is calculated as the difference between the total activity and the ouabain-insensitive activity.
-
To determine the IC₅₀ of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the log of the this compound concentration.
Experimental Workflow for Na+/K+-ATPase Activity Assay
Caption: Workflow for determining the inhibitory effect of this compound on Na+/K+-ATPase activity.
Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity (Kd) of this compound to the Na+/K+-ATPase using a radiolabeled cardiac glycoside, such as [³H]ouabain, in a competition binding experiment.
Materials:
-
Membrane preparation containing Na+/K+-ATPase
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
-
[³H]ouabain (radiolabeled ligand)
-
Unlabeled this compound (competitor)
-
Unlabeled ouabain (for non-specific binding determination)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a series of tubes, add the membrane preparation.
-
Add a fixed concentration of [³H]ouabain to each tube.
-
Add increasing concentrations of unlabeled this compound to the experimental tubes.
-
To determine non-specific binding, add a high concentration of unlabeled ouabain (e.g., 1 mM) to a set of control tubes.
-
To determine total binding, add vehicle (e.g., water or buffer) instead of a competitor to another set of control tubes.
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ of this compound from a competition binding curve (specific binding vs. log[this compound]).
-
Calculate the Ki for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]ouabain and Kd is its dissociation constant.
Signaling Pathways Activated by this compound-Na+/K+-ATPase Interaction
The interaction of this compound with Na+/K+-ATPase is not limited to the inhibition of ion transport. A growing body of evidence indicates that the Na+/K+-ATPase also functions as a signaling scaffold. Binding of cardiac glycosides, including this compound, to a sub-population of the enzyme can trigger a cascade of intracellular signaling events.
One of the most well-characterized signaling pathways initiated by cardiac glycoside binding involves the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase exists in a pre-formed complex with Src. Upon this compound binding, a conformational change in the Na+/K+-ATPase activates Src, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This transactivation occurs without the need for EGF binding and leads to the activation of the Ras/Raf/MEK/ERK signaling cascade. The activation of this pathway can have profound effects on cellular processes such as proliferation, differentiation, and survival.
Signaling Pathway Initiated by this compound Binding to Na+/K+-ATPase
Caption: The Src-mediated signaling cascade activated by this compound binding to the Na+/K+-ATPase.
Conclusion
This compound's mechanism of action on the Na+/K+-ATPase is a multifaceted process involving direct inhibition of the enzyme's ion-pumping function and the activation of intracellular signaling pathways. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics that can selectively target these pathways for the treatment of various diseases, including heart failure and cancer. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field. Further research is warranted to fully elucidate the isoform-specific effects of this compound and to explore the therapeutic potential of modulating the signaling functions of the Na+/K+-ATPase.
References
The Biological Activity of Cymarin: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms, cytotoxic effects, and therapeutic potential of the cardiac glycoside Cymarin.
Abstract
This compound, a cardiac glycoside originally isolated from plants of the Apocynum genus, has long been recognized for its cardiotonic properties.[1] Its primary mechanism of action involves the potent inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of downstream effects, including alterations in intracellular sodium and calcium concentrations, which are fundamental to its cardiac effects.[2][3] Beyond its traditional use in cardiology, emerging research has unveiled a spectrum of other biological activities for this compound, most notably its potent anti-cancer properties.[4] This guide provides a comprehensive technical overview of the biological activities of this compound, with a focus on its anti-cancer mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational biological activity of this compound is its high-affinity binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump.[5][6] This enzyme is responsible for actively transporting three sodium ions out of the cell and two potassium ions into the cell, a process essential for maintaining the electrochemical gradients across the plasma membrane.
This compound's inhibition of the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in the intracellular calcium concentration.[3] In cardiac muscle cells, this elevated intracellular calcium enhances the force of contraction, which is the basis of its cardiotonic effect.[2] However, in other cell types, particularly cancer cells, this disruption of ion homeostasis can trigger a variety of signaling pathways leading to apoptosis and cell death.[7]
Figure 1: Core mechanism of this compound via Na+/K+-ATPase inhibition.
Anti-Cancer Activity
A growing body of evidence highlights the potent anti-cancer activity of this compound against a variety of malignancies, including breast and pancreatic cancer.[4] The cytotoxic effects of this compound in cancer cells are multi-faceted, primarily stemming from the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.
Quantitative Data on Cytotoxicity
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary depending on the cancer cell line.
| Cell Line | Cancer Type | IC50 | Reference |
| SW1990 | Pancreatic Cancer | 33.8 nM | [4] |
| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | 40.8 nM | [4] |
| TRA-1-60+ cells | Chemoresistant Cancer Cells | 15.2 nM | [4] |
| TRA-1-81+ cells | Chemoresistant Cancer Cells | 5.1 nM | [4] |
| MCF-7 | Breast Cancer | 47.8% proliferation inhibition at 1 µM | [4] |
This table summarizes the available quantitative data on the cytotoxic effects of this compound. Further research is needed to expand this dataset across a broader range of cancer cell lines.
Signaling Pathways in this compound-Induced Apoptosis
The inhibition of Na+/K+-ATPase by this compound initiates a signaling cascade that culminates in apoptotic cell death. This process involves the interplay of several key signaling pathways.
2.2.1. Calcium-Mediated Apoptosis: The sustained increase in intracellular calcium is a critical trigger for apoptosis.[6] Elevated calcium levels can lead to mitochondrial dysfunction, including the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-3, a key executioner caspase in the apoptotic pathway.[4][8] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.
2.2.2. Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis.[9] this compound and related coumarin compounds have been shown to modulate the expression of these proteins, favoring a pro-apoptotic state.[4][10] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bax.[4][10] The increased Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
2.2.3. Inhibition of IRES-Mediated Translation: this compound has been found to inhibit the internal ribosome entry site (IRES)-mediated translation of certain oncogenes, such as PAX6 and c-Myc.[4][11] IRES-mediated translation is a mechanism that allows for the continued synthesis of proteins under conditions of cellular stress, such as those found in the tumor microenvironment. By inhibiting this process, this compound can suppress the expression of proteins that are critical for cancer cell proliferation and survival.
Figure 2: Signaling pathways in this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological activity of this compound.
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of Na+/K+-ATPase.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The ouabain-sensitive portion of ATP hydrolysis is attributed to Na+/K+-ATPase activity.
Protocol:
-
Preparation of Enzyme Source: Isolate crude membrane fractions rich in Na+/K+-ATPase from a suitable source, such as rat brain synaptosomes or commercially available purified enzyme.[12][13]
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NaCl, and KCl.
-
Incubation: Add the enzyme preparation to the reaction mixture with and without varying concentrations of this compound. A control with a known Na+/K+-ATPase inhibitor, such as ouabain, should be included.
-
Initiation of Reaction: Start the reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 20-30 minutes).[14]
-
Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid.[14]
-
Measurement of Inorganic Phosphate: Centrifuge the samples to pellet the precipitated protein. Measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance at 660 nm.[15]
-
Data Analysis: Calculate the percentage of inhibition of Na+/K+-ATPase activity by this compound at each concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[16]
-
Addition of MTT Reagent: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, where the membrane integrity is compromised.[17]
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.[17]
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[19]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. Quantify the percentage of cells in each quadrant.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in this compound-induced signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection via chemiluminescence.
Protocol:
-
Cell Lysis: Treat cells with this compound and a vehicle control. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.[22]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
This compound is a potent cardiac glycoside with significant and multifaceted biological activities. Its primary mechanism of action, the inhibition of Na+/K+-ATPase, triggers a cascade of events that can be harnessed for therapeutic purposes. The growing body of research on its anti-cancer properties, particularly its ability to induce apoptosis in various cancer cell lines at nanomolar concentrations, positions this compound as a promising candidate for further investigation in oncology. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural compound. Future studies should focus on expanding the quantitative dataset of its activity, further elucidating the intricate signaling networks it modulates, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf-2/ROS/NF-κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Signaling Regulates Autophagy and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A coumarin derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A coumarin derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of coumarin and 7OH-coumarin on bcl-2 and Bax expression in two human lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. Cardiac ischemia causes inhibition of the Na/K ATPase by a labile cytosolic compound whose production is linked to oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on the Structure-Activity Relationship of Cymarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin is a cardiac glycoside, a class of naturally occurring steroid-based compounds with a long history of use in the treatment of heart conditions.[1] Belonging to the cardenolide subgroup, this compound is characterized by a steroid nucleus, an unsaturated butyrolactone ring at C-17, and a sugar moiety at C-3.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a vital transmembrane enzyme responsible for maintaining electrochemical gradients across the cell membrane.[1][2] This inhibition leads to an increase in intracellular calcium, which underlies its cardiotonic effects.[2][3] Beyond its traditional use, this compound and other cardiac glycosides are gaining attention for their potential as anticancer agents, with research exploring their ability to induce apoptosis and inhibit cancer cell proliferation. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the influence of its structural components on its biological activity, the experimental protocols for its study, and the signaling pathways it modulates.
Core Structure and Biological Activity
The biological activity of this compound is intricately linked to its three main structural components: the steroid nucleus, the lactone ring, and the sugar moiety. Modifications to any of these parts can significantly alter its potency and selectivity.
The Steroid Nucleus
The steroid core of this compound, like other cardiac glycosides, is crucial for its interaction with the Na+/K+-ATPase. The specific stereochemistry of the ring junctions (cis-trans-cis fusion of the A/B, B/C, and C/D rings, respectively) is a key determinant of its biological activity.
The Lactone Ring
The unsaturated lactone ring at the C-17 position is an essential feature for the cardiotonic activity of this compound. Saturation of the double bond in the lactone ring has been shown to dramatically reduce or abolish the inhibitory activity on Na+/K+-ATPase.
The Sugar Moiety
The sugar attached at the C-3 position of the steroid nucleus plays a significant role in the pharmacokinetics and potency of this compound. The type of sugar, its stereochemistry, and the number of sugar units can influence the compound's solubility, cell permeability, and affinity for the Na+/K+-ATPase.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data on the structure-activity relationship of this compound and its analogs concerning their primary biological activities.
Table 1: Na+/K+-ATPase Inhibition by this compound and its Analogs
| Compound | Modification | IC50 (µM) | Source Organism of Na+/K+-ATPase | Reference |
| This compound | - | 0.4 (KD) | Electrophorus electricus | |
| 4'-(3-iodo-4-azidobenzene sulfonyl)this compound (IAC) | Addition of a photoactive group to the sugar moiety | Same as this compound | Electrophorus electricus |
Table 2: Cytotoxicity of this compound Analogs
Experimental Protocols
A thorough understanding of the SAR of this compound relies on robust experimental methodologies. The following section details the key experimental protocols used in these studies.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically starts from a readily available cardiac glycoside, such as k-strophanthidin, which is the aglycone of this compound.
General Procedure for Glycosylation:
-
Protection of Hydroxyl Groups: The hydroxyl groups on the steroid nucleus that are not intended for glycosylation are protected using standard protecting groups (e.g., acetyl, silyl ethers).
-
Activation of the Sugar Donor: The sugar moiety to be introduced is converted into an activated glycosyl donor, such as a glycosyl halide or a thioglycoside.
-
Glycosylation Reaction: The protected aglycone is reacted with the activated glycosyl donor in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic bond.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield the final this compound analog.
Na+/K+-ATPase Inhibition Assay
The primary biological activity of this compound and its analogs is assessed by measuring their ability to inhibit the Na+/K+-ATPase enzyme.
Protocol based on Inorganic Phosphate (Pi) Detection:
-
Preparation of Enzyme Source: A crude membrane fraction rich in Na+/K+-ATPase is prepared from a suitable tissue source (e.g., pig kidney medulla, rat brain).
-
Reaction Mixture Preparation: Two sets of reaction mixtures are prepared. Both contain a buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl. One set also contains a known inhibitor of Na+/K+-ATPase, such as ouabain, to determine the ouabain-insensitive ATPase activity.
-
Incubation with Inhibitor: The enzyme preparation is pre-incubated with varying concentrations of the test compound (this compound analog).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Termination of Reaction: After a defined incubation period at 37°C, the reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).
-
Measurement of Inorganic Phosphate: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Fiske-Subbarow method.
-
Calculation of Activity: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The IC50 value for the test compound is then determined from the dose-response curve.
Cytotoxicity Assays (e.g., MTT Assay)
The potential anticancer activity of this compound analogs is evaluated by assessing their cytotoxicity against various cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound, through its inhibition of Na+/K+-ATPase, triggers a cascade of intracellular signaling events that are believed to contribute to its anticancer effects. While the precise signaling network activated by this compound is still under investigation, it is thought to share similarities with other well-studied cardiac glycosides like ouabain.
Caption: Signaling pathways initiated by this compound's inhibition of Na+/K+-ATPase.
Experimental Workflow for this compound SAR Studies
The systematic evaluation of the structure-activity relationship of this compound analogs follows a well-defined experimental workflow.
Caption: Experimental workflow for SAR studies of this compound analogs.
Logical Relationships in this compound SAR
The relationship between the structural modifications of this compound and its biological activity can be summarized in a logical diagram.
References
In-Depth Technical Guide to the Pharmacological Properties of Cymarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymarin is a cardiac glycoside found in plants of the Apocynum genus, such as Apocynum cannabinum.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, leading to a cascade of events that culminates in an increased force of myocardial contraction. This property has positioned this compound as a subject of interest for its potential therapeutic applications in cardiovascular disorders, particularly heart failure. Beyond its cardiotonic effects, emerging research has unveiled its potent anti-cancer properties, demonstrating cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. The guide is intended to serve as a resource for researchers and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this multifaceted compound.
Mechanism of Action
Inhibition of Na+/K+-ATPase
The principal mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[1] By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound blocks the enzyme's hydrolytic activity. This inhibition leads to an accumulation of intracellular Na+ ions.
The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger (NCX), which normally expels calcium (Ca2+) ions from the cell in exchange for Na+ ions. The reduced Na+ gradient across the sarcolemma diminishes the driving force for Ca2+ extrusion by the NCX, resulting in an increase in the intracellular Ca2+ concentration. This elevation in cytosolic Ca2+ enhances the contractility of cardiac muscle cells (myocytes) by increasing the amount of Ca2+ available for binding to the troponin C complex, thereby strengthening the actin-myosin interaction and subsequent muscle contraction.
Anti-Cancer Activity
Recent studies have highlighted the potential of this compound as an anti-cancer agent. Its cytotoxic effects have been observed in various cancer cell lines, including breast and pancreatic cancer.[2] The anti-neoplastic activity of this compound is multi-faceted and involves the following key pathways:
-
Inhibition of PAX6 IRES-mediated Translation: this compound has been shown to inhibit the expression of Paired box 6 (PAX6), a transcription factor involved in cancer cell proliferation, by impairing its internal ribosome entry site (IRES)-mediated translation.[1][3] This effect was observed in MCF-7 breast cancer cells, where this compound dose-dependently decreased PAX6 protein levels without affecting its mRNA levels, suggesting a post-transcriptional regulatory mechanism.[1][4]
-
Downregulation of TRA-1-60 and TRA-1-81: In pancreatic cancer cell lines, this compound has been found to eliminate chemoresistant cells expressing the stem cell markers TRA-1-60 and TRA-1-81.[2]
Pharmacological Data
In Vitro Activity
The following table summarizes the reported in vitro activities of this compound across various assays and cell lines.
| Parameter | Value | Cell Line / System | Target/Effect | Reference |
| IC50 | 0.42 μM | Erythrocytes | Palytoxin-induced K+ release | [2] |
| IC50 | 15.2 nM | SW1990GR (Pancreatic Cancer) | TRA-1-60 elimination | [2] |
| IC50 | 5.1 nM | SW1990GR (Pancreatic Cancer) | TRA-1-81 elimination | [2] |
| IC50 | 33.8 nM | SW1990 (Pancreatic Cancer) | Cell Viability | [5] |
| IC50 | 40.8 nM | SW1990GR (Pancreatic Cancer) | Cell Viability | [5] |
| EC50 | 157 ppm | Trichoplusia ni larvae | Growth inhibition | [2] |
| DC50 | 10.8 μg/cm² | Trichoplusia ni larvae | Antifeedant effect | [2] |
| Inhibition | 47.8% at 1 μM | MCF-7 (Breast Cancer) | Cell Proliferation | [2] |
Pharmacokinetics & Toxicology
Limited data is available on the specific pharmacokinetic profile of this compound. General characteristics of cardiac glycosides suggest that their absorption, distribution, metabolism, and excretion can vary significantly. Acute toxicity data for this compound is also not extensively documented. The oral LD50 for the broader class of coumarins in mice has been reported to be above 5000 mg/kg, indicating low acute toxicity for some members of this class.[6] However, cardiac glycosides are known to have a narrow therapeutic index, and toxicity is a significant concern.
| Parameter | Value | Species | Route | Reference |
| LD50 (Oral) | >5000 mg/kg (for 5-methylcoumarin-4-β-glucoside) | Mice | Oral | [6] |
Experimental Protocols
Na+/K+-ATPase Activity Assay (General Protocol)
This protocol provides a general method for determining Na+/K+-ATPase activity, which can be adapted for assessing the inhibitory effect of this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and KCl)
-
ATP solution
-
This compound solution at various concentrations
-
Ouabain solution (a known Na+/K+-ATPase inhibitor, as a positive control)
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a suitable dilution of the enzyme source (e.g., brain or heart microsomes) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme preparation
-
This compound solution (at desired concentrations) or vehicle control. For total ATPase activity, add vehicle. For Na+/K+-ATPase independent activity, add a saturating concentration of ouabain.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add ATP solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the phosphate detection reagent itself).
-
Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is determined by comparing the activity in the presence of the compound to the control.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, SW1990)
-
Cell culture medium and supplements
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is then determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Drug Development Considerations
This compound presents a dual therapeutic potential, both as a cardiotonic agent for heart failure and as a novel anti-cancer drug. However, its development is faced with the challenge common to all cardiac glycosides: a narrow therapeutic index. Future research should focus on a comprehensive evaluation of its pharmacokinetic and toxicological profiles to establish a safe therapeutic window.
For its application in oncology, further studies are needed to elucidate the full spectrum of its anti-cancer mechanisms and to identify specific cancer types that are most sensitive to its action. The development of targeted delivery systems could be a promising strategy to enhance its efficacy against tumors while minimizing systemic toxicity. The potential for synergistic effects with existing chemotherapeutic agents also warrants investigation.
Conclusion
This compound is a potent cardiac glycoside with well-defined cardiotonic effects and emerging anti-cancer properties. Its ability to inhibit the Na+/K+-ATPase and modulate intracellular calcium levels underpins its potential in treating heart failure. Furthermore, its inhibitory action on key cancer-related pathways, such as PAX6-mediated translation, opens new avenues for its exploration in oncology. While the current body of knowledge provides a strong foundation, further in-depth studies on its pharmacokinetics, pharmacodynamics in relevant disease models, and a thorough toxicological assessment are imperative for its successful translation into a clinical candidate. This guide provides a comprehensive overview of the current understanding of this compound's pharmacology, intended to aid researchers in the strategic design of future investigations.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. [COMPARATIVE STUDIES ON THE EFFECT OF STROPHANTHIN AND this compound IN PATIENTS WITH PREDOMINANTLY LEFT CARDIAC INSUFFICIENCY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oral ld50 values: Topics by Science.gov [science.gov]
Cymarin: A Potential Anti-Cancer Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the cardiovascular system. Structurally, it also shares features with coumarins. Recent preclinical evidence suggests that this compound possesses potent anti-cancer properties, positioning it as a molecule of interest for further investigation in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential anti-cancer agent, consolidating available quantitative data, outlining its proposed mechanisms of action, and detailing relevant experimental protocols.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across cell membranes.[1] This inhibition leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium ions. This disruption of ion homeostasis is thought to trigger a cascade of downstream signaling events that contribute to its anti-cancer effects.
In Vitro Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, particularly in pancreatic and breast cancer models.
Quantitative Data: Cytotoxicity and Proliferation Inhibition
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and other quantitative measures of this compound's anti-cancer activity in vitro.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| SW1990 | Pancreatic Cancer | Cell Viability | IC50 | 33.8 nM | [1] |
| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | Cell Viability | IC50 | 40.8 nM | [1] |
| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | Elimination of TRA-1-60+ cells | IC50 | 15.2 nM | [1] |
| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | Elimination of TRA-1-81+ cells | IC50 | 5.1 nM | [1] |
| MCF-7 | Breast Cancer | Cell Proliferation | % Inhibition | 47.8% at 1 µM | [1] |
In Vivo Anti-Cancer Activity
Preclinical in vivo studies have provided evidence for this compound's anti-tumor efficacy in animal models.
Quantitative Data: Tumor Growth Inhibition
| Animal Model | Cancer Type | Treatment Protocol | Endpoint | Result | Citation |
| SW1990 Xenografted Nude Mice | Pancreatic Cancer | 2 mg/kg, i.p., twice a week for 3 weeks | Tumor Growth Inhibition | Significant inhibition of tumor growth | [1] |
Proposed Signaling Pathways
While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, its classification as a cardiac glycoside and its structural similarity to coumarins suggest potential involvement of pathways known to be affected by these compound classes.
Downstream Effects of Na+/K+-ATPase Inhibition
The inhibition of Na+/K+-ATPase by this compound is hypothesized to trigger downstream signaling cascades that can lead to apoptosis and inhibition of cell proliferation. The increased intracellular calcium concentration can activate various signaling proteins, including protein kinase C (PKC) and calmodulin, which can, in turn, influence multiple cellular processes.
Figure 1: Proposed downstream signaling of Na+/K+-ATPase inhibition by this compound.
Potential Involvement of Apoptosis Pathways
Cardiac glycosides are known to induce apoptosis in cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound may modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent programmed cell death.
Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are generalized protocols for key experiments that can be adapted for the study of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Future Research Directions
The current data on this compound as an anti-cancer agent is promising but preliminary. Further research is crucial to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Mechanism of Action: Detailed studies are needed to identify the specific signaling pathways modulated by this compound in different cancer types.
-
Selectivity: Investigating the differential effects of this compound on cancer cells versus normal, healthy cells is essential to determine its therapeutic window.
-
In Vivo Efficacy: More extensive in vivo studies in various cancer models are required to confirm its anti-tumor activity and to evaluate its pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
Conclusion
This compound has emerged as a promising natural compound with potent anti-cancer activity, particularly against pancreatic and breast cancers. Its primary mechanism of action as a Na+/K+-ATPase inhibitor provides a strong rationale for its anti-neoplastic effects. While the downstream signaling pathways are not yet fully elucidated, the existing in vitro and in vivo data warrant further in-depth investigation to establish its potential as a novel therapeutic agent in oncology. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and potential clinical application of this compound.
References
Cymarin: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin is a cardiac glycoside, a class of naturally occurring organic compounds known for their potent effects on the heart.[1] It functions by inhibiting the Na+/K+-ATPase pump in cardiomyocytes, which leads to an increase in intracellular calcium and subsequently enhances cardiac muscle contraction.[1] This mechanism of action makes this compound a subject of significant interest in cardiovascular research and drug development, particularly for its potential as a cardiotonic and anti-arrhythmic agent. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of quantitative data available in the literature.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Apocynaceae (dogbane) family. Within this family, two genera are particularly notable for their significant this compound content: Apocynum and Strophanthus.
-
Apocynum Genus: Several species within this genus, commonly known as dogbane or Indian hemp, are recognized sources of this compound. These include:
-
Apocynum cannabinum (Indian Hemp): The roots and rhizomes of this plant are well-documented sources of this compound and other cardiac glycosides.[2][3]
-
Apocynum venetum (Luobuma): The leaves of this species are used in traditional medicine and have been shown to contain this compound, among other bioactive compounds like flavonoids and phenolic acids.
-
-
Strophanthus Genus: This genus comprises various species native to tropical Africa and Asia, whose seeds are a rich source of a mixture of cardiac glycosides, collectively known as strophanthin. This compound is a key component of this mixture.
-
Strophanthus kombe : The ripe seeds of this plant are a primary commercial and research source for a group of glycosides referred to as "strophanthin-K," of which this compound is a major constituent.[4][5] The seeds are reported to contain a high concentration of total cardiac glycosides, ranging from 8% to 10% of their dry weight.[4]
-
Strophanthus hispidus : Similar to S. kombe, the seeds of this species are rich in cardiac glycosides, including this compound.[4]
-
Biosynthesis of this compound (Aglycone Moiety)
This compound is a glycoside, consisting of a steroidal aglycone (genin) called strophanthidin linked to a sugar molecule (D-cymarose). The biosynthesis of the strophanthidin core is a complex process that starts from a sterol precursor. While the complete pathway is still under investigation, key steps have been elucidated. The process begins with cholesterol or other phytosterols, which are converted to pregnenolone. This is considered the committed step in cardenolide biosynthesis. Pregnenolone then undergoes a series of enzymatic modifications, including reductions and hydroxylations, to form the cardenolide scaffold. A key enzyme in this pathway is progesterone 5β-reductase (P5βR), which is crucial for forming the characteristic cis-fusion of the A and B rings of the steroid nucleus.
Extraction and Isolation of this compound
The extraction and isolation of this compound from plant material is a multi-step process involving initial solvent extraction followed by extensive chromatographic purification to separate it from a complex mixture of other glycosides, lipids, and secondary metabolites.
General Extraction and Purification Workflow
The overall process can be summarized in the following stages: preparation of plant material, extraction, concentration, solvent partitioning, and chromatographic purification.
Experimental Protocols
The following protocols are representative methodologies synthesized from general procedures for cardiac glycoside extraction and purification.[6][7] Specific parameters may require optimization based on the plant material and batch size.
Protocol 1: General Solvent Extraction from Strophanthus Seeds
-
Preparation of Plant Material:
-
Dry the ripe seeds of Strophanthus kombe at a low temperature (40-50°C) to a constant weight.
-
Grind the dried seeds into a coarse powder to increase the surface area for extraction.[6]
-
-
Defatting (Optional but Recommended):
-
To remove lipids that can interfere with subsequent steps, perform a pre-extraction with a non-polar solvent.
-
Extract the seed powder in a Soxhlet apparatus with n-hexane or petroleum ether for 6-8 hours. Discard the lipid-rich solvent extract.
-
Air-dry the defatted seed powder to remove residual solvent.
-
-
Primary Extraction:
-
Macerate the defatted powder with 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v).[8]
-
Stir the mixture at room temperature for 24 hours. Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen alcohol for 8-12 hours for higher efficiency.[6]
-
Filter the mixture to separate the liquid extract from the solid plant material. Repeat the extraction on the residue 2-3 times to ensure complete extraction.
-
Combine all the filtrates.
-
-
Concentration and Partitioning:
-
Concentrate the combined alcoholic extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous crude extract.[8]
-
Redissolve the crude extract in distilled water and transfer it to a separatory funnel.
-
Perform a liquid-liquid extraction by partitioning against a series of immiscible organic solvents of increasing polarity (e.g., chloroform, followed by ethyl acetate) to separate glycosides based on their polarity. The cardiac glycosides will typically partition into the more polar organic phases.
-
Collect the organic phases containing the glycosides and concentrate them to dryness.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase. The size of the column depends on the amount of crude extract to be purified.[9] The slurry packing method, where the silica gel is mixed with the initial mobile phase solvent and poured into the column, is commonly used.[10]
-
-
Sample Loading:
-
Dissolve the dried extract from the partitioning step in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for less soluble extracts, use a dry loading method: adsorb the extract onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent like chloroform and gradually increases the polarity by adding methanol (e.g., starting with 100% Chloroform, then 99:1, 98:2, 95:5 Chloroform:Methanol, and so on).[9]
-
The separation occurs as different glycosides travel down the column at different rates depending on their affinity for the silica gel versus the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small, sequential fractions.
-
Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and developing it with a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent for steroids).
-
Combine the fractions that contain the compound of interest (this compound) based on the TLC analysis.
-
-
Final Purification:
-
For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.[5]
-
Crystallization from a suitable solvent can be used as a final step to obtain pure this compound.
-
Quantitative Data
Precise quantitative data for the yield of pure this compound from raw plant material is sparsely reported in publicly accessible literature, as yields can vary significantly based on plant genetics, growing conditions, harvest time, and the efficiency of the extraction and purification protocol. However, data on the total cardiac glycoside content provides a useful benchmark.
| Plant Source | Plant Part | Total Cardiac Glycoside Content (% of Dry Weight) | Specific this compound Content | Reference(s) |
| Strophanthus kombe | Seeds | 8% - 10% | Not specified, but a major component | [4] |
| Strophanthus hispidus | Seeds | 8% - 10% | Not specified | [4] |
| Apocynum cannabinum | Roots | 0.2% - 0.4% (as Cardenolides) | A principal component, but specific % not detailed | [European Medicines Agency Assessment Report on Apocynum cannabinum] |
| Apocynum venetum | Leaves, Stem, Root | Present, but quantitative data is variable and often focuses on flavonoids. | Old stem > Stem > Root > Leaf | [Cardiotonic effect of Apocynum venetum L. extracts on isolated guinea pig atrium] |
Note: The "Total Cardiac Glycoside Content" represents a mixture of several related compounds. The final yield of pure, isolated this compound would be a fraction of this total.
Conclusion
This compound remains a valuable molecule for pharmacological research due to its potent cardiotonic properties. Its primary natural sources are well-established within the Apocynum and Strophanthus genera of the Apocynaceae family. While the extraction and isolation of this compound require standard phytochemistry laboratory techniques, including solvent extraction and multi-step chromatography, the process is challenged by the need to separate it from a complex mixture of structurally similar cardiac glycosides. The protocols outlined in this guide provide a robust framework for obtaining this compound for research purposes. Further investigation is needed to establish optimized, scalable extraction processes and to fully quantify this compound yields from various natural sources to support potential future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. EP2346518A1 - Process for extracting cardiac glycosides and compositions - Google Patents [patents.google.com]
- 3. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
The In-Depth Technical Guide to Cymarin's Effect on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which cymarin, a cardiac glycoside, modulates intracellular calcium levels. The information presented is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's cellular effects. This document summarizes the core mechanism of action, presents available quantitative data, outlines detailed experimental protocols for replication, and visualizes the key signaling pathways and workflows.
This compound, like other cardiac glycosides, exerts its primary effect on intracellular calcium concentrations through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events culminating in an elevated cytosolic calcium level, which is the basis for its cardiotonic effects. While specific quantitative data for this compound is limited in publicly accessible literature, studies on the closely related cardiac glycoside, periplothis compound, provide valuable insights into the expected effects.
Core Mechanism of Action
The principal mechanism by which this compound increases intracellular calcium involves the following sequential steps:
-
Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. This binding inhibits the pump's activity.
-
Increase in Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ions ([Na+]i), as they are no longer efficiently extruded from the cell.
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The rise in [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. In some cases, the gradient can even reverse, causing the NCX to import calcium.
-
Elevation of Intracellular Calcium: The reduced efflux and potential influx of calcium via the NCX result in a net increase in the intracellular calcium concentration ([Ca2+]i). This elevation in cytosolic calcium is responsible for the positive inotropic effects observed with cardiac glycosides in cardiomyocytes.[1][2][3][4][5]
Quantitative Data on Periplothis compound-Induced Intracellular Calcium Increase
| Compound | Concentration | Cell Type | Peak Fluorescence Intensity (Arbitrary Units) | Time to Peak (seconds) |
| Periplothis compound | 10 µM | Neonatal Rat Ventricular Myocytes | ~2.5 | ~100 |
| Digoxin (Reference) | 10 µM | Neonatal Rat Ventricular Myocytes | ~2.2 | ~120 |
Table 1: Representative quantitative data of the effect of periplothis compound on intracellular calcium levels in neonatal rat ventricular myocytes. Data is estimated from graphical representations in Yun et al., 2020.[2][3][4][6]
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following is a detailed methodology for measuring the effect of this compound on intracellular calcium levels in neonatal rat ventricular myocytes (NRVMs), based on protocols described in the literature.[2][3][4][7][8][9]
1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
-
Animals: 1- to 3-day-old Sprague-Dawley rat pups.
-
Procedure:
-
Euthanize rat pups in accordance with institutional animal care and use committee guidelines.
-
Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+.
-
Mince the ventricular tissue into small fragments.
-
Perform enzymatic digestion using a solution of trypsin and collagenase in HBSS. Multiple digestion steps may be necessary.
-
Neutralize the enzymatic reaction with culture medium containing fetal bovine serum (FBS).
-
Filter the cell suspension to remove undigested tissue.
-
Pre-plate the cells for 1-2 hours to allow for the preferential attachment of cardiac fibroblasts.
-
Collect the non-adherent myocytes and seed them onto culture plates pre-coated with fibronectin or another suitable extracellular matrix protein.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with FBS, penicillin-streptomycin, and bromodeoxyuridine (to inhibit fibroblast proliferation) at 37°C in a humidified atmosphere with 5% CO2.
-
2. Measurement of Intracellular Calcium with Fluo-4 AM
-
Materials:
-
Fluo-4 acetoxymethyl (AM) ester
-
Pluronic F-127
-
Tyrode's solution (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 5.5 glucose, and 10 HEPES; pH 7.4)
-
Confocal laser scanning microscope
-
-
Procedure:
-
Prepare a stock solution of Fluo-4 AM in anhydrous dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare a loading solution by diluting the Fluo-4 AM stock solution in Tyrode's solution to a final concentration of 5-10 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash the cultured NRVMs with Tyrode's solution.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification of the Fluo-4 AM within the cells for at least 20 minutes.
-
Mount the culture plate on the stage of a confocal microscope equipped for live-cell imaging.
-
Excite the Fluo-4 at 488 nm and collect the emission at ~520 nm.
-
Record a stable baseline fluorescence for a few minutes.
-
Add this compound (or periplothis compound) at the desired concentration to the cells.
-
Record the changes in fluorescence intensity over time.
-
3. Data Analysis
-
The change in intracellular calcium is typically represented as the ratio of the fluorescence intensity (F) to the initial baseline fluorescence (F0).
-
Analyze the time-course of the fluorescence signal to determine the peak amplitude, time to peak, and decay kinetics of the calcium transient.
-
For dose-response experiments, repeat the measurement with a range of this compound concentrations and plot the peak fluorescence change as a function of concentration to determine the EC50 value.
Logical Relationships in the Signaling Cascade
The relationship between the key molecular players in the this compound-induced calcium increase can be visualized as a logical flow.
References
- 1. Periplothis compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Periplothis compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx [frontiersin.org]
- 4. Periplothis compound Plays an Efficacious Cardiotonic Role via Promoting Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular calcium transients from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of spontaneously beating neonatal rat heart tissue for calcium and contractile studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Inotropic Effects of Cymarin on Heart Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymarin, a cardiac glycoside, exerts a positive inotropic effect on heart muscle, increasing the force of myocardial contraction. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the inotropic action of this compound. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes, leading to a cascade of ionic events that culminates in enhanced contractility. This document summarizes key quantitative data, details experimental protocols for studying these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Inotropic Action
This compound, like other cardiac glycosides, functions by binding to and inhibiting the α-subunit of the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cardiomyocyte membrane.[1] This inhibition leads to an accumulation of intracellular Na+.[2]
The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger (NCX), which normally extrudes calcium (Ca2+) from the cell. The reduced Na+ gradient across the sarcolemma diminishes the driving force for Ca2+ efflux via the NCX.[2] Consequently, the intracellular Ca2+ concentration ([Ca2+]i) increases.[3] This elevation in systolic [Ca2+]i enhances the binding of Ca2+ to troponin C, leading to a stronger interaction between actin and myosin filaments and, therefore, an increase in myocardial contractility.[4]
Signaling Pathway of this compound's Inotropic Effect
Caption: Signaling cascade of this compound's positive inotropic effect.
Quantitative Data
Table 1: Binding Affinity and Inhibition of Na+/K+-ATPase by this compound and its Derivative
| Compound | Parameter | Value | Enzyme Source | Reference |
| Iodoazidothis compound (IAC) | Kd | 0.4 µM | (Na+K+)-ATPase | [5] |
| This compound / IAC | I50 | Same as this compound | (Na+K+)-ATPase from Electrophorus electricus | [5] |
Table 2: Effect of Na+/K+-ATPase Inhibition on Intracellular Ion Concentrations
| Inhibitor | Intracellular Ion Change | Magnitude of Change | Cell Type | Reference |
| Ouabain (100 µM) | ↑ [Ca2+]i | 200% increase | Chick embryo cardiomyocytes | [3] |
Note: Ouabain is another cardiac glycoside that acts via the same mechanism as this compound. This data is presented to illustrate the expected magnitude of change in intracellular calcium upon Na+/K+-ATPase inhibition.
Experimental Protocols
This section details the methodologies for key experiments to elucidate the inotropic effects of this compound on heart muscle.
Measurement of Inotropic Effects using an Isolated Langendorff-Perfused Heart Preparation
This protocol allows for the assessment of this compound's effect on myocardial contractility in an ex vivo setting, free from systemic influences.
Experimental Workflow: Langendorff Perfusion
Caption: Workflow for assessing inotropic effects via Langendorff perfusion.
Detailed Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., adult rat) following approved institutional guidelines.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure change (dP/dt).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Recording: Record baseline contractile parameters (LVDP, +dP/dtmax, -dP/dtmin) and heart rate.
-
This compound Administration: Introduce this compound into the perfusate at increasing concentrations (e.g., 1 nM to 10 µM) in a cumulative manner, allowing for a steady-state response at each concentration.
-
Data Acquisition: Continuously record contractile parameters throughout the experiment.
-
Data Analysis: Construct dose-response curves for LVDP and dP/dtmax to determine the potency (EC50) and efficacy of this compound.
Measurement of Na+/K+-ATPase Activity in Cardiac Tissue
This assay quantifies the inhibitory effect of this compound on its primary molecular target.
Methodology:
-
Tissue Homogenization: Homogenize isolated cardiac tissue in an ice-cold buffer.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl, MgCl2, NaCl, KCl, and ATP.
-
Incubation: Incubate the tissue homogenate with and without varying concentrations of this compound. A condition with a known Na+/K+-ATPase inhibitor (e.g., ouabain) should be included as a positive control.
-
Phosphate Measurement: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. This can be quantified using a colorimetric assay.
-
Data Analysis: Calculate the specific Na+/K+-ATPase activity (ouabain-sensitive ATP hydrolysis) and determine the IC50 value for this compound.
Measurement of Intracellular Calcium Concentration in Isolated Cardiomyocytes
This protocol enables the direct visualization and quantification of this compound-induced changes in intracellular calcium dynamics.
Experimental Workflow: Intracellular Calcium Measurement
Caption: Workflow for measuring intracellular calcium in cardiomyocytes.
Detailed Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model using enzymatic digestion.
-
Fluorescent Dye Loading: Incubate the isolated cardiomyocytes with a fluorescent Ca2+ indicator, such as Fura-2 AM or Fluo-4 AM.
-
Microscopy Setup: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Baseline Recording: Perfuse the cells with a physiological saline solution and record baseline electrically-evoked [Ca2+]i transients.
-
This compound Application: Introduce this compound at various concentrations into the perfusion solution.
-
Data Acquisition: Record the changes in the amplitude and kinetics (time to peak, decay rate) of the [Ca2+]i transients at each this compound concentration.
-
Data Analysis: Quantify the changes in systolic and diastolic [Ca2+]i and the characteristics of the Ca2+ transient to establish a dose-response relationship for this compound's effect on intracellular calcium.
Conclusion
This compound demonstrates a clear positive inotropic effect on heart muscle, mediated by the inhibition of Na+/K+-ATPase and the subsequent rise in intracellular calcium concentration. The provided quantitative data, though limited, establishes its potent interaction with its molecular target. The detailed experimental protocols outlined in this guide offer a robust framework for further investigation into the dose-dependent effects of this compound on myocardial contractility and calcium homeostasis. Such studies are crucial for a comprehensive understanding of its therapeutic potential and toxicological profile, providing essential information for researchers and professionals in the field of drug development.
References
- 1. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase inhibition during cardiac myocyte swelling: involvement of intracellular pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico predictions of drug-induced changes in human cardiac contractility align with experimental recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cymarin's Role in Modulating Ion Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin is a cardiac glycoside, a class of naturally occurring organic compounds found in plants such as Apocynum cannabinum.[1] Like other cardiac glycosides, its primary biological activity stems from its ability to modulate ion transport across cellular membranes.[1] This action makes it a potent cardiotonic agent but also a valuable tool in experimental research for studying cellular ion homeostasis.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound modulates ion transport, summarizes key quantitative data, and details the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The principal molecular target of this compound and all cardiac glycosides is the Na+/K+-ATPase, also known as the sodium-potassium pump.[1][3][4] This transmembrane enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane in virtually all animal cells.[3][5]
The Na+/K+-ATPase actively transports three Na+ ions out of the cell in exchange for two K+ ions into the cell, a process powered by the hydrolysis of one molecule of ATP.[5] this compound binds to a specific site on the alpha subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[6] This inhibition disrupts the pump's function, leading to a cascade of downstream effects on intracellular ion concentrations.[1][4]
Downstream Effects on Ion Transport
The inhibition of the Na+/K+-ATPase by this compound initiates a predictable sequence of changes in intracellular ion concentrations, fundamentally altering cellular electrophysiology and signaling.
-
Increased Intracellular Sodium [Na+]i : With the primary Na+ efflux mechanism impaired, intracellular sodium concentration ([Na+]i) begins to rise.[1][4][5]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity : The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding Ca2+). This can cause the NCX to slow, stop, or even reverse its direction, leading to a net influx of calcium (Ca2+) ions into the cell.[7][8]
-
Increased Intracellular Calcium [Ca2+]i : The consequence of altered NCX activity is an increase in the intracellular calcium concentration ([Ca2+]i).[7][9] In cardiac myocytes, this elevated [Ca2+]i enhances the storage of Ca2+ in the sarcoplasmic reticulum, leading to a more forceful contraction (a positive inotropic effect).[4][7]
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascade initiated by this compound.
Caption: Signaling pathway of this compound's effect on ion transport.
Quantitative Data on this compound's Activity
The potency of this compound has been quantified in various experimental systems. The following table summarizes key binding and inhibition constants.
| Parameter | Value | System | Comments | Reference |
| IC₅₀ | 0.42 µM | Palytoxin-induced K+ release in erythrocytes | Measures functional inhibition of ion flux. | [10] |
| K_D | 0.4 µM | [¹²⁵I]IAC binding to Na+/K+-ATPase | Measures binding affinity to the enzyme. IAC is a this compound derivative. | [6] |
Experimental Protocols
Investigating the effects of this compound on ion transport requires specific biochemical and electrophysiological assays. Detailed methodologies for key experiments are provided below.
Protocol 1: Na+/K+-ATPase Activity Assay
This assay quantifies enzyme activity by measuring the rate of inorganic phosphate (Pi) released from ATP hydrolysis. The specific activity of Na+/K+-ATPase is determined by the difference in Pi released in the presence and absence of a specific inhibitor (e.g., ouabain or this compound).[11][12]
Methodology:
-
Homogenate Preparation : Prepare a tissue or cell homogenate in a suitable buffer and determine the protein concentration.
-
Reaction Setup : Prepare two sets of reaction tubes.
-
Total ATPase Activity : To each tube, add reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 1 mM EDTA, pH 7.2).[11]
-
Ouabain-Insensitive ATPase Activity : To a second set of tubes, add the same reaction buffer plus a saturating concentration of an inhibitor (e.g., 1 mM ouabain) to block Na+/K+-ATPase activity.[12]
-
-
Enzyme Addition : Add a known amount of the cell/tissue homogenate (e.g., 50 µg of protein) to all tubes.[12]
-
Pre-incubation : Pre-incubate the tubes at 37°C for 5-10 minutes.
-
Initiation : Start the reaction by adding a specific concentration of ATP (e.g., 5 mM).[11]
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).[13][14]
-
Termination : Stop the reaction by adding an acid, such as perchloric acid or trichloroacetic acid.[13]
-
Phosphate Detection : Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow or malachite green assay. This typically involves adding a molybdate solution followed by a reducing agent and measuring absorbance at a specific wavelength (e.g., 660 nm).[13]
-
Calculation : Calculate the Na+/K+-ATPase activity by subtracting the Pi released in the inhibitor-containing tubes from the Pi released in the tubes measuring total ATPase activity. Results are typically expressed as µmol of Pi per mg of protein per hour.
Experimental Workflow Diagram:
Caption: Workflow for determining Na+/K+-ATPase specific activity.
Protocol 2: Measurement of Intracellular Calcium [Ca2+]i
This method uses fluorescent indicators that change their spectral properties upon binding to Ca2+, allowing for the quantification of changes in [Ca2+]i.[15][16]
Methodology:
-
Cell Culture : Plate adherent cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading :
-
Prepare a loading solution containing a cell-permeant Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Tyrode's solution).[9][17]
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C to allow the dye to enter the cells and be cleaved into its active, cell-impermeant form.
-
-
Washing : Gently wash the cells with the physiological buffer to remove any extracellular dye.
-
Baseline Measurement : Mount the dish on a fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence intensity for several minutes to ensure a stable signal.
-
Compound Addition : Add this compound at the desired concentration to the cells while continuously recording the fluorescence.
-
Data Acquisition :
-
For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca2+]i.
-
For ratiometric dyes like Fura-2, alternate excitation between two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).[15][17] The ratio of the emission intensities (F340/F380) is proportional to the [Ca2+]i and minimizes artifacts from uneven dye loading or photobleaching.[15][17]
-
-
Data Analysis : Plot the fluorescence intensity or ratio over time to visualize the Ca2+ transient induced by this compound.
Protocol 3: Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion currents across the cell membrane, providing high-resolution data on the electrophysiological effects of this compound.[18][19]
Methodology:
-
Cell Preparation : Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation : Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular-like solution.[19]
-
Giga-seal Formation : Using a micromanipulator, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[20][21]
-
Whole-Cell Configuration : Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the entire cell interior.[20][21]
-
Voltage-Clamp Recording :
-
"Clamp" the membrane potential at a set holding potential using a specialized amplifier.
-
Record the baseline membrane currents.
-
Perfuse the cell with a solution containing this compound.
-
Record the resulting changes in membrane current. Inhibition of the electrogenic Na+/K+-ATPase (which produces a net outward current) will be observed as a small inward shift in the holding current.
-
-
Data Analysis : Analyze the recorded currents to quantify the effect of this compound on pump activity and other ion channels.
Conclusion
This compound's primary role in modulating ion transport is through the direct and potent inhibition of the Na+/K+-ATPase. This singular action triggers a well-defined cascade of events, leading to an increase in intracellular sodium and a subsequent, functionally significant rise in intracellular calcium. The experimental protocols detailed herein provide robust frameworks for researchers to investigate these effects quantitatively. A thorough understanding of this mechanism is essential for professionals in pharmacology and drug development, both for leveraging the therapeutic potential of cardiac glycosides and for exploring the central role of the sodium pump in cellular physiology.
References
- 1. This compound | 508-77-0 | FC156960 | Biosynth [biosynth.com]
- 2. This compound | C30H44O9 | CID 441853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Sodium-Potassium ATPase Pump [cvphysiology.com]
- 6. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The physiological and clinical importance of sodium potassium ATPase in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 16. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Patch clamp - Wikipedia [en.wikipedia.org]
- 19. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 21. personal.utdallas.edu [personal.utdallas.edu]
The Antiviral Potential of Cymarin: A Technical Guide for Drug Development Professionals
An In-depth Review of the Antiviral Properties and Mechanism of Action of the Cardiac Glycoside Cymarin
Executive Summary
Cardiac glycosides, a class of naturally derived compounds historically used in the treatment of cardiac conditions, are gaining significant attention for their broad-spectrum antiviral properties. This technical guide focuses on this compound, a prominent cardiac glycoside, exploring its antiviral efficacy, mechanism of action, and the signaling pathways it modulates. Through a comprehensive review of available data, this document provides researchers, scientists, and drug development professionals with a detailed understanding of this compound's potential as a novel antiviral agent. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a critical cellular ion transporter, which disrupts various stages of the viral life cycle for a range of DNA and RNA viruses.[1][2][3][4] This guide summarizes quantitative data on the antiviral activity of this compound and related compounds, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved in its antiviral effects.
Introduction to Cardiac Glycosides and this compound
Cardiac glycosides are a diverse group of steroid-like compounds found in various plants and some animals.[4] For centuries, they have been utilized for their cardiotonic effects in treating heart failure and certain arrhythmias.[4] More recently, extensive research has unveiled their potential as anticancer and antiviral agents.[2][3] this compound, a cardenolide cardiac glycoside, is among the compounds that have demonstrated significant antiviral activity. This guide will delve into the specifics of its antiviral profile.
Antiviral Activity of this compound and Related Cardiac Glycosides
The antiviral activity of cardiac glycosides has been documented against a wide array of viruses. While specific data for this compound is still emerging, its inhibitory effects on viruses such as Ebola virus and Vaccinia virus have been reported. The following tables summarize the available quantitative data for this compound and other structurally related and well-studied cardiac glycosides to provide a comparative context for its potential antiviral efficacy.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Assay | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference(s) |
| Filoviridae | Ebola Virus (EBOV) | Viral Replication Assay | A549 | EC50: 9.1 | Not specified | Not specified | [1][2] |
| Poxviridae | Vaccinia Virus (VACV) | Plaque Reduction Assay | Not specified | Inhibition of early and late protein expression observed | Not specified | Not specified |
Table 2: Antiviral Activity of Other Cardiac Glycosides
| Cardiac Glycoside | Virus Family | Virus | Assay | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference(s) |
| Digoxin | Herpesviridae | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | HFF | 0.05 | >10 | >200 | |
| Ouabain | Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Viral Titer Reduction | A549 | 0.03 | >1 | >33 | |
| Digitoxin | Flaviviridae | Zika Virus (ZIKV) | Plaque Reduction Assay | Vero | 0.012 | 1.8 | 150 | |
| Proscillaridin A | Coronaviridae | MERS-CoV | Viral Yield Reduction | Vero | 0.005 | 0.2 | 40 |
Mechanism of Antiviral Action
The primary mechanism by which cardiac glycosides exert their antiviral effects is through the inhibition of the cellular Na+/K+-ATPase pump.[1][2][3][4] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium and a decrease in intracellular potassium concentrations. This ionic imbalance has several downstream consequences that are detrimental to viral replication:
-
Disruption of Viral Entry: For some viruses, the proper ionic environment is critical for fusion with the host cell membrane.
-
Inhibition of Viral Protein Synthesis: Altered intracellular ion concentrations can interfere with the host cell's translational machinery, which is co-opted by the virus for the synthesis of its own proteins.
-
Modulation of Host Signaling Pathways: The Na+/K+-ATPase also functions as a signaling transducer. Its inhibition by cardiac glycosides can trigger or inhibit various signaling cascades, such as the PI3K/Akt and NF-κB pathways, which can impact the cellular environment to make it less hospitable for viral replication.[4]
A study on the Ebola virus suggests a more specific mechanism for this compound, where it was found to counteract the viral protein VP35's inhibition of interferon-beta production, thereby restoring a key component of the host's innate antiviral response.[1][2]
Key Signaling Pathways Modulated by Cardiac Glycosides
The antiviral activity of cardiac glycosides is intricately linked to their ability to modulate key cellular signaling pathways.
Na+/K+-ATPase Signaling Cascade
Inhibition of the Na+/K+-ATPase by cardiac glycosides initiates a signaling cascade that can impact viral infection. Binding of the glycoside to the pump can lead to the activation of Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). This can trigger downstream pathways like the Ras-Raf-MEK-ERK pathway, ultimately influencing gene expression related to cell survival and proliferation, which can indirectly affect the viral life cycle.
Caption: Na+/K+-ATPase signaling cascade initiated by cardiac glycosides.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and metabolism and is often manipulated by viruses to support their replication.[5][6] Cardiac glycosides can modulate this pathway, often leading to its inhibition in the context of viral infection, thereby creating an unfavorable environment for the virus.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory and immune responses. Many viruses activate this pathway to promote their replication and spread. Cardiac glycosides have been shown to inhibit NF-κB activation, which represents another important aspect of their antiviral mechanism.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following sections outline representative methodologies for assessing the antiviral activity and cytotoxicity of compounds like this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, A549) in 6-well or 12-well plates and incubate until confluent.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the same medium.
-
Infection: Remove the growth medium from the cells and infect them with a predetermined amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of this compound. A virus-only control and a cell-only control should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Staining: Fix the cells with a fixative solution (e.g., 10% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that reduces the viability of host cells by 50% (CC50), which is crucial for assessing the therapeutic index of the antiviral agent.[7][8][9]
-
Cell Seeding: Seed host cells in a 96-well plate at a specific density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a cell-only control (untreated).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: The CC50 value is the concentration of this compound that reduces the absorbance (cell viability) by 50% compared to the untreated cell control.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the antiviral properties of a compound like this compound.
Caption: General workflow for antiviral drug screening.
Conclusion and Future Directions
This compound, along with other cardiac glycosides, presents a promising avenue for the development of novel broad-spectrum antiviral therapies. Its primary mechanism of action through the inhibition of the Na+/K+-ATPase pump and modulation of key cellular signaling pathways offers a host-targeted approach that may be less susceptible to the development of viral resistance. The available data, particularly its activity against high-priority pathogens like Ebola virus, underscores the need for further investigation.
Future research should focus on:
-
Expanding the antiviral screening of this compound against a wider range of clinically relevant viruses to fully characterize its spectrum of activity.
-
Conducting detailed mechanistic studies to further elucidate the specific viral and host factors affected by this compound.
-
Optimizing the therapeutic index of this compound through medicinal chemistry approaches to enhance its antiviral efficacy while minimizing cytotoxicity.
-
Evaluating the in vivo efficacy and safety of this compound in appropriate animal models of viral diseases.
By addressing these key areas, the full therapeutic potential of this compound as a valuable addition to the antiviral drug pipeline can be realized.
References
- 1. Cynarin blocks Ebola virus replication by counteracting VP35 inhibition of interferon-beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vaccinia Virus Inhibitors as a Paradigm for the Chemotherapy of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
An In-depth Technical Guide on Cymarin's Impact on Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the molecular interactions of cymarin, a cardiac glycoside, with key cellular signaling pathways. It provides quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action, particularly in the context of cancer therapeutics.
Introduction to this compound
This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on heart muscle. Beyond its historical use in treating heart conditions, this compound has garnered significant interest for its potent antitumor activities. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. This initial interaction triggers a cascade of downstream signaling events, profoundly impacting cell survival, proliferation, and death. This document serves as a technical exploration of these intricate signaling networks.
Primary Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational event in this compound's cellular impact is its binding to the α-subunit of the Na+/K+-ATPase pump. This inhibition disrupts the electrochemical gradient across the cell membrane, leading to:
-
Increased Intracellular Sodium ([Na+]i): The pump's failure to export Na+ ions leads to their accumulation inside the cell.
-
Increased Intracellular Calcium ([Ca2+]i): The rise in [Na+]i alters the activity of the Na+/Ca2+ exchanger (NCX), causing a reversal or reduction in Ca2+ efflux and a subsequent increase in cytosolic calcium concentration.
This disruption of ion balance is the linchpin for the activation of numerous downstream signaling cascades.
Impact on Core Signaling Pathways
The ionic dysregulation caused by this compound initiates a complex signaling network that affects multiple cellular processes.
Src/EGFR/MAPK Pathway Activation
The Na+/K+-ATPase acts as a signal transducer. When bound by this compound, it can activate Src, a non-receptor tyrosine kinase. This activation occurs independently of changes in intracellular ion concentrations and initiates a well-documented signaling cascade:
-
Src Activation: The this compound-bound Na+/K+-ATPase undergoes a conformational change, leading to the activation of associated Src kinase.
-
EGFR Transactivation: Activated Src phosphorylates and transactivates the Epidermal Growth Factor Receptor (EGFR), even in the absence of its natural ligand, EGF.
-
Ras/Raf/MEK/ERK (MAPK) Cascade: The activated EGFR triggers the Ras/Raf/MEK/ERK signaling pathway, a central regulator of cell proliferation, differentiation, and survival. While often associated with cell growth, the sustained and aberrant activation of this pathway by agents like this compound can lead to cell cycle arrest and apoptosis in cancer cells.
Generation of Reactive Oxygen Species (ROS) and ER Stress
A critical consequence of the Na+/K+-ATPase signaling cascade is the generation of Reactive Oxygen Species (ROS).
-
Mitochondrial ROS Production: The signaling events initiated by this compound, including the activation of the MAPK pathway and increased intracellular Ca2+, lead to mitochondrial dysfunction and the production of ROS.
-
Endoplasmic Reticulum (ER) Stress: Elevated ROS levels and disrupted Ca2+ homeostasis contribute to the misfolding of proteins within the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) or ER stress. Chronic ER stress is a potent inducer of apoptosis.
Inhibition of IRES-mediated Translation
Recent studies have revealed a novel mechanism of action for this compound. It can act as a potent inhibitor of internal ribosome entry site (IRES)-mediated translation. This is significant because many proto-oncogenes and survival-related proteins, such as PAX6, rely on IRES-dependent translation, especially under cellular stress.
By blocking this alternative translation pathway, this compound can selectively decrease the expression of key proteins required for cancer cell proliferation and survival. For instance, this compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells by downregulating PAX6 expression through the impairment of its IRES-mediated translation.
Quantitative Data Summary
The cytotoxic and inhibitory effects of this compound have been quantified across various models. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Target / Cell Line | Effect | IC50 / EC50 Value | Citation |
| Palytoxin-induced K+ release | Inhibition | 0.42 µM | |
| SW1990 (Pancreatic Cancer) | Decreased cell viability | 33.8 nM | |
| SW1990GR (Gemcitabine-Resistant) | Decreased cell viability | 40.8 nM | |
| MCF-7 (Breast Cancer) | Inhibition of proliferation (at 1 µM) | 47.8% inhibition | |
| Trichoplusia ni larvae | Growth inhibition | 157 ppm (EC50) |
Key Experimental Methodologies
To investigate the effects of this compound on cell signaling, a standard set of molecular and cellular biology techniques are employed.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for the desired time (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the MTT medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[1]
-
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as components of the MAPK pathway (p-ERK, ERK) or apoptosis markers (cleaved Caspase-3).[3]
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[3]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3]
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody (e.g., anti-p-ERK) overnight at 4°C.[4]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Cell Collection: After this compound treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion and Future Directions
This compound exerts its potent anticancer effects through a multifaceted mechanism initiated by the inhibition of the Na+/K+-ATPase pump. This primary action triggers a cascade involving the MAPK signaling pathway, the production of ROS, induction of ER stress, and ultimately, apoptosis. Furthermore, its ability to inhibit IRES-mediated translation of key oncogenic proteins presents a novel and compelling avenue for its therapeutic application.
Future research should focus on elucidating the precise downstream targets of the ROS and MAPK signaling activated by this compound in different cancer types. Investigating potential synergistic effects with other chemotherapeutic agents and exploring drug delivery systems to enhance tumor-specific targeting are critical next steps for translating the promising preclinical data of this compound into clinical applications.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. CST | Cell Signaling Technology [cellsignal.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
Cymarin: A Technical Guide to its Discovery, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymarin is a cardiac glycoside historically isolated from plants of the Apocynum genus, notably Apocynum cannabinum. For centuries, extracts from this plant have been utilized in traditional medicine for their cardiotonic and diuretic properties. The active principle, this compound, exerts its pharmacological effects primarily through the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes. This inhibition leads to a cascade of events culminating in a positive inotropic effect, or an increase in the force of cardiac contraction. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanism of action, and detailed experimental protocols for its isolation, characterization, and pharmacological evaluation. Quantitative data on its biological activities are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. While its clinical use has been limited, this compound remains a valuable tool in cardiovascular research.
Discovery and History
The use of Apocynum cannabinum, commonly known as Indian hemp, for cardiac ailments has been documented for centuries in traditional medicine.[1] Early European settlers in the 18th century noted the diuretic effects of decoctions made by Cherokee healers to treat edema and heart-related complaints.[1] By the early 19th century, tinctures of "Indian hemp" were being prescribed by Eclectic physicians in America for congestive heart conditions.[1]
The isolation and characterization of the active cardiac glycosides from Apocynum species occurred later. While the specific timeline and individual researchers responsible for the initial isolation of this compound are not extensively documented in readily available literature, the German chemist Adolph Windaus is noted for his work on the structural elucidation of cardiac glycosides in the early 20th century. A clinical study conducted in 1964 compared the effects of this compound and strophanthin in patients with left cardiac insufficiency, indicating its use in a clinical research context during that period.[1]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₀H₄₄O₉ |
| Molar Mass | 548.66 g/mol |
| CAS Number | 508-77-0 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, and chloroform |
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the α-subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane of cardiomyocytes.
Signaling Pathway
Beyond its direct impact on ion exchange, the binding of cardiac glycosides like this compound to the Na+/K+-ATPase can also initiate intracellular signaling cascades. This involves the formation of a signaling complex with the non-receptor tyrosine kinase Src.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key findings.
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line/System | Endpoint | Value | Reference |
| Palytoxin-induced K+ release | - | IC₅₀ | 0.42 µM | [2] |
| Cell Viability | SW1990 Pancreatic Cancer | IC₅₀ | 33.8 nM | [2] |
| Cell Viability | SW1990GR Pancreatic Cancer | IC₅₀ | 40.8 nM | [2] |
| TRA-1-60 Elimination | SW1990GR Pancreatic Cancer | IC₅₀ | 15.2 nM | [2] |
| TRA-1-81 Elimination | SW1990GR Pancreatic Cancer | IC₅₀ | 5.1 nM | [2] |
| Cell Proliferation | MCF-7 Breast Cancer | Inhibition at 1 µM | 47.8% | [2] |
Table 2: In Vivo Activity and Toxicity of this compound
| Species | Route of Administration | Endpoint | Value | Reference |
| Trichoplusia ni (larvae) | - | EC₅₀ (Growth Inhibition) | 157 ppm | [2] |
| Trichoplusia ni (larvae) | - | DC₅₀ (Antifeedant) | 10.8 µg/cm² | [2] |
| Mouse | Intravenous | LD₅₀ | 7 mg/kg bw |
Experimental Protocols
Isolation and Purification of this compound from Apocynum cannabinum
This protocol outlines a general procedure for the extraction and chromatographic separation of this compound.
Methodology:
-
Extraction: The dried and powdered root material of Apocynum cannabinum is subjected to solvent extraction, typically using methanol or ethanol, in a Soxhlet apparatus or through maceration.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the components.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purification: Fractions enriched with this compound are pooled and further purified using preparative HPLC to obtain the pure compound.
Assessment of Positive Inotropic Effect (Langendorff Heart Preparation)
The Langendorff isolated heart preparation is a classic ex vivo method to assess the direct effects of a substance on cardiac contractility.
Methodology:
-
Heart Isolation: A rodent (e.g., rat or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt_max), which are indices of contractility.
-
Drug Administration: After a stabilization period, this compound is introduced into the perfusate at various concentrations.
-
Data Analysis: Changes in LVDP and +dP/dt_max are recorded to generate a dose-response curve and determine the EC₅₀ for the positive inotropic effect.
Determination of Acute Toxicity (LD₅₀)
The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance.
Methodology:
-
Animal Model: A suitable animal model, such as mice or rats, is selected.
-
Dose Groups: Animals are divided into several groups, with each group receiving a different dose of this compound via a specific route of administration (e.g., intravenous, oral, or subcutaneous). A control group receives the vehicle.
-
Observation: The animals are observed for a set period (typically 24 to 72 hours) for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities in each dose group is recorded, and statistical methods (e.g., probit analysis) are used to calculate the LD₅₀ value, which is the dose estimated to be lethal to 50% of the animals.
Clinical Significance and Future Directions
While this compound has demonstrated potent cardiotonic effects, its narrow therapeutic index and potential for toxicity have limited its clinical application in modern medicine, with more selective and safer drugs being favored for the treatment of heart failure. However, recent research has unveiled potential antitumor activities of this compound and other cardiac glycosides, opening new avenues for investigation.[2] The ability of this compound to induce cell death in various cancer cell lines at nanomolar concentrations suggests a potential for repurposing this compound in oncology.[2] Further research is warranted to explore these anticancer mechanisms and to develop analogues with an improved therapeutic window.
Conclusion
This compound, a cardiac glycoside with a rich history rooted in traditional medicine, continues to be a subject of pharmacological interest. Its well-defined mechanism of action on the Na+/K+-ATPase makes it a valuable tool for studying cardiac physiology and the molecular basis of contractility. While its clinical use as a cardiotonic agent has been superseded, the emerging evidence of its anticancer properties suggests that the story of this compound in pharmacology is far from over. The detailed experimental protocols and quantitative data presented in this guide are intended to support further research into the multifaceted biological activities of this intriguing natural product.
References
Methodological & Application
Application Notes and Protocols for Cymarin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin is a cardiac glycoside that has demonstrated significant potential as an anti-cancer agent. Like other members of its class, this compound's primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium and subsequent downstream signaling events. These events can trigger apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. These application notes provide detailed protocols for investigating the effects of this compound in a cell culture setting.
Mechanism of Action
This compound exerts its effects by binding to the α-subunit of the Na+/K+-ATPase, inhibiting its ion-pumping function. This disruption of the ion gradient triggers a cascade of intracellular events. At concentrations that may not significantly alter bulk ion transport, this compound can also activate signaling cascades through a non-pumping pool of Na+/K+-ATPase located in caveolae, which is in a complex with Src kinase. This can lead to the activation of downstream pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Data Presentation
The following tables summarize the cytotoxic effects of this compound and related compounds on various cancer cell lines.
Table 1: IC50 Values of this compound and Related Compounds in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |
| This compound | HeLa | Cervical Cancer | 54.2 µM | Not Specified | [1] |
| Coumarin | HT-29 | Colorectal Cancer | 25 µM | 24 hours | |
| Coumarin Derivatives | MCF-7 | Breast Cancer | 2.66 - 10.08 µM | Not Specified | [2] |
| Coumarin Derivatives | T47D | Breast Cancer | 102.05 µM | Not Specified | [3] |
| Coumarin Derivatives | HepG2 | Liver Cancer | 80.09 µM | Not Specified | [3] |
| Imperatorin (Furanocoumarin) | HepG2 | Liver Cancer | 15.6 µM | Not Specified | [4] |
| Umbelliprenin | MCF-7 | Breast Cancer | 9.0 µM | Not Specified | [3] |
| Umbelliprenin | MDA-MB-231 | Breast Cancer | 7.0 µM | Not Specified | [3] |
Note: IC50 values can vary depending on the cell line, assay method, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). It is advisable to test different incubation times to determine the optimal duration.[5][6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7][8]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[9][10][11]
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the protein expression and phosphorylation status of key components of the PI3K/Akt and MAPK/ERK signaling pathways following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
References
- 1. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Apoptosis Induction of Coumarins and Carbazole Alkaloids from Clausena harmandiana [mdpi.com]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cymarin Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin is a cardiac glycoside found in plants of the Apocynum genus. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making this compound a potent inotropic agent. However, these same mechanisms can also alter cardiac electrophysiology, leading to arrhythmias.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting electrophysiology studies to investigate the effects of this compound on cardiac cells and tissues. The provided methodologies cover in vitro patch-clamp analysis of isolated cardiomyocytes, ex vivo studies using the Langendorff-perfused heart model, and in vivo electrocardiogram (ECG) analysis.
Mechanism of Action: Signaling Pathway
This compound exerts its effects on cardiomyocytes by inhibiting the Na+/K+-ATPase pump. This sets off a cascade of ionic and cellular events that ultimately alter the electrical and contractile properties of the heart.
Caption: Signaling pathway of this compound in a cardiomyocyte.
Quantitative Data Summary
The following tables summarize the quantitative electrophysiological effects of this compound and related compounds. Due to the limited availability of specific quantitative data for this compound, data from the closely related cardiac glycoside strophanthidin is also included for comparative purposes.
Table 1: In Vitro Effects of this compound and Strophanthidin on Ion Channels and Pumps
| Compound | Preparation | Parameter | Value | Reference |
| This compound | - | IC50 for Palytoxin-induced K+ release | 0.42 µM | [2] |
| Iodoazidothis compound (IAC)* | Electroplax microsomes | KD for Na+/K+-ATPase | 0.4 µM | [3] |
| Strophanthidin | Guinea-pig ventricular myocytes | KD for Na+/K+ pump | 1.11 x 10-5 M | [4] |
| Strophanthidin | Guinea-pig ventricular myocytes | Maximal Na+/K+ pump inhibition | 5 x 10-4 M | [4] |
| Strophanthidin | Guinea-pig ventricular myocytes | Effect on ICa | Reversible reduction | [4] |
*IAC is a derivative of this compound with the same I50 for Na+/K+-ATPase inhibition.[3]
Table 2: Ex Vivo and In Vivo Electrophysiological and Hemodynamic Effects of k-Strophanthin (this compound)
| Compound | Model | Dose | Parameter | Effect | Reference |
| k-Strophanthin | Humans with coronary heart disease | 0.125 mg and 0.25 mg IV | Preejection Period Index (PEPI) | Significant shortening (dose-related) | |
| k-Strophanthin | Humans with coronary heart disease | 0.125 mg and 0.25 mg IV | Isovolumic Contraction Time (ICT) | Significant shortening (dose-related) | |
| k-Strophanthin | Humans with coronary heart disease | 0.125 mg and 0.25 mg IV | Heart Rate | Significant decrease | |
| k-Strophanthin | Humans with coronary artery disease | 0.005 mg/kg IV | "Pump" function indices | Increased in a subset of patients | [5] |
| k-Strophanthin | Humans with dilated cardiomyopathy | 0.125 mg IV daily | Cardiac Index | Significant increase | [1] |
| k-Strophanthin | Humans with dilated cardiomyopathy | 0.125 mg IV daily | Ejection Fraction | Significant increase | [1] |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This protocol details the whole-cell patch-clamp technique to study the effects of this compound on the action potential and specific ion channel currents in isolated ventricular myocytes.
Experimental Workflow:
Caption: Experimental workflow for patch-clamp studies.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion with collagenase and protease.
-
After isolation, resuspend the cells in a calcium-containing solution and allow them to stabilize.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for Action Potential): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for K+ currents): (in mM) 140 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for Na+ and Ca2+ currents): Use Cs+ as the main cation to block K+ currents. (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
3. Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with pipette solution.
-
Obtain a giga-ohm seal on a single, healthy cardiomyocyte.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record baseline action potentials elicited by brief current injections.
-
In voltage-clamp mode, apply specific voltage protocols to isolate and record individual ion channel currents (e.g., I_Na, I_Ca,L, I_K1, I_Kr, I_Ks).
4. This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water).
-
Perfuse the recording chamber with the external solution containing the desired concentrations of this compound.
-
Record changes in action potential parameters (e.g., APD50, APD90, resting membrane potential) and ion channel currents.
5. Data Analysis:
-
Analyze the recorded data using appropriate software (e.g., pCLAMP, AxoGraph).
-
Determine the concentration-dependent effects of this compound on action potential duration and ion channel block.
-
Calculate IC50 values for ion channel inhibition.
Protocol 2: Langendorff-Perfused Isolated Heart
This ex vivo protocol allows for the assessment of this compound's effects on global cardiac electrophysiology and mechanics in an intact heart.
1. Heart Isolation and Perfusion:
-
Anesthetize the animal (e.g., rabbit or guinea pig) and rapidly excise the heart.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose) gassed with 95% O2 / 5% CO2 at 37°C.
-
Maintain a constant perfusion pressure or flow rate.
2. Electrophysiological and Mechanical Recordings:
-
Place ECG electrodes on the surface of the heart to record a pseudo-ECG.
-
Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Record baseline ECG parameters (PR interval, QRS duration, QT interval) and hemodynamic parameters (LVDP, heart rate, +dP/dt_max, -dP/dt_min).
3. This compound Administration:
-
Introduce this compound into the perfusate at a range of concentrations.
-
Allow the heart to stabilize at each concentration before recording data.
4. Data Analysis:
-
Analyze the effects of this compound on ECG intervals, heart rate, and contractile function.
-
Assess the arrhythmogenic potential by monitoring for the occurrence of premature ventricular contractions, tachycardia, or fibrillation.
Protocol 3: In Vivo Electrocardiogram (ECG) Study
This protocol is for evaluating the effects of this compound on the cardiac electrical activity in a living animal.
1. Animal Preparation:
-
Anesthetize the animal (e.g., rat or dog).
-
Insert subcutaneous or lead-based ECG electrodes to record a standard multi-lead ECG.
-
Insert an intravenous catheter for drug administration.
2. ECG Recording and Drug Administration:
-
Record a stable baseline ECG.
-
Administer this compound intravenously at increasing doses.
-
Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, and QT interval.
3. Data Analysis:
-
Analyze the dose-dependent effects of this compound on ECG parameters.
-
Note any pro-arrhythmic events.
Conclusion
The protocols and data presented provide a framework for the comprehensive electrophysiological evaluation of this compound. Researchers should be aware of the arrhythmogenic potential of cardiac glycosides and design their experiments accordingly, particularly with respect to concentration and dose selection. These studies are crucial for understanding the therapeutic and toxicological profile of this compound and for the development of safer cardiac drugs.
References
- 1. Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [On the quantitative effectiveness of k-strophanthin-alpha (this compound) in intravenous and oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of strophanthidin on action potential, calcium current and contraction in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic pattern following K-strophanthin in normal and coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cymarin Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cymarin is a cardiotonic cardiac glycoside primarily investigated for its potent inhibition of the Na+/K+-ATPase enzyme.[1][2] This activity makes it a valuable tool in cardiovascular research and a compound of interest for its anticancer properties.[3] Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of this compound stock solutions. This document provides detailed protocols for preparing this compound stock solutions for both in vitro and in vivo applications, summarizes key quantitative data, and outlines its primary mechanism of action.
Physicochemical Properties and Storage
Proper preparation of stock solutions begins with understanding the fundamental properties of the compound. Key data for this compound is summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃₀H₄₄O₉ | [1][2][4][5] |
| Molecular Weight | 548.66 g/mol | [2][4] |
| CAS Number | 508-77-0 | [1][4][5] |
| Appearance | White solid powder |[6] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Reference(s) |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent (Stock Solution) | -80°C | 6 months | [3][4][7] |
| | -20°C | 1 month |[3][4][7] |
Mechanism of Action: Na+/K+-ATPase Inhibition
This compound exerts its biological effects primarily by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across the plasma membrane of all animal cells.[2][8]
Mechanism Details:
-
Binding and Inhibition: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[8][9] This binding locks the enzyme in a phosphorylated conformation, preventing the dephosphorylation and conformational changes necessary for ion transport.
-
Ion Gradient Disruption: Inhibition of the pump leads to an accumulation of intracellular sodium (Na⁺) ions.
-
Calcium Influx: The increased intracellular Na⁺ concentration alters the function of the Na⁺/Ca²⁺ exchanger, causing it to work in reverse. This results in a decrease in Ca²⁺ efflux and a net increase in intracellular calcium (Ca²⁺) concentration.
-
Physiological Effect: In cardiac myocytes, the elevated intracellular Ca²⁺ enhances the force of contraction (positive inotropy), which is the basis for its cardiotonic effects.[2]
Protocol: In Vitro Stock Solution Preparation (DMSO)
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro experiments due to its ability to dissolve a wide range of organic compounds.[10][11]
Materials
-
This compound powder (CAS 508-77-0)
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Experimental Workflow
Step-by-Step Protocol
-
Preparation: Bring this compound powder and DMSO to room temperature before opening to prevent moisture absorption.
-
Weighing: Accurately weigh the desired mass of this compound powder using a calibrated analytical balance. It is crucial to perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
Dissolution: a. Transfer the weighed powder to a sterile tube. b. Add the calculated volume of DMSO (see Table 3) to the tube. c. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. d. To aid dissolution, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[4][7]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[4][7]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).[3][4]
Stock Solution Calculations
The following table provides the required volume of DMSO to prepare common stock concentrations from standard masses of this compound (MW = 548.66 g/mol ).
Table 3: Volume of DMSO for Preparing this compound Stock Solutions
| Mass of this compound | Target Concentration | Required Volume of DMSO |
|---|---|---|
| 1 mg | 1 mM | 1.8226 mL |
| 5 mM | 364.5 µL | |
| 10 mM | 182.3 µL | |
| 5 mg | 1 mM | 9.1131 mL |
| 5 mM | 1.8226 mL | |
| 10 mM | 911.3 µL | |
| 10 mg | 1 mM | 18.2262 mL |
| 5 mM | 3.6452 mL | |
| 10 mM | 1.8226 mL |
Data derived from calculations based on MW 548.66 g/mol .[4][7]
Protocol: In Vivo Formulation Preparation
For in vivo experiments, a stock solution in pure DMSO is generally unsuitable. The stock must be further diluted into a biocompatible vehicle. The following is a common, multi-step dilution method. Note: This formulation is a starting point and may require optimization depending on the animal model and administration route.
Materials
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or double-distilled water (ddH₂O)
Step-by-Step Protocol
-
Start with DMSO Stock: Begin with a pre-made, high-concentration stock of this compound in DMSO.
-
Add PEG300: Add a volume of PEG300 to the DMSO stock and mix until the solution is clear. A common starting ratio is 1:1 (DMSO:PEG300).
-
Add Tween 80: Add Tween 80 to the mixture and mix until clear. A typical final concentration for Tween 80 is 5-10% of the total volume.
-
Add Aqueous Solution: Slowly add sterile saline or ddH₂O to reach the final desired volume and concentration. Mix thoroughly.
-
Final Check: Ensure the final formulation is a clear, homogenous solution before administration. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering solvent ratios).
Important Considerations:
-
Always prepare fresh in vivo formulations on the day of use.
-
The final concentration of DMSO administered to the animal should be kept to a minimum, typically below 5-10% of the total injection volume, to avoid toxicity.
-
Perform a small-scale pilot test to ensure the solubility and stability of this compound in your final formulation before preparing a large batch.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C30H44O9 | CID 441853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. glpbio.com [glpbio.com]
- 8. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cymarin Dosage for Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin, a cardiac glycoside, has demonstrated potential as an anti-tumor agent. These application notes provide a summary of the available data on its use in murine cancer models and offer a generalized protocol for in vivo studies. Due to the limited specific research on this compound in this context, the following information is based on a single documented study and established methodologies for murine xenograft models. Researchers should conduct dose-response and toxicity studies to validate and optimize protocols for their specific cancer models.
Quantitative Data Summary
The available in vivo data for this compound in a murine cancer model is summarized in the table below.
| Cancer Type | Animal Model | Cell Line | This compound Dosage | Administration Route | Treatment Schedule | Outcome |
| Pancreatic Cancer | Nude Mice (Xenograft) | SW1990 (luciferase-labeled) | 2 mg/kg | Intraperitoneal (i.p.) | Twice a week for 3 weeks | Inhibition of tumor growth[1] |
Experimental Protocols
The following is a generalized protocol for a murine xenograft study to evaluate the efficacy of this compound. This protocol should be adapted based on the specific cell line, animal model, and institutional guidelines.
Materials
-
This compound
-
Vehicle for solubilization (e.g., DMSO, saline)
-
Cancer cell line (e.g., SW1990 for pancreatic cancer)
-
Immunocompromised mice (e.g., nude mice)
-
Cell culture medium and supplements
-
Anesthetic
-
Calipers for tumor measurement
-
Syringes and needles for injection
Methods
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration for injection.
-
-
Animal Handling and Tumor Implantation:
-
Acclimatize mice to the facility for at least one week.
-
Anesthetize the mice prior to tumor cell injection.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the animals for tumor growth.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Prepare the this compound solution at the desired concentration (e.g., for a 2 mg/kg dose). The vehicle used for solubilization should be administered to the control group.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) according to the treatment schedule (e.g., twice weekly).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health throughout the study.
-
The study may be concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualization of Potential Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity
While the precise signaling pathways inhibited by this compound in cancer are not fully elucidated, cardiac glycosides are known to inhibit the Na+/K+-ATPase pump, which can lead to downstream effects on various signaling cascades implicated in cancer cell proliferation and survival. The following diagram illustrates a potential mechanism of action.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in a typical in vivo experiment to assess the anti-tumor efficacy of this compound.
Caption: Workflow for a murine xenograft study.
Toxicity and Considerations
Key considerations:
-
Dose-response studies: Determine the optimal therapeutic dose with acceptable toxicity.
-
Monitoring for adverse effects: Observe animals for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Histopathological analysis: Examine major organs for any signs of treatment-related toxicity at the end of the study.
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or scientific advice. All animal experiments should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
References
Cymarin: A Versatile Tool for Interrogating Ion Channel Function and Cellular Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin, a cardiac glycoside, is a potent and specific inhibitor of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells. This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of downstream effects on various ion channels and signaling pathways. This makes this compound a valuable pharmacological tool for researchers studying ion channel function, intracellular signaling, and the development of novel therapeutics. These application notes provide detailed protocols and data to guide the use of this compound in laboratory settings.
Mechanism of Action
This compound binds to the extracellular face of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in its E2-P conformation. This prevents the hydrolysis of ATP and the subsequent transport of 3 Na+ ions out of the cell and 2 K+ ions into the cell. The resulting increase in intracellular sodium concentration alters the electrochemical gradient, which in turn affects the function of other ion transport proteins, most notably the Na+/Ca2+ exchanger (NCX). The reduced sodium gradient diminishes the driving force for Ca2+ extrusion by the NCX, leading to an increase in intracellular calcium concentration ([Ca2+]i).
Furthermore, the Na+/K+-ATPase acts as a signal transducer. The binding of cardiac glycosides like this compound to the Na+/K+-ATPase can activate intracellular signaling cascades, primarily through the activation of the non-receptor tyrosine kinase Src.[1][2][3] This activation is independent of the changes in intracellular ion concentrations and initiates a variety of downstream signaling pathways.
Quantitative Data
The inhibitory potency of this compound on the Na+/K+-ATPase can vary depending on the specific α-subunit isoform expressed in the cell type under investigation. The following table summarizes key quantitative data for this compound and its derivatives.
| Parameter | Value | Target | Cell Type/System | Reference |
| IC50 | See table below | Na+/K+-ATPase α isoforms | - | [4] |
| KD | 0.4 µM | Na+/K+-ATPase | Electrophorus electricus electroplax microsomes (for a radioiodinated, photoactive derivative with the same I50 as this compound) | [5] |
Table 1: IC50 Values of this compound for Na+/K+-ATPase α Isoforms [4]
| Isoform | IC50 (nM) |
| α1β1 | 180 |
| α2β1 | 35 |
| α3β1 | 28 |
| α4β1 | >10,000 |
Signaling Pathways and Experimental Workflows
The inhibition of Na+/K+-ATPase and subsequent activation of Src kinase by this compound triggers a complex network of downstream signaling events. The following diagrams illustrate these pathways and a general experimental workflow for studying the effects of this compound.
References
- 1. New Targets for Old Drugs: Cardiac Glycosides Inhibit Atrial-Specific K2P3.1 (TASK-1) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Cardiotoxicity of digitalis glycosides: roles of autonomic pathways, autacoids and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Methods for Assessing Cymarin's Effect on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin, a cardiac glycoside, has demonstrated significant potential as an anti-cancer agent by inducing cell death in various cancer cell lines. Assessing the cytotoxic and apoptotic effects of this compound is a critical step in preclinical drug development. These application notes provide detailed protocols for key assays to evaluate this compound's impact on cell viability, including methods for measuring metabolic activity, membrane integrity, and the induction of apoptosis. Furthermore, this document summarizes quantitative data on the efficacy of this compound and related compounds and illustrates the underlying molecular pathways.
Data Presentation: Efficacy of this compound and Related Coumarins
The half-maximal inhibitory concentration (IC50) is a crucial measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other coumarin derivatives in various cancer cell lines, providing a comparative overview of their cytotoxic effects.
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay |
| This compound | SW1990 | Pancreatic Cancer | 0.0338 | Cell Viability |
| This compound | SW1990GR | Pancreatic Cancer | 0.0408 | Cell Viability |
| This compound | MCF-7 | Breast Cancer | ~1.0 | Proliferation |
| Coumarin | HeLa | Cervical Cancer | 54.2 | Cytotoxicity |
| Coumarin Derivative | PC-3 | Prostate Cancer | 3.56 | Cytotoxicity |
| Coumarin Derivative | MDA-MB-231 | Breast Cancer | 8.5 | Cytotoxicity |
| Coumarin Derivative | HL-60 | Leukemia | 8.09 | Cytotoxicity |
| Coumarin Derivative | A549 | Lung Cancer | 9.34 | Cytotoxicity |
Note: IC50 values can vary depending on the experimental conditions, including cell density, exposure time, and the specific assay used.
Experimental Protocols
Accurate and reproducible assessment of cell viability is paramount. The following are detailed protocols for three standard assays to determine the effect of this compound on cancer cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[2]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer (positive control).
-
Background control: Culture medium alone.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[3]
Materials:
-
Flow cytometer
-
This compound stock solution
-
6-well plates or culture tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT protocol. For suspension cells, treat them in culture tubes.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing this compound's Effect on Cell Viability
This compound-Induced Apoptosis Signaling Pathway
This compound and related coumarins primarily induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
References
- 1. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 and Bax exert opposing effects on Ca2+ signaling, which do not depend on their putative pore-forming region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cymarin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin is a cardiac glycoside sourced from plants of the Apocynum genus, such as Apocynum cannabinum.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across cell membranes.[1] This specific mode of action has made this compound a valuable tool in various research areas, particularly in high-throughput screening (HTS) for drug discovery. Its demonstrated bioactivities, including antitumor and potential antiviral effects, make it a compound of interest for identifying novel therapeutic agents.[3][4]
These application notes provide an overview of this compound's mechanism of action, a summary of its activity in various assays, and detailed protocols for its use in HTS campaigns.
Mechanism of Action: Na+/K+-ATPase Inhibition
This compound exerts its biological effects by binding to and inhibiting the Na+/K+-ATPase pump on the cell membrane.[1] This inhibition disrupts the normal flow of sodium (Na+) and potassium (K+) ions, leading to an accumulation of intracellular Na+. The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing a subsequent increase in intracellular calcium (Ca2+) levels. This elevation in cytoplasmic Ca2+ is the primary trigger for various downstream cellular events, including enhanced cardiac muscle contraction and, in non-cardiac cells, the induction of apoptosis and cell cycle arrest, which are particularly relevant in cancer research.[1][5]
Quantitative Data Summary
The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound from various studies. This data is crucial for designing dose-response experiments in HTS campaigns.
| Assay Description | Target/Cell Line | Parameter | Value | Reference |
| Palytoxin (PTX)-Induced K+ Release | Erythrocyte Membrane | IC50 | 0.42 µM | [3][6] |
| Cell Viability | Pancreatic Cancer (SW1990) | IC50 | 33.8 nM | [3] |
| Cell Viability | Pancreatic Cancer (SW1990GR) | IC50 | 40.8 nM | [3] |
| Cell Elimination | TRA-1-60 Positive Cells | IC50 | 15.2 nM | [3] |
| Cell Elimination | TRA-1-81 Positive Cells | IC50 | 5.1 nM | [3] |
| Cell Proliferation | Breast Cancer (MCF-7) | % Inhibition | 47.8% at 1 µM | [3] |
Experimental Protocols
High-throughput screening assays are essential for identifying molecules with desired biological activity from large compound libraries.[7][8] Below are two detailed protocols for HTS assays relevant to this compound's known mechanisms: a biochemical assay for direct enzyme inhibition and a cell-based assay for cytotoxicity.
Protocol 1: Na+/K+-ATPase Inhibition HTS Assay (Biochemical)
This protocol describes a fluorescence-based assay to screen for inhibitors of Na+/K+-ATPase. The assay measures the inorganic phosphate (Pi) generated from ATP hydrolysis by the enzyme.
Principle: The activity of Na+/K+-ATPase is determined by quantifying the amount of ATP hydrolyzed, which is directly proportional to the amount of phosphate released. A phosphate detection reagent is used that generates a fluorescent signal upon binding to Pi. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the enzyme.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP (Adenosine 5'-triphosphate)
-
This compound (Positive Control)
-
Ouabain (Alternative Positive Control)
-
Test Compound Library (dissolved in DMSO)
-
Phosphate Detection Reagent (e.g., a commercial fluorescent phosphate assay kit)
-
384-well, black, flat-bottom plates
-
Automated liquid handling systems and plate readers
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of Na+/K+-ATPase solution (at a pre-optimized concentration in Assay Buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of ATP solution (at a final concentration equal to its Km value) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Termination & Detection: Add 10 µL of the phosphate detection reagent to each well. This will stop the reaction and initiate the development of the fluorescent signal.
-
Signal Reading: After a 15-minute incubation at room temperature, measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm, specific wavelengths will depend on the kit used).
Protocol 2: Cell-Based Cytotoxicity HTS Assay
This protocol outlines a luminescent cell viability assay to screen for compounds that induce cytotoxicity, a key characteristic of many anticancer agents.[3]
Principle: The assay quantifies the amount of ATP present, which signals the presence of metabolically active, viable cells.[7] A reagent containing luciferase and its substrate is added to the cells. In the presence of ATP, luciferase catalyzes a reaction that produces light, and the luminescent signal is directly proportional to the number of viable cells. A reduction in signal indicates cytotoxicity.
Materials:
-
Cancer Cell Line (e.g., SW1990 pancreatic cancer or MCF-7 breast cancer cells)[3]
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM, supplemented with 10% FBS)
-
This compound (Positive Control)
-
Staurosporine (Alternative Positive Control)
-
Test Compound Library (dissolved in DMSO)
-
Luminescent Cell Viability Reagent (e.g., CellTiter-Glo®)
-
384-well, white, flat-bottom, tissue culture-treated plates
-
Automated cell dispenser and liquid handling systems
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Using an automated cell dispenser, seed 20 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Add 100 nL of test compounds, this compound (positive control), and DMSO (negative control) to the wells.
-
Treatment Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the luminescent cell viability reagent and the cell plate to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 20 µL of the luminescent reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
For both assays, the raw data from the plate reader should be normalized. The activity of each test compound is typically expressed as a percentage of inhibition or cytotoxicity relative to the control wells.
-
Negative Control (0% Inhibition): Wells treated with DMSO.
-
Positive Control (100% Inhibition): Wells treated with a known inhibitor like this compound or Staurosporine.
For compounds identified as "hits" in the primary screen, a 10-point dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. These values are critical for confirming potency and prioritizing compounds for further investigation.[10]
Conclusion
This compound is a potent bioactive compound whose well-defined mechanism of action makes it an excellent control for HTS assays targeting the Na+/K+-ATPase. Furthermore, its demonstrated cytotoxic effects against various cancer cell lines highlight its utility in screens for novel anticancer therapeutics. The protocols provided herein offer robust and scalable methods for leveraging this compound in both biochemical and cell-based high-throughput screening campaigns, facilitating the discovery of new and potent drug candidates.
References
- 1. This compound | 508-77-0 | FC156960 | Biosynth [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In silico approaches and in vitro assays identify a coumarin derivative as antiviral potential against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. marinbio.com [marinbio.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Experimental Design for Cymarin-Treated Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the therapeutic potential and safety profile of Cymarin, a cardiac glycoside with promising applications in cardiovascular diseases and oncology. The following protocols are intended as a starting point and should be adapted based on specific research questions, institutional guidelines, and preliminary dose-ranging studies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. In cardiac myocytes, this elevated calcium concentration enhances contractility, making this compound a potent inotropic agent. This mechanism is central to its potential therapeutic effects in heart failure.
Recent studies have also highlighted the anti-cancer properties of this compound. By disrupting ion homeostasis, this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include representative data for cardiac glycosides and highlight areas where further investigation is required for this compound.
Table 1: Acute Toxicity of Cardiac Glycosides in Rodents (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Ouabain | Mouse | Intravenous (IV) | 4.8 |
| Ouabain | Rat | Intravenous (IV) | 13 |
| Digitoxin | Rat | Oral (PO) | 40-60 |
| This compound | Mouse/Rat | Oral (PO) | Data not available |
| This compound | Mouse/Rat | Intravenous (IV) | Data not available |
| This compound | Mouse/Rat | Intraperitoneal (IP) | Data not available |
Table 2: Pharmacokinetic Parameters of Cardiac Glycosides in Rodents
| Compound | Animal Model | Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) |
| Digoxin | Rat | Oral (PO) | 25-30 | 0.5-1 | 30-40 | ~70 |
| This compound | Mouse/Rat | Oral (PO) | Data not available | Data not available | Data not available | Data not available |
| This compound | Mouse/Rat | Intravenous (IV) | Data not available | Data not available | Data not available | N/A |
| This compound | Mouse/Rat | Intraperitoneal (IP) | Data not available | Data not available | Data not available | Data not available |
Note: The provided data for Ouabain and Digoxin are for reference and may not be directly extrapolated to this compound. It is crucial to perform dedicated pharmacokinetic and toxicity studies for this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound for parenteral administration in animal models.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Protocol:
-
Solubilization:
-
For a target concentration of 1 mg/mL, dissolve this compound powder in a minimal amount of DMSO (e.g., 10-20% of the final volume). Ensure complete dissolution by gentle vortexing.
-
Note: Due to the potential toxicity of DMSO, its final concentration in the formulation should be kept to a minimum, ideally below 5% of the total injection volume.
-
-
Vehicle Addition:
-
Gradually add PEG400 to the this compound-DMSO solution while vortexing to maintain solubility. A common ratio is 40-50% of the final volume.
-
Bring the solution to the final volume with sterile saline. A typical vehicle composition might be 10% DMSO, 40% PEG400, and 50% sterile saline.
-
-
Sterilization:
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the prepared this compound solution at 4°C, protected from light. Prepare fresh solutions weekly or as determined by stability studies.
-
Doxorubicin-Induced Heart Failure Model in Mice
Objective: To induce a model of heart failure in mice and to evaluate the therapeutic
Application Note: Utilizing Cymarin in Studies of Heart Failure Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for utilizing Cymarin, a cardiac glycoside, as a tool in the study of heart failure mechanisms. This compound is a potent inhibitor of the Na+/K+-ATPase, a key enzyme in cardiac myocyte function.[1] Its application in research allows for the controlled modulation of ion homeostasis to investigate downstream signaling pathways and functional consequences relevant to cardiac pathophysiology.[1][2] We present its mechanism of action, relevant pharmacological data, and detailed protocols for assessing its effects on Na+/K+-ATPase activity, intracellular calcium dynamics, and cardiomyocyte contractility.
Mechanism of Action
This compound, like other cardiac glycosides, exerts its primary effect by inhibiting the Na+/K+-ATPase pump on the sarcolemma of cardiomyocytes.[1] This inhibition leads to a cascade of events that ultimately enhances cardiac contractility.
-
Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase, preventing the extrusion of 3 Na+ ions in exchange for 2 K+ ions.[1][3]
-
Increased Intracellular Sodium ([Na+]i): The pump's inhibition leads to an accumulation of sodium ions inside the cell.[1][2]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the NCX to extrude calcium. This results in less Ca2+ being removed from the cell.[2]
-
Increased Intracellular Calcium ([Ca2+]i): The combination of reduced Ca2+ efflux and continued Ca2+ influx via L-type calcium channels leads to a net increase in sarcoplasmic reticulum (SR) Ca2+ load and higher cytosolic Ca2+ levels during excitation-contraction coupling.[2][4]
-
Enhanced Contractility: Higher cytosolic Ca2+ concentration leads to greater activation of the contractile proteins (actin and myosin), resulting in a stronger force of contraction (positive inotropic effect).[5][6]
Caption: Mechanism of this compound-induced positive inotropy.
Pharmacological Data
The following table summarizes key quantitative data for this compound, providing a reference for dose-response studies.
| Parameter | Value | Organism/System | Reference |
| IC₅₀ (K+ Release Inhibition) | 0.42 µM | Not Specified | [7] |
| K_D (Binding Affinity) | 0.4 µM | Electrophorus electricus (Electroplax) | [3] |
| I₅₀ (ATPase Activity Inhibition) | Same as K_D | Electrophorus electricus (Electroplax) | [3] |
Experimental Protocols
Protocol 1: Na+/K+-ATPase Activity Assay
This protocol measures the direct inhibitory effect of this compound on Na+/K+-ATPase activity in isolated membranes.
Caption: Workflow for determining this compound's IC₅₀ on Na+/K+-ATPase.
Methodology:
-
Membrane Preparation: Homogenize fresh or frozen cardiac ventricular tissue in an ice-cold buffer. Perform differential centrifugation to isolate the microsomal fraction rich in sarcolemma. Resuspend the final pellet in a storage buffer and determine protein concentration (e.g., via Bradford assay).
-
Reagents:
-
Assay Buffer: 50 mM Imidazole-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂.
-
ATP Solution: 3 mM ATP in assay buffer.
-
This compound Stock: Prepare a concentrated stock in DMSO and perform serial dilutions.
-
Ouabain Stock: 10 mM in water (for determining ouabain-insensitive activity).
-
Phosphate Detection Reagent: Malachite green or similar colorimetric reagent.
-
-
Procedure:
-
Add 10-20 µg of membrane protein to microplate wells.
-
For ouabain-insensitive controls, add ouabain to a final concentration of 1-2 mM.
-
Add serial dilutions of this compound to the wells. Ensure a DMSO vehicle control is included.
-
Add assay buffer to a final volume of 90 µL. Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of ATP solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding the phosphate detection reagent as per the manufacturer's instructions.
-
Read absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the ouabain-insensitive wells from the total activity wells to get the specific Na+/K+-ATPase activity.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data using a nonlinear regression to determine the IC₅₀.
-
Protocol 2: Intracellular Calcium ([Ca2+]i) Measurement in Cardiomyocytes
This protocol details how to measure changes in intracellular calcium transients in isolated cardiomyocytes in response to this compound.
Caption: Workflow for measuring this compound's effect on myocyte [Ca2+]i.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from neonatal rats or other suitable models via enzymatic digestion. Plate the cells on laminin or fibronectin-coated glass-bottom dishes and culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Incubate cells with the loading solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells 2-3 times with fresh Tyrode's solution and allow 20 minutes for de-esterification.
-
-
Imaging:
-
Place the dish on the stage of an inverted microscope equipped for live-cell imaging and electrical field stimulation.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) to elicit regular Ca2+ transients.
-
Record baseline fluorescence for 2-3 minutes.
-
Switch the perfusion to Tyrode's solution containing the desired concentration of this compound.
-
Continue recording to observe the effect of the drug as it reaches a steady state.
-
-
Data Analysis:
-
Measure the fluorescence intensity over time for individual cells.
-
Quantify key parameters of the Ca2+ transient: peak amplitude (systolic Ca2+), diastolic Ca2+ level, time to peak, and the time constant of decay (tau), which reflects Ca2+ reuptake.
-
Compare the parameters before and after this compound application.
-
Protocol 3: Cardiac Myocyte Contractility Assay
This protocol describes a method to measure the functional effect of this compound on the contractility of cardiomyocytes.
Caption: Workflow for assessing this compound's inotropic effect.
Methodology:
-
Cell Preparation: Isolate and culture cardiomyocytes as described in Protocol 2.
-
Equipment:
-
Inverted microscope with a high-speed camera.
-
Contractility measurement system (e.g., IonOptix, or custom video edge-detection software).
-
Electrical field stimulator.
-
Perfusion or solution exchange system.
-
-
Procedure:
-
Select a single, rhythmically contracting cardiomyocyte for analysis.
-
Pace the cell at a constant frequency (e.g., 1 Hz) to ensure a stable contraction pattern.
-
Record baseline contractile parameters for several minutes. Key parameters include the extent of cell shortening, and the velocities of shortening and re-lengthening.
-
Introduce media containing this compound.
-
After an incubation period to allow the drug to take effect, record a new set of contraction data from the same cell.
-
-
Data Analysis:
-
Average the parameters from multiple contractions in both the baseline and treatment conditions.
-
Calculate the percentage change in peak shortening, maximal velocity of shortening (+dL/dt), and maximal velocity of relaxation (-dL/dt) following this compound application.
-
Perform statistical analysis to determine the significance of the observed changes. This provides a direct measure of the positive inotropic effect.[5]
-
References
- 1. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. vetscraft.com [vetscraft.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of Cymarin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Application Note
Cymarin, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase, making it a valuable tool for investigating ion channel function and cellular electrophysiology.[1][2][3] Its application in patch-clamp experiments allows for the detailed study of its effects on ion transport, membrane potential, and the downstream consequences of Na+/K+-ATPase inhibition in various cell types, particularly cardiac myocytes.
Mechanism of Action:
This compound exerts its effects by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[3] This inhibition disrupts the normal transport of three sodium ions out of the cell and two potassium ions into the cell, a process essential for maintaining cellular ion gradients. The primary consequence of this inhibition is an increase in the intracellular sodium concentration ([Na+]i).
The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), which typically extrudes calcium from the cell. The reduced sodium gradient diminishes the driving force for calcium extrusion, leading to an accumulation of intracellular calcium ([Ca2+]i).[3][4] This increase in intracellular calcium is the fundamental mechanism behind the positive inotropic (increased contractility) effect of cardiac glycosides in heart muscle.[3][4]
In patch-clamp studies, the application of this compound can be used to:
-
Investigate the role of Na+/K+-ATPase in cellular electrophysiology.
-
Modulate intracellular sodium and calcium concentrations to study their effects on various ion channels and cellular processes.
-
Screen for potential drug candidates that target the Na+/K+-ATPase.
-
Study the pathophysiology of conditions associated with altered Na+/K+-ATPase function.
Signaling Pathway
The signaling cascade initiated by this compound's inhibition of the Na+/K+-ATPase leading to increased intracellular calcium is a well-characterized pathway.
Caption: Signaling pathway of this compound action.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its derivatives. Researchers should note that the potency of cardiac glycosides can vary depending on the tissue, species, and specific experimental conditions.
| Compound | Parameter | Value | Cell Type/System | Reference |
| Iodoazidothis compound (IAC) | KD | 0.4 µM | Electroplax microsomes | [1] |
| This compound | I50 | Similar to IAC | Electroplax microsomes | [1] |
Note: Iodoazidothis compound (IAC) is a photoactive derivative of this compound. The study indicates that in the dark, its I50 for Na+/K+-ATPase inhibition is the same as this compound's, suggesting a similar affinity.[1]
Experimental Protocols
Experimental Workflow: Patch-Clamp Recording with this compound
The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to study the effects of this compound on ion currents in a cell, such as a cardiac myocyte.
Caption: General workflow for a patch-clamp experiment with this compound.
Detailed Protocol: Whole-Cell Voltage-Clamp Recording
This protocol is a general guideline for studying the effects of this compound on ion currents in isolated cardiac myocytes and can be adapted for other cell types.
1. Materials and Solutions
-
Cell Preparation:
-
Isolated cardiac myocytes (e.g., from rat or guinea pig ventricle).
-
Enzymes for cell isolation (e.g., collagenase, protease).
-
-
External (Bath) Solution (Tyrode's Solution):
-
140 mM NaCl
-
5.4 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Internal (Pipette) Solution:
-
120 mM K-Aspartate
-
20 mM KCl
-
5 mM Mg-ATP
-
10 mM HEPES
-
10 mM EGTA
-
Adjust pH to 7.2 with KOH.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Dilute to the final desired concentration in the external solution on the day of the experiment.
-
2. Equipment
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
Pipette puller and microforge
3. Experimental Procedure
-
Cell Plating: Plate isolated myocytes on glass coverslips in a recording chamber mounted on the microscope stage.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaseal Formation:
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a healthy, rod-shaped myocyte.
-
Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance (gigaohm) seal.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit and record various ion currents (e.g., Na+, Ca2+, and K+ currents).
-
-
This compound Application:
-
Begin perfusion of the recording chamber with the external solution containing the desired concentration of this compound (e.g., starting with a low concentration and increasing).
-
Allow sufficient time for the drug to take effect (typically a few minutes).
-
-
Recording this compound's Effect:
-
Repeat the voltage-clamp protocol to record the ion currents in the presence of this compound.
-
Observe changes in current amplitude, kinetics, and voltage-dependence.
-
-
Washout:
-
Perfuse the chamber with the control external solution to wash out the this compound.
-
If the effects are reversible, the ion currents should return to baseline levels.
-
-
Data Analysis:
-
Measure the peak current amplitudes at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) relationships to visualize the effect of this compound on the ion channels.
-
Analyze changes in channel activation and inactivation kinetics.
-
Safety Precautions: this compound is a toxic compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Dispose of waste according to institutional guidelines.
References
- 1. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Cymarin's Inhibition of Na+/K+-ATPase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymarin is a cardiac glycoside, a class of naturally occurring compounds known for their potent inhibition of the Na+/K+-ATPase, also known as the sodium pump. This enzyme, located in the plasma membrane of all animal cells, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The inhibitory action of cardiac glycosides like this compound on Na+/K+-ATPase forms the basis of their therapeutic application in treating heart conditions and also positions them as subjects of interest in cancer research.
These application notes provide an overview of the primary techniques used to measure the inhibitory activity of this compound on Na+/K+-ATPase. Detailed protocols for key experimental assays are provided to guide researchers in accurately quantifying this inhibition.
Mechanism of Na+/K+-ATPase Inhibition by this compound
The Na+/K+-ATPase operates through a cycle of conformational changes, alternating between an E1 state with high affinity for intracellular Na+ and an E2 state with high affinity for extracellular K+. The energy for this ion transport is derived from the hydrolysis of ATP. This compound, like other cardiac glycosides, binds to the extracellular side of the α-subunit of the Na+/K+-ATPase, primarily when the enzyme is in its phosphorylated E2-P conformation. This binding stabilizes the enzyme in this state, preventing its dephosphorylation and subsequent return to the E1 conformation, thereby halting the ion-pumping cycle. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels.
Figure 1: Simplified signaling pathway of Na+/K+-ATPase inhibition by this compound.
Data Presentation: this compound's Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound against various Na+/K+-ATPase isoforms.
| Na+/K+-ATPase Source/Isoform | IC50 (µM) | Reference |
| Palytoxin-induced K+ release | 0.42 | |
| α1β1 (Human) | ~1-10 | [1] |
| α2β1 (Human) | ~0.1-1 | [1] |
| α3β1 (Human) | ~0.1-1 | [1] |
| α4β1 (Human) | ~0.01-0.1 | [1] |
Experimental Protocols
Several robust methods are available to measure the activity of Na+/K+-ATPase and its inhibition by compounds like this compound. The choice of assay depends on the available equipment, the nature of the enzyme preparation, and the specific research question.
Measurement of Inorganic Phosphate (Pi) Release
This is a direct and widely used method that quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Na+/K+-ATPase-specific activity is determined by subtracting the activity measured in the presence of a specific inhibitor, such as ouabain, from the total ATPase activity.
-
Enzyme Preparation: Prepare a microsomal fraction or a purified Na+/K+-ATPase preparation from the tissue or cells of interest. Determine the protein concentration of the preparation using a standard method like the Bradford assay.
-
Reaction Mixtures: Prepare two sets of reaction mixtures in microcentrifuge tubes.
-
Total ATPase Activity: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂.
-
Ouabain-Insensitive ATPase Activity: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl₂, 1 mM Ouabain.
-
-
This compound Inhibition: For determining the IC50 of this compound, prepare a series of dilutions of this compound in the "Total ATPase Activity" reaction mixture.
-
Enzyme Reaction:
-
Add the enzyme preparation (containing a known amount of protein, e.g., 20-50 µg) to each reaction tube.
-
Pre-incubate the tubes at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a stock solution of ATP to a final concentration of 3-5 mM.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction: Terminate the reaction by adding an ice-cold solution of trichloroacetic acid (TCA) or perchloric acid.
-
Phosphate Detection:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes.
-
Determine the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow or a Malachite Green-based assay.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm for Malachite Green).
-
-
Calculation:
-
Generate a standard curve using a known concentration of phosphate standard.
-
Calculate the amount of Pi released in each sample.
-
Na+/K+-ATPase activity = (Pi released in "Total ATPase" tube) - (Pi released in "Ouabain-Insensitive" tube).
-
Express the activity as µmol Pi/mg protein/hour.
-
For this compound inhibition, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Figure 2: Experimental workflow for the inorganic phosphate release assay.
NADH-Coupled Spectrophotometric Assay
This continuous, enzyme-coupled assay provides a real-time measurement of Na+/K+-ATPase activity. The hydrolysis of ATP to ADP by the Na+/K+-ATPase is coupled to the oxidation of NADH through the actions of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Enzyme Preparation: As described in the phosphate release assay.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
50 mM Imidazole or HEPES buffer (pH 7.4)
-
100 mM NaCl
-
10 mM KCl
-
5 mM MgCl₂
-
1 mM ATP
-
2 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
Pyruvate Kinase (PK) (e.g., 5-10 units/mL)
-
Lactate Dehydrogenase (LDH) (e.g., 5-10 units/mL)
-
-
This compound Inhibition: Prepare a series of dilutions of this compound to be added to the reaction mixture.
-
Spectrophotometer Setup: Set a spectrophotometer to measure absorbance at 340 nm and maintain the cuvette holder at a constant temperature (e.g., 37°C).
-
Measurement:
-
Add the reaction mixture (without the enzyme) to a cuvette and place it in the spectrophotometer to obtain a baseline reading.
-
Add the enzyme preparation to the cuvette, mix gently, and start recording the absorbance at 340 nm over time.
-
After a stable rate of NADH oxidation is observed (representing total ATPase activity), add a specific inhibitor like ouabain to the cuvette to inhibit the Na+/K+-ATPase. The remaining rate of NADH oxidation represents the ouabain-insensitive ATPase activity.
-
To determine the inhibitory effect of this compound, perform separate experiments where different concentrations of this compound are added to the reaction mixture before the addition of the enzyme.
-
-
Calculation:
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. The rate is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
-
Na+/K+-ATPase activity = (Rate of NADH oxidation before ouabain) - (Rate of NADH oxidation after ouabain).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Figure 3: Principle of the NADH-coupled spectrophotometric assay.
[3H]Ouabain Binding Assay
This radioligand binding assay is used to determine the number of Na+/K+-ATPase sites in a given preparation rather than its enzymatic activity. It relies on the high-affinity and specific binding of radiolabeled ouabain, a cardiac glycoside similar to this compound, to the enzyme. The inhibition of [3H]ouabain binding by this compound can be used to determine this compound's binding affinity.
-
Enzyme Preparation: As described in the previous assays.
-
Binding Buffer: Prepare a buffer containing, for example, 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 1 mM vanadate.
-
Assay Setup:
-
In a series of tubes, add a fixed amount of the enzyme preparation.
-
Add a fixed, low concentration of [3H]ouabain (typically in the nanomolar range).
-
For determining this compound's binding affinity (Ki), add varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of unlabeled ouabain (e.g., 1 mM).
-
-
Incubation: Incubate the tubes at 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/C) using a vacuum filtration manifold. The filters will trap the enzyme with the bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer (e.g., the binding buffer) to remove unbound [3H]ouabain.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Calculation:
-
Specific Binding = (Total radioactivity bound) - (Non-specific radioactivity bound).
-
For this compound competition, plot the percentage of specific [3H]ouabain binding against the logarithm of the this compound concentration.
-
The IC50 value can be determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
-
Conclusion
The selection of an appropriate assay for measuring this compound's inhibition of Na+/K+-ATPase is contingent upon the specific research objectives and available resources. The inorganic phosphate release assay offers a direct and straightforward method for determining enzymatic activity. The NADH-coupled spectrophotometric assay provides the advantage of real-time, continuous monitoring. The [3H]ouabain binding assay is invaluable for quantifying the number of enzyme sites and determining the binding affinity of inhibitors. By employing these well-established techniques, researchers can accurately characterize the inhibitory properties of this compound and other cardiac glycosides, contributing to a deeper understanding of their therapeutic potential and mechanism of action.
References
Cymarin: Investigating its Potential in Apoptosis and Cell Cycle Arrest
Application Notes and Protocols for Researchers
Introduction
Cymarin is a cardiac glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. Recently, interest has grown in the potential anticancer properties of cardiac glycosides. These compounds, including the well-studied ouabain and strophanthidin, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. While direct and extensive research on this compound's role in these specific cellular processes is still emerging, its structural similarity to other cardiac glycosides suggests it may share similar mechanisms of action.
This document provides an overview of the current understanding of this compound's cytotoxic effects and explores its potential to induce apoptosis and cell cycle arrest by drawing parallels with more extensively studied cardiac glycosides. Detailed protocols for key experimental assays are also provided to facilitate further research in this promising area.
Cytotoxic Activity of this compound and Related Compounds
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Pancreatic Cancer (SW1990) | 33.8 nM | |
| This compound | Pancreatic Cancer (SW1990GR) | 40.8 nM | |
| This compound | Breast Cancer (MCF-7) | 1 µM (inhibited proliferation by 47.8%) | |
| Ouabain | Melanoma (A375) | Not specified, but effective at nanomolar levels | |
| Ouabain | Melanoma (SK-Mel-28) | Not specified, but effective at nanomolar levels | |
| Strophanthidin | Breast Cancer (MCF-7) | 2 µM | |
| Strophanthidin | Lung Cancer (A549) | 1 µM | |
| Strophanthidin | Liver Cancer (HepG2) | 2.5 µM |
Putative Signaling Pathways of this compound in Apoptosis
Based on studies of related cardiac glycosides like ouabain and strophanthidin, this compound is hypothesized to induce apoptosis through the intrinsic and extrinsic pathways. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium, a key event in apoptosis signaling.
Intrinsic (Mitochondrial) Pathway
Induction of apoptosis via the mitochondrial pathway is a hallmark of many anticancer agents. This pathway is regulated by the Bcl-2 family of proteins.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.
Putative Signaling Pathways of this compound in Cell Cycle Arrest
Studies on strophanthidin and ouabain have demonstrated their ability to induce cell cycle arrest, primarily at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins. It is plausible that this compound exerts similar effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Experimental Workflow Diagram
Conclusion and Future Directions
While direct evidence for the mechanisms of this compound-induced apoptosis and cell cycle arrest is still limited, the existing data on its cytotoxicity and the extensive research on related cardiac glycosides provide a strong rationale for further investigation. The protocols and putative signaling pathways outlined in this document offer a framework for researchers to explore the anticancer potential of this compound. Future studies should focus on validating the hypothesized signaling pathways through techniques like Western blotting for key apoptotic and cell cycle proteins, and further elucidating the precise molecular targets of this compound in cancer cells. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent in oncology.
Troubleshooting & Optimization
Technical Support Center: Cymarin Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing aqueous solutions of Cymarin for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1] Like many other cardiac glycosides, it is characterized by poor water solubility, which can present significant challenges for researchers conducting in vitro and in vivo studies that require accurate and consistent concentrations in aqueous environments such as cell culture media or physiological buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Q3: What is the general procedure for preparing a this compound stock solution in DMSO?
To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in an appropriate volume of high-purity DMSO to achieve the target concentration. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. It is crucial to ensure the powder is completely dissolved. Vortexing and brief sonication in an ultrasonic bath can aid dissolution.
Q4: How should I dilute the this compound stock solution into my aqueous experimental medium?
It is critical to dilute the DMSO stock solution in a stepwise manner into your aqueous medium (e.g., cell culture medium, PBS) to avoid precipitation. Rapid changes in solvent polarity can cause the compound to crash out of solution. Add the DMSO stock solution dropwise to the gently vortexing aqueous medium. The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: I am still observing precipitation when diluting my this compound stock solution. What can I do?
If precipitation occurs, consider the following troubleshooting steps:
-
Decrease the final concentration: The desired final concentration of this compound in the aqueous medium may be above its solubility limit. Try preparing a more dilute working solution.
-
Optimize the dilution process: Warm the aqueous medium to 37°C before adding the DMSO stock. Add the stock solution very slowly while vigorously vortexing the medium.
-
Use a co-solvent or surfactant: In some cases, the addition of a small amount of a biocompatible co-solvent or surfactant to the aqueous medium can improve solubility. However, this must be carefully validated for its effects on your specific experimental system.
-
Consider a multi-step dilution: A three-step protocol can be effective for hydrophobic compounds. This involves first diluting the DMSO stock with pre-warmed fetal bovine serum (FBS) before the final dilution in the cell culture medium.
Troubleshooting Guide: Preparing this compound Working Solutions
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use an ultrasonic bath and gentle warming (e.g., 37°C) to aid dissolution.[1] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity is causing the compound to precipitate. | Prepare a more dilute working solution. Perform a stepwise dilution, adding the DMSO stock very slowly to the stirred aqueous medium. Pre-warm the aqueous medium. |
| The prepared aqueous solution is cloudy. | Micro-precipitation or formation of aggregates. | Filter the final working solution through a sterile 0.22 µm syringe filter. Prepare fresh solutions immediately before use. |
| Inconsistent experimental results. | Degradation of this compound in the aqueous solution or inaccurate concentration due to precipitation. | Prepare fresh working solutions for each experiment. Ensure complete dissolution of the stock and no visible precipitation in the working solution. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~548.66 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is fully dissolved.
-
If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Determine the final concentration of this compound needed for your experiment and calculate the required volume of the 10 mM DMSO stock solution. Ensure the final DMSO concentration in the medium will be ≤ 0.5%.
-
Place the required volume of pre-warmed cell culture medium into a sterile conical tube.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution drop by drop.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy or contains visible precipitate, refer to the troubleshooting guide.
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium.
Quantitative Data Summary
Stock Solution Preparation Table (Example for 10 mM in DMSO)
| Desired Stock Volume | Mass of this compound (MW: 548.66 g/mol ) | Volume of DMSO |
| 100 µL | 0.549 mg | 100 µL |
| 500 µL | 2.743 mg | 500 µL |
| 1 mL | 5.487 mg | 1 mL |
Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Mechanism of Action: Na+/K+-ATPase Inhibition Signaling Pathway
This compound, as a cardiac glycoside, exerts its effects by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition leads to a cascade of downstream signaling events.
Caption: Simplified signaling pathway of this compound via Na+/K+-ATPase inhibition.
References
Cymarin Cell Culture Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Cymarin in cell culture experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+-ATPase pump on the cell membrane. This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium levels. This disruption of ion gradients triggers downstream signaling cascades that can induce apoptosis in cancer cells.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to maintain its stability. Avoid repeated freeze-thaw cycles.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound is highly dependent on the cell line being used. IC50 values (the concentration that inhibits 50% of cell viability) can range from the nanomolar to the low micromolar range. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, IC50 values have been reported to be 33.8 nM for SW1990 pancreatic cancer cells and 40.8 nM for SW1990GR cells.[1] For MCF-7 breast cancer cells, proliferation was inhibited by 47.8% at a concentration of 1 μM.[1]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell line and the experimental endpoint. For cell viability assays, incubation times of 24 to 72 hours are commonly used. For signaling pathway analysis by Western blot, shorter incubation times may be necessary to capture early signaling events.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible IC50 Values
| Possible Cause | Suggested Solution |
| Inaccurate Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count using a hemocytometer or an automated cell counter and assess viability with a method like trypan blue exclusion. |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the stock solution before dilution. |
| Edge Effects in Microplates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Cell Line Instability | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells with a consistent and low passage number. Regularly authenticate your cell lines. |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for all experiments to ensure comparability of results. |
Issue 2: Low or No Cytotoxic Effect Observed
| Possible Cause | Suggested Solution |
| Sub-optimal this compound Concentration | The concentration range tested may be too low for the specific cell line. Perform a wider dose-response curve, extending to higher concentrations. |
| Drug Inactivation | Ensure proper storage of the this compound stock solution. Consider the stability of this compound in your specific cell culture medium over the incubation period. |
| Resistant Cell Line | The cell line may have intrinsic or acquired resistance to cardiac glycosides. This could be due to mutations in the Na+/K+-ATPase or upregulation of anti-apoptotic proteins. |
| Incorrect Assay Endpoint | The chosen incubation time may be too short to observe a cytotoxic effect. Extend the incubation period or use a more sensitive assay for early apoptotic events. |
Issue 3: Unexpected Cell Morphology or Off-Target Effects
| Possible Cause | Suggested Solution |
| High this compound Concentration | Extremely high concentrations may induce necrosis rather than apoptosis, leading to different morphological changes. Use concentrations around the determined IC50 value. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Contamination | Microbial contamination can affect cell health and response to treatment. Regularly check for contamination and maintain aseptic cell culture techniques. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile PBS
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptotic proteins following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 1: Reported IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| SW1990 | Pancreatic Cancer | 33.8 nM | 72 h |
| SW1990GR | Pancreatic Cancer | 40.8 nM | 72 h |
| MCF-7 | Breast Cancer | ~1 µM (47.8% inhibition) | 5 days |
Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical troubleshooting workflow for inconsistent results.
References
How to prevent Cymarin degradation in storage
This technical support center provides guidance on the proper storage and handling of Cymarin to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guides
Problem: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be due to the degradation of your this compound stock. The following table summarizes the known stability of this compound under various conditions.
Table 1: Summary of this compound Stability and Potential Degradation
| Parameter | Condition | Observed Effect on this compound | Recommendation |
| Temperature | -20°C (Powder) | Stable for up to 2 years. | Store solid this compound at -20°C for long-term storage. |
| -80°C (in Solvent) | Stable for up to 6 months.[1] | Prepare stock solutions and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] | |
| 4°C (Powder) | Stable for up to 2 years.[2] | For short-term storage, 4°C is acceptable for solid this compound. | |
| Room Temperature (Powder) | Increased risk of degradation over time. | Avoid storing solid this compound at room temperature for extended periods. | |
| Elevated Temperatures (e.g., >40°C) | Accelerated degradation. Ideal drying temperatures for glycosides are generally between 45-50°C to minimize degradation.[3] | Avoid exposure to high temperatures. | |
| Light | Exposure to UV or ambient light | Potential for photodegradation. Many pharmaceutical compounds are light-sensitive.[4] | Store in a light-protected container (e.g., amber vial) in the dark.[5] |
| pH | Acidic (e.g., pH < 4) | Hydrolysis of the glycosidic bond, leading to the formation of the aglycone (k-strophanthidin).[6][7][8] | Maintain a neutral pH for solutions unless the experimental protocol requires acidic conditions. |
| Neutral (e.g., pH 7) | Generally stable. | Use buffered solutions at neutral pH for dilutions. | |
| Alkaline (e.g., pH > 8) | Hydrolysis of the unsaturated lactone ring.[6][7][8] | Avoid basic conditions to prevent degradation of the lactone moiety. | |
| Solvent | Protic Solvents (e.g., Methanol, Ethanol) | Generally soluble. | Ensure the solvent is of high purity and free of contaminants. |
| Aprotic Solvents (e.g., DMSO, DMF) | Generally soluble. | Use anhydrous grade solvents to minimize hydrolysis. | |
| Oxidation | Exposure to oxidizing agents | Potential for oxidation of the steroid nucleus or other functional groups.[5] | Store in a tightly sealed container, and consider purging with an inert gas (e.g., argon or nitrogen) for long-term storage of solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in solvents such as DMSO, ethanol, and methanol. For long-term storage, it is recommended to prepare stock solutions in an anhydrous aprotic solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles and potential hydrolysis.[1]
Q2: How can I check if my this compound has degraded?
A2: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] A stability-indicating HPLC method can separate the intact this compound from its degradation products.[2][9][10][11][12] A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main this compound peak, indicates degradation.
Q3: My experiment requires a low pH. How can I minimize this compound degradation?
A3: If acidic conditions are necessary, prepare the acidic solution of this compound immediately before use and keep it on ice to slow down the rate of hydrolysis. Minimize the exposure time to the acidic environment. The primary degradation product in acidic conditions is the aglycone, k-strophanthidin.[6][7][8]
Q4: Can I store my diluted this compound working solutions?
A4: It is best practice to prepare fresh dilutions for each experiment from a frozen stock solution. If temporary storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours. The stability in aqueous solutions at various temperatures should be experimentally verified if longer storage is required.
Q5: What are the main degradation pathways for this compound?
A5: The two primary degradation pathways for this compound are:
-
Acid-catalyzed hydrolysis: Cleavage of the glycosidic bond that links the sugar moiety to the steroid core, resulting in the formation of the aglycone (k-strophanthidin) and the sugar.[6][7][8]
-
Base-catalyzed hydrolysis: Opening of the unsaturated lactone ring.[6][7][8]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on general guidelines for pharmaceutical compounds.[13][14]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
- Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
- Thermal Degradation: Expose the solid this compound powder to 105°C.
- Photodegradation: Expose the stock solution to UV light (254 nm) and/or sunlight.
3. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples by a validated HPLC method with a UV or MS detector to separate and identify the degradation products.[2][9][10][11][12]
Visualizations
Caption: Major degradation pathways of this compound under acidic and alkaline conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifekey.com.au [lifekey.com.au]
- 3. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview [mdpi.com]
- 4. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A validated stability-indicating HPLC method for simultaneous determination of Silymarin and Curcumin in various dosage forms - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cymarin-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cymarin. The information is designed to help mitigate this compound-induced cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a cardiac glycoside, and its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn causes an influx of calcium ions.[1][2][3] The elevated intracellular calcium triggers a cascade of signaling events that can lead to apoptosis (programmed cell death).
Q2: Which signaling pathways are activated by this compound to induce apoptosis?
A2: this compound-induced apoptosis is mediated by several key signaling pathways:
-
Calcineurin-NF-AT Pathway: Increased intracellular calcium activates the phosphatase calcineurin.[1][2] Calcineurin then dephosphorylates the transcription factor NF-AT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus.[1][2] In the nucleus, NF-AT upregulates the expression of Fas ligand (FasL), which can then bind to its receptor (Fas) on the cell surface, initiating the extrinsic apoptosis pathway.[1][2][4]
-
Caspase Activation: this compound can also induce apoptosis through the direct activation of caspases, which are key executioner enzymes in both the intrinsic and extrinsic apoptotic pathways.[1][2]
-
Suppression of NF-κB: Some studies suggest that cardiac glycosides can suppress the activity of NF-κB, a transcription factor that typically promotes cell survival.[4]
-
Inhibition of Topoisomerase II: this compound may also inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, which can lead to DNA damage and trigger apoptosis.[4]
-
DNA Damage Response (DDR): Recent evidence points to the involvement of the DNA damage response pathway in the cytotoxic effects of cardiac glycosides.[5]
Q3: Are normal cells more or less sensitive to this compound than cancer cells?
A3: Generally, cancer cells are more sensitive to the cytotoxic effects of cardiac glycosides like this compound compared to normal cells.[6] This is often attributed to differences in the expression and activity of the Na+/K+-ATPase pump and altered signaling pathways in cancer cells. However, at higher concentrations, this compound can still induce significant cytotoxicity in normal cells.
Q4: What are some potential strategies to protect normal cells from this compound-induced cytotoxicity?
A4: Two promising strategies for mitigating this compound's toxicity in normal cells involve the use of cytoprotective agents:
-
Silymarin: This flavonoid, extracted from milk thistle, has demonstrated protective effects against a variety of toxins.[7][8] Its antioxidant and anti-inflammatory properties may help to counteract the oxidative stress and inflammatory responses that can be triggered by this compound.[9][10][11]
-
N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione and has been shown to protect cells from drug-induced oxidative stress.[12][13][14] It may help to replenish intracellular antioxidant levels and directly neutralize reactive oxygen species generated during this compound exposure.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell control group (no this compound). | Cell culture contamination. | Check for signs of bacterial or fungal contamination. Use fresh, sterile reagents and practice aseptic technique. |
| Poor cell health. | Ensure cells are not overgrown and have been passaged appropriately. Use cells within a low passage number range. | |
| Inconsistent results between experiments. | Variation in this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Differences in cell density at the time of treatment. | Seed cells at a consistent density for all experiments and allow them to adhere and stabilize before adding this compound. | |
| Mitigating agent shows no protective effect. | Insufficient concentration of the mitigating agent. | Perform a dose-response experiment to determine the optimal concentration of the cytoprotective agent. |
| Timing of administration. | Optimize the pre-incubation time with the mitigating agent before adding this compound. | |
| Inappropriate mitigating agent for the cell type. | The efficacy of a cytoprotective agent can be cell-type specific. Consider testing alternative agents. | |
| Difficulty in interpreting cytotoxicity assay results. | Assay interference. | Some compounds can interfere with certain cytotoxicity assays (e.g., MTT). Use a secondary, mechanistically different assay to confirm results (e.g., LDH release assay). |
| Distinguishing between apoptosis and necrosis. | Use assays that can differentiate between different modes of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry. |
Quantitative Data
Table 1: Representative IC50 Values of Various Compounds in Cancer and Normal Cell Lines
Note: The following table provides examples of IC50 values for different compounds to illustrate the type of data researchers should aim to generate. The specific IC50 for this compound will vary depending on the cell line and experimental conditions and should be determined empirically.
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Reference |
| Coumarin Derivative 1 | MCF-7 (Breast) | 23.12 | 3T3 (Fibroblast) | >100 | [15] |
| Coumarin Derivative 2 | HepG2 (Liver) | 88.29 | 3T3 (Fibroblast) | >100 | [15] |
| 3-Arylcoumarin | A549 (Lung) | 24.2 | MRC-9 (Lung) | >100 | [7] |
| Iodoazidothis compound | Electroplax microsomes | 0.4 (for Na+/K+-ATPase inhibition) | - | - | [16] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen normal cell line using the MTT assay.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Evaluating the Cytoprotective Effect of a Mitigating Agent
This protocol describes how to assess the ability of a potential mitigating agent (e.g., Silymarin or NAC) to protect normal cells from this compound-induced cytotoxicity.
Materials:
-
Normal cell line
-
Complete cell culture medium
-
This compound
-
Mitigating agent (e.g., Silymarin or NAC)
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with Mitigating Agent: Prepare various concentrations of the mitigating agent in complete medium. Remove the old medium and add 100 µL of the mitigating agent dilutions to the appropriate wells. Incubate for a predetermined pre-treatment time (e.g., 1-4 hours).
-
This compound Co-treatment: Prepare this compound at a concentration known to cause significant cytotoxicity (e.g., 2x the IC50 value). Add the this compound solution to the wells already containing the mitigating agent.
-
Controls: Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with the mitigating agent only
-
Cells treated with this compound only
-
-
Incubation: Incubate the plate for the same exposure time used to determine the IC50 of this compound.
-
Cytotoxicity Assay: Perform the LDH release assay according to the manufacturer's instructions. This assay measures the amount of lactate dehydrogenase released from damaged cells into the culture medium.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition. Compare the cytotoxicity in the this compound-only group to the groups co-treated with the mitigating agent to determine if the agent has a protective effect.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Proposed mechanism of cytoprotective agents.
Experimental Workflow
Caption: Workflow for testing mitigating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective and Hepatoprotective Potential of Silymarin in Paracetamol-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protective effect of silymarin against chemical-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective effect of N-acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing Cymarin instability in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the instability of cymarin in experimental buffers.
Troubleshooting Unstable this compound in Your Experiments
Question: My experimental results with this compound are inconsistent. Could the compound be degrading in my buffer?
Answer: Yes, inconsistent results are a common sign of compound instability. This compound, as a cardiac glycoside, contains a lactone ring and glycosidic bonds that are susceptible to hydrolysis, particularly under non-optimal pH and temperature conditions. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable experimental outcomes.
To troubleshoot this issue, consider the following factors:
-
pH of your buffer: this compound is expected to be more stable in neutral to slightly acidic conditions (pH 6-7). Alkaline conditions (pH > 8) can significantly accelerate the hydrolysis of the lactone ring, a common degradation pathway for cardiac glycosides.
-
Buffer Composition: Certain buffer components can influence drug stability. For instance, phosphate buffers are generally considered inert, but it is always advisable to confirm compatibility.
-
Temperature: Elevated temperatures will increase the rate of chemical degradation. For prolonged experiments, it is crucial to maintain a consistent and appropriate temperature.
-
Light Exposure: Like many complex organic molecules, this compound may be susceptible to photodegradation. Protecting your solutions from light is a recommended precautionary measure.
Question: I prepared a stock solution of this compound in DMSO, but I suspect it's losing potency over time. What is the proper way to prepare and store this compound stock solutions?
Answer: Proper preparation and storage of stock solutions are critical for ensuring the reproducibility of your experiments. While DMSO is a common solvent for this compound, long-term stability can be a concern.
Recommendations for Stock Solutions:
-
Solvent: Use high-purity, anhydrous DMSO to prepare your initial concentrated stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental buffer, as high concentrations of DMSO can be toxic to cells.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This practice prevents multiple freeze-thaw cycles, which can accelerate degradation.
-
Storage Temperature: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is recommended.[1]
-
Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect them from light.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a cardiac glycoside, the most probable degradation pathways include:
-
Hydrolysis of the Lactone Ring: This is a common degradation route for cardenolides, especially under alkaline conditions, leading to an inactive carboxylic acid derivative.
-
Cleavage of the Glycosidic Bond: The sugar moiety can be cleaved from the steroid core (aglycone), altering the compound's solubility, cell permeability, and activity.
Q2: At what pH is this compound most stable?
A2: Based on the general stability of related compounds like coumarins, this compound is expected to be most stable in a neutral to slightly acidic pH range (approximately pH 6.0-7.0). It is likely to show moderate susceptibility to acid-induced degradation and higher susceptibility to alkali-induced degradation.[2]
Q3: How does temperature affect this compound stability?
A3: As with most chemical reactions, the rate of this compound degradation will increase with temperature. It is crucial to maintain consistent temperature control during experiments. For long-term storage of solutions, freezing is recommended.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules are photosensitive. While specific data on the photostability of this compound is limited, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and lengthy experiments. Forced degradation studies on the related compound 7-hydroxy coumarin have shown it to be susceptible to photolytic degradation.[2]
Q5: Can I use Phosphate Buffered Saline (PBS) for my experiments with this compound?
A5: PBS at a physiological pH of 7.4 is a commonly used buffer. However, the stability of this compound in PBS over the duration of your experiment should be verified. If your experiment is prolonged, consider performing a stability study (see Experimental Protocols section) to ensure that a significant amount of this compound does not degrade.
Q6: How can I check if my this compound is degrading in my experimental setup?
A6: The most reliable way to assess the stability of this compound in your specific experimental conditions is to perform a stability study. This typically involves incubating this compound in your experimental buffer under the same conditions as your experiment (temperature, light exposure) and analyzing samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data on this compound Stability
Table 1: Example Data for this compound Stability in Different pH Buffers at 37°C
| Buffer (pH) | Incubation Time (hours) | This compound Concentration (%) Remaining |
| Citrate (pH 5.0) | 0 | 100 |
| 6 | 98.5 | |
| 12 | 97.2 | |
| 24 | 95.1 | |
| Phosphate (pH 7.4) | 0 | 100 |
| 6 | 94.3 | |
| 12 | 89.8 | |
| 24 | 82.5 | |
| Carbonate (pH 9.0) | 0 | 100 |
| 6 | 75.6 | |
| 12 | 58.1 | |
| 24 | 34.2 |
Table 2: Example Data for this compound Stability under Different Storage Conditions
| Storage Condition | Storage Time (months) | This compound Purity (%) |
| -80°C in DMSO | 0 | 99.8 |
| 3 | 99.7 | |
| 6 | 99.5 | |
| -20°C in DMSO | 0 | 99.8 |
| 3 | 98.2 | |
| 6 | 96.5 | |
| 4°C in PBS (pH 7.4) | 0 | 99.8 |
| 1 | 92.1 | |
| 3 | 80.4 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Also, heat a solution of this compound in your experimental buffer at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound in your experimental buffer to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method like HPLC-UV or LC-MS to identify and quantify the degradation products.
Protocol: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.
Visualizations
References
Technical Support Center: Overcoming Cymarin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the cardiac glycoside cymarin in cancer cell lines. The information is based on established mechanisms of resistance to cardiac glycosides and general strategies for overcoming chemoresistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
This compound is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels.[1][5][6] This disruption of ion homeostasis can trigger various downstream effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and immunogenic cell death.[1][2][7][8]
Q2: My cancer cell line has developed resistance to this compound. What are the potential molecular mechanisms?
Resistance to cardiac glycosides like this compound can arise from several factors:
-
Alterations in Na+/K+-ATPase: Cancer cells may alter the expression of different isoforms of the Na+/K+-ATPase alpha subunit.[9] Some isoforms have a lower affinity for cardiac glycosides, rendering the cells less sensitive to this compound.
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a key regulator of cell survival and proliferation.[10][11] Its constitutive activation can protect cancer cells from this compound-induced apoptosis.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as Mcl-1, a member of the Bcl-2 family, can block the apoptotic cascade initiated by this compound.[2]
-
Increased Drug Efflux: While less commonly reported for cardiac glycosides compared to other chemotherapeutics, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can potentially pump this compound out of the cell, reducing its intracellular concentration.[12][13]
Q3: How can I confirm the mechanism of resistance in my cell line?
To investigate the specific mechanism of resistance in your this compound-resistant cell line, you can perform the following experiments:
-
Western Blotting: Analyze the protein expression levels of different Na+/K+-ATPase alpha isoforms, key components of the PI3K/Akt pathway (p-Akt, p-mTOR), and anti-apoptotic proteins (Mcl-1, Bcl-2).
-
Gene Expression Analysis (RT-qPCR): Quantify the mRNA levels of the genes encoding the proteins mentioned above to determine if the changes are at the transcriptional level.
-
Efflux Pump Activity Assay: Use commercially available kits to measure the activity of ABC transporters like P-glycoprotein.
Troubleshooting Guide
Issue 1: Decreased Sensitivity to this compound (Increased IC50)
| Potential Cause | Troubleshooting Strategy | Experimental Validation |
| Altered Na+/K+-ATPase isoform expression | Sequence the alpha subunit of the Na+/K+-ATPase to check for mutations. Perform western blotting to check for changes in isoform expression. | Western Blot, DNA Sequencing |
| Activation of PI3K/Akt pathway | Treat cells with a combination of this compound and a PI3K or Akt inhibitor (e.g., LY294002, MK-2206). | Cell Viability Assay (MTT, etc.), Western Blot for p-Akt |
| Upregulation of Mcl-1 | Combine this compound with an Mcl-1 inhibitor or a compound known to downregulate Mcl-1. | Cell Viability Assay, Western Blot for Mcl-1 |
| Increased drug efflux | Co-administer this compound with a known P-glycoprotein inhibitor (e.g., verapamil, cyclosporin A). | Drug Accumulation Assay (using a fluorescent substrate for P-gp) |
Issue 2: Failure to Induce Apoptosis
| Potential Cause | Troubleshooting Strategy | Experimental Validation |
| Block in the apoptotic pathway | Assess the expression of pro- and anti-apoptotic proteins (Bax, Bak, Bcl-2, Mcl-1). | Western Blot |
| Defective caspase activation | Measure the activity of key caspases (e.g., caspase-3, -8, -9) following this compound treatment. | Caspase Activity Assay |
| Activation of survival signals | Inhibit pro-survival pathways (e.g., PI3K/Akt, STAT3) in combination with this compound. | Apoptosis Assay (Annexin V/PI staining), Western Blot |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various cardiac glycosides and the potential for synergistic combinations. Note that data for this compound is limited, and information from other cardiac glycosides is used as a reference.
Table 1: Cytotoxicity of Cardiac Glycosides in Different Cancer Cell Lines
| Cardiac Glycoside | Cancer Cell Line | IC50 Concentration | Reference |
| Ouabain | A549 (Lung) | 17 nM | [5] |
| Ouabain | Hela (Cervical) | 50 nM (for apoptosis) | [5] |
| Ouabain | HCT116 (Colon) | 50 nM (for apoptosis) | [5] |
| Digoxin | A549 (Lung) | 40 nM | [5] |
Table 2: Synergistic Effects of Cardiac Glycosides with Other Agents
| Cardiac Glycoside | Combination Agent | Cancer Cell Line | Effect | Reference |
| Amantadig | Docetaxel | DU145, PC-3 (Prostate) | Synergistic anti-proliferative effect | [1] |
| Ouabain | TRAIL | H292 (Lung) | Sensitizes cells to TRAIL-induced apoptosis | [1] |
| Digoxin | Mitomycin C | CT26 (Colon), MCA205 (Fibrosarcoma) | Enhanced antineoplastic effects in vivo | [14] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, Mcl-1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the Na+/K+-ATPase, leading to apoptosis and cell cycle arrest.
Caption: Key molecular mechanisms contributing to this compound resistance in cancer cells.
Caption: A workflow for investigating and overcoming this compound resistance.
References
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycosides as Novel Cancer Therapeutic Agents [triggered.edina.clockss.org]
- 4. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 6. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Disposal of Cymarin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Cymarin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound is a cardiac glycoside, a class of organic compounds known for their potent effects on the heart.[1] It functions by inhibiting the sodium-potassium ATPase pump (Na+/K+-ATPase).[1][2] Due to this mechanism, this compound is highly toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] It can cause damage to organs through prolonged or repeated exposure.[3][5]
2. What are the immediate first aid procedures in case of exposure to this compound?
In case of any exposure, immediate action is critical. The following steps should be taken:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
3. What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE is mandatory to prevent exposure. This includes:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and ensure full skin coverage.[4]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder form, wear a particulate filter respirator.[3]
4. How should this compound be stored?
Store this compound in a tightly closed container in a well-ventilated place.[3] It should be stored at -20°C for long-term stability.[6] For stock solutions, it is recommended to store them in separate packages to avoid repeated freezing and thawing.[6] When stored at -80°C, the stock solution can be used within 6 months; at -20°C, it should be used within 1 month.[6]
5. What are the best practices for handling this compound powder?
When handling this compound in its powder form, take the following precautions:
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Avoid the generation of dust.
-
Use non-sparking tools.
6. How should this compound waste be disposed of?
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not empty into drains.[3]
-
Empty Containers: Empty containers may still retain hazardous residue and should be treated as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Disposal via an industrial combustion plant is often recommended.[3]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C30H44O9 | [6][7] |
| Molecular Weight | 548.66 g/mol | [1][6] |
| CAS Number | 508-77-0 | [3][6] |
| Storage Temperature | -20°C | [6] |
| IC50 (Palytoxin-induced K+ release) | 0.42 µM | [6][8] |
| IC50 (SW1990 cancer cells) | 33.8 nM | [8] |
| IC50 (SW1990GR cancer cells) | 40.8 nM | [8] |
Experimental Protocols
1. Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Personal Protective Equipment (PPE) as described in the FAQs
Procedure:
-
Pre-weighing Preparation: Don all necessary PPE and perform the weighing inside a chemical fume hood.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution, you would need 0.5487 mg of this compound (Molecular Weight: 548.66 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound to a microcentrifuge tube or a small volumetric flask. Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add DMSO to a final volume of 1 mL for every 0.5487 mg).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
2. General Protocol for Na+/K+-ATPase Inhibition Assay
This is a generalized protocol for assessing the inhibitory effect of this compound on Na+/K+-ATPase activity. Specific parameters may need to be optimized for your experimental setup. The principle of this assay is to measure the amount of inorganic phosphate (Pi) released from ATP by the enzyme in the presence and absence of the inhibitor.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
This compound stock solution
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, NaCl, KCl)
-
ATP solution
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all necessary buffers and solutions.
-
Prepare this compound Dilutions: Prepare a serial dilution of your this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested.
-
Enzyme Reaction:
-
In a microplate, add the Na+/K+-ATPase enzyme preparation to each well.
-
Add the different concentrations of this compound (or vehicle control) to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding ATP to all wells.
-
Incubate for a specific time (e.g., 30 minutes at 37°C) to allow for ATP hydrolysis.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the phosphate detection reagent to all wells and incubate as required for color development.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control and determine the IC50 value.
3. General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a cancer cell line using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
-
Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the control and determine the IC50 value.
Disposal Protocol: Chemical Inactivation of this compound Waste
This protocol provides a general method for the chemical inactivation of small quantities of this compound waste in a laboratory setting using sodium hypochlorite (bleach). This procedure should be validated for your specific waste stream to ensure complete degradation.
Materials:
-
This compound waste (aqueous solutions)
-
Sodium hypochlorite solution (household bleach, typically 5.25-8.25%)
-
Sodium bisulfite or sodium thiosulfate (for neutralization of excess bleach)
-
pH indicator strips
-
Appropriate PPE
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood. Wear appropriate PPE.
-
Alkaline Adjustment: Ensure the this compound waste solution is alkaline (pH > 12) by adding a suitable base (e.g., 1 M NaOH) if necessary. This is to prevent the generation of toxic chlorine gas when bleach is added.
-
Oxidation with Bleach: Slowly add an excess of sodium hypochlorite solution to the this compound waste while stirring. A general guideline is to add at least two moles of hypochlorite for every mole of the compound to be degraded. For a complex molecule like this compound, a larger excess is recommended.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation. A minimum of 2 hours is recommended, but this should be validated.
-
Neutralization of Excess Bleach: After the degradation period, neutralize the excess sodium hypochlorite by slowly adding a reducing agent like sodium bisulfite or sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidizer.
-
pH Adjustment: Neutralize the final solution to a pH between 6 and 8 using a suitable acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).
-
Final Disposal: The neutralized and inactivated solution can now be disposed of as regular aqueous waste, in accordance with local regulations.
Visualizations
Caption: General laboratory workflow for handling this compound.
References
- 1. scielo.br [scielo.br]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [The inhibitory effect of cardiac glycosides on 86 Rb-uptake of erythrocytes. I. Studies on the determination of this compound (k-strophantin-a) and digitoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Identifying and minimizing artifacts in Cymarin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts during experiments involving Cymarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cardiac glycoside, a class of organic compounds often derived from plants like Apocynum cannabinum.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the plasma membrane of cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels.[3]
Q2: What are the common research applications of this compound?
A2: this compound is utilized in research for its ability to modulate ion transport, making it a valuable tool in studies related to cardiac physiology and pharmacology.[1] It is also investigated for its potential anti-cancer properties, with studies showing it can induce apoptosis and inhibit proliferation in various cancer cell lines.[4][5] Additionally, it has been studied for its antifeedant and growth inhibitory effects.[4]
Q3: What are the known off-target effects of this compound?
A3: While the primary target of this compound is the Na+/K+-ATPase, the resulting disruption of ion homeostasis can have widespread downstream effects on various cellular signaling pathways. These can include alterations in mitochondrial function, activation of specific kinases, and changes in gene expression.[2][4][6] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q4: How does this compound induce apoptosis?
A4: this compound and other cardiac glycosides induce apoptosis primarily through the intrinsic or mitochondrial pathway. The inhibition of Na+/K+-ATPase leads to ionic imbalance, causing mitochondrial membrane potential depolarization. This triggers the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-3, leading to the execution of apoptosis.[1][7][8] This process also involves the modulation of Bcl-2 family proteins, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[1][7]
Troubleshooting Guides
Section 1: Cell Viability Assays (e.g., MTT, XTT, WST-1)
Issue 1.1: Inconsistent or unexpectedly high cell viability readings.
-
Possible Cause: Direct reduction of the tetrazolium salt (e.g., MTT) by this compound or its metabolites. Some compounds, particularly those with flavonoid-like structures, can chemically reduce MTT to formazan in the absence of viable cells, leading to a false-positive signal.[9][10]
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound at the highest concentration used in your experiment with the assay reagent in cell-free media. If a color change occurs, this indicates direct chemical reduction.
-
Use an alternative viability assay: Consider assays with different detection principles, such as those based on ATP content (e.g., CellTiter-Glo®) or protease activity (e.g., CytoTox-Glo™), which are less prone to this type of interference.
-
Wash cells before adding the reagent: If possible, gently wash the cells with fresh media or PBS before adding the viability assay reagent to remove any residual this compound.
-
Issue 1.2: Discrepancy between viability assay results and cell morphology.
-
Possible Cause: this compound-induced changes in cellular metabolism. The inhibition of Na+/K+-ATPase is an energy-intensive process that can alter the metabolic state of the cells, potentially affecting the activity of mitochondrial dehydrogenases that are central to tetrazolium-based assays.[11]
-
Troubleshooting Steps:
-
Correlate with a direct cell counting method: Use trypan blue exclusion or an automated cell counter to get a direct measure of viable cell number and compare it with the results from the metabolic assay.
-
Use a marker of cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and cell death.
-
Optimize incubation time: The metabolic effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and this compound concentration.
-
Section 2: Apoptosis Assays (e.g., Annexin V, Caspase Activity)
Issue 2.1: High background or non-specific staining in Annexin V assays.
-
Possible Cause: Disruption of membrane integrity by high concentrations of this compound. Although Annexin V binding to externalized phosphatidylserine (PS) is a marker of early apoptosis, significant disruption of the plasma membrane in late apoptosis or necrosis will also allow Annexin V to enter the cell and bind to PS on the inner leaflet, leading to false positives. The profound ionic imbalance caused by Na+/K+-ATPase inhibition can accelerate membrane destabilization.
-
Troubleshooting Steps:
-
Co-stain with a viability dye: Use a dye that is excluded by live cells, such as Propidium Iodide (PI) or 7-AAD, to distinguish between early apoptotic (Annexin V positive, PI/7-AAD negative) and late apoptotic/necrotic cells (Annexin V positive, PI/7-AAD positive).[12]
-
Titrate this compound concentration and incubation time: Perform a dose-response and time-course experiment to identify conditions that induce early apoptosis without causing widespread necrosis.
-
Avoid harsh cell handling: Gentle cell handling during harvesting and staining is crucial to maintain membrane integrity.
-
Issue 2.2: Interference with fluorescent dyes.
-
Possible Cause: Autofluorescence of this compound. While specific data on this compound's fluorescence spectrum is limited, related coumarin compounds are known to be fluorescent. This intrinsic fluorescence could overlap with the emission spectra of fluorescent dyes used in apoptosis assays.
-
Troubleshooting Steps:
-
Run an unstained this compound-treated control: Analyze this compound-treated, unstained cells by flow cytometry or fluorescence microscopy using the same filter sets as your experimental samples to assess its autofluorescence.
-
Choose fluorochromes with non-overlapping spectra: If autofluorescence is detected, select fluorescent dyes with emission spectra that are distinct from the autofluorescence profile of this compound.
-
Use compensation controls: In flow cytometry, use single-stained controls to properly compensate for any spectral overlap.
-
Section 3: Na+/K+-ATPase Activity Assays
Issue 3.1: Variability in enzyme activity measurements.
-
Possible Cause: Instability of the purified enzyme or suboptimal assay conditions. The activity of Na+/K+-ATPase is sensitive to temperature, pH, and the concentration of ions (Na+, K+, Mg2+) and ATP.
-
Troubleshooting Steps:
-
Ensure optimal assay buffer composition: Use a well-defined assay buffer with optimized concentrations of NaCl, KCl, MgCl2, and ATP.
-
Maintain consistent temperature: Perform all incubation steps at a constant and optimal temperature (typically 37°C).
-
Include appropriate controls: Always include a positive control (no inhibitor) and a negative control (e.g., with ouabain, another potent Na+/K+-ATPase inhibitor) to define the dynamic range of the assay.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Method | Reference |
| MCF-7 | Breast Cancer | ~1 µM (inhibited proliferation by 47.8%) | MTT Assay | [5] |
| SW1990 | Pancreatic Cancer | 33.8 nM | Not Specified | [5] |
| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | 40.8 nM | Not Specified | [5] |
| TRA-1-60 expressing cells | Pancreatic Cancer | 15.2 nM | Not Specified | [5] |
| TRA-1-81 expressing cells | Pancreatic Cancer | 5.1 nM | Not Specified | [5] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, distinguishing between live, early apoptotic, and late apoptotic/necrotic populations.
Protocol 3: Measurement of Na+/K+-ATPase Activity
-
Enzyme Preparation: Prepare a membrane fraction containing Na+/K+-ATPase from cells or tissue.
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.
-
Inhibition: Pre-incubate the enzyme preparation with different concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Stop Reaction: After a defined incubation period, stop the reaction (e.g., by adding a solution to precipitate proteins).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
Data Analysis: Calculate the specific activity of Na+/K+-ATPase and the inhibitory effect of this compound.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting artifacts in this compound experiments.
References
- 1. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase inhibition by ouabain induces CaMKII-dependent apoptosis in adult rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Based Assays [sigmaaldrich.com]
- 4. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Cell-based Assays | MuriGenics [murigenics.com]
- 11. researchgate.net [researchgate.net]
- 12. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cymarin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Cymarin treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for determining the IC50 value of this compound?
The optimal incubation time for determining the half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent and influenced by the specific experimental objectives. While a 72-hour incubation is commonly reported for assessing cytotoxicity, shorter (24, 48 hours) or longer (up to 5 days) periods may be more appropriate depending on the cell line's doubling time and the research question. For rapidly proliferating cells, a 24 to 48-hour incubation may be sufficient to observe significant effects. Conversely, for slower-growing cell lines, a longer incubation period of 72 hours or more might be necessary. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for your specific cell line and experimental conditions.
Q2: How does incubation time affect the cytotoxic effects of this compound?
The cytotoxic effects of cardiac glycosides like this compound are often time-dependent. Generally, as the incubation time increases, the observed cytotoxicity at a given concentration of this compound will also increase, leading to a lower IC50 value. This is because longer exposure allows for greater accumulation of the compound within the cells and more time for the downstream signaling events that lead to cell death to occur. A study on the related cardiac glycoside Periplothis compound (PPM) in colorectal cancer cell lines demonstrated a time-dependent inhibition of cell viability.[1]
Q3: What is the mechanism of action of this compound, and how might this influence the choice of incubation time?
This compound, a cardiac glycoside, is known to inhibit the Na+/K+-ATPase pump, leading to an increase in intracellular calcium levels and subsequent apoptosis. Additionally, evidence suggests that this compound and related compounds can modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. A study on Periplothis compound showed that it induces apoptosis in colorectal cancer cells by impairing the PI3K/Akt signaling pathway.[1] Understanding the kinetics of these signaling events can help in selecting an appropriate incubation time. For instance, if you are studying early apoptotic events, a shorter incubation time might be preferable, whereas studies on overall cell viability may require longer incubation periods.
Q4: Should the media with this compound be replaced during a long incubation period (e.g., beyond 48 hours)?
For extended incubation periods, it is good practice to replace the cell culture medium containing this compound every 48-72 hours. This helps to maintain a consistent concentration of the compound, as some compounds may degrade or be metabolized over time. It also ensures that the cells have an adequate supply of nutrients and that waste products do not accumulate to levels that could independently affect cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity data between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration across wells. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Mix the drug dilutions thoroughly before adding to the wells. |
| No significant cytotoxicity observed even at high concentrations of this compound. | - Short incubation time.- Cell line is resistant to this compound.- Incorrect preparation of this compound stock solution. | - Increase the incubation time (e.g., from 24h to 48h or 72h).- Verify the reported sensitivity of your cell line to cardiac glycosides from the literature.- Confirm the proper dissolution and storage of the this compound stock solution. |
| Cells detach from the plate during treatment. | - High levels of cell death.- this compound may affect cell adhesion properties. | - This can be an indicator of potent cytotoxicity. Ensure you are using an appropriate concentration range.- Consider using plates coated with an extracellular matrix protein (e.g., poly-L-lysine) to enhance cell attachment. |
| Precipitation of this compound in the culture medium. | - Poor solubility of this compound in the culture medium.- High concentration of this compound. | - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).- Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols & Data
Determining Time-Dependent Cytotoxicity of this compound using the MTT Assay
This protocol outlines a method to assess the effect of different incubation times on the cytotoxicity of this compound.
1. Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium at twice the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Prepare three separate plates for the different incubation time points (24h, 48h, and 72h).
3. Incubation:
-
Incubate the plates for 24, 48, and 72 hours, respectively, at 37°C in a humidified 5% CO2 incubator.
4. MTT Assay:
-
After each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value for each incubation time point using non-linear regression analysis.
Quantitative Data Summary
The following table summarizes published IC50 values for this compound and the related cardiac glycoside Periplothis compound (PPM) at different incubation times.
| Compound | Cell Line | Incubation Time | IC50 Value |
| This compound | SW1990 (Pancreatic Cancer) | 72 h | 33.8 nM |
| SW1990GR (Pancreatic Cancer) | 72 h | 40.8 nM | |
| MCF-7 (Breast Cancer) | 5 days | Not explicitly stated, but inhibits 47.8% proliferation at 1 µM | |
| Periplothis compound (PPM) | HCT 116 (Colorectal Cancer) | 24 h | 35.74 ± 8.20 ng/mL |
| RKO (Colorectal Cancer) | 24 h | 45.60 ± 6.30 ng/mL | |
| HT-29 (Colorectal Cancer) | 24 h | 72.49 ± 5.69 ng/mL | |
| SW480 (Colorectal Cancer) | 24 h | 112.94 ± 3.12 ng/mL |
Note: The data for Periplothis compound is included to provide additional context on the time-dependent effects of cardiac glycosides, as comprehensive time-course data for this compound is limited in the public domain.
Visualizations
Experimental Workflow for Time-Dependent Cytotoxicity Assay
Caption: Workflow for determining the time-dependent cytotoxicity of this compound.
Signaling Pathway of this compound-induced Apoptosis
Caption: this compound induces apoptosis via inhibition of Na+/K+-ATPase and the PI3K/Akt pathway.
References
Troubleshooting inconsistent results with Cymarin
Welcome to the technical support center for Cymarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally occurring compounds.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the plasma membrane of cells.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, affecting various cellular processes.[3]
2. What are the common research applications of this compound?
This compound is utilized in cardiovascular research due to its effect on cardiac muscle contractility.[3] Additionally, it has demonstrated potential as an anti-cancer agent by inducing apoptosis (programmed cell death) and inhibiting the proliferation of various cancer cell lines.[4]
3. How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media at 37°C can be limited, so it is advisable to prepare fresh dilutions for each experiment.[5][6]
4. What are the known off-target effects of this compound?
Like other cardiac glycosides, this compound may have off-target effects. One notable off-target interaction is the activation of the Src kinase signaling pathway.[1][2][7] This can lead to downstream effects on other pathways, such as the MAPK/ERK and PI3K/Akt pathways, which should be considered when interpreting experimental results.[2][8]
5. Can this compound induce the production of reactive oxygen species (ROS)?
Yes, the inhibition of Na+/K+-ATPase by cardiac glycosides like this compound has been linked to the generation of reactive oxygen species (ROS).[2][9] This increase in ROS can contribute to the induction of apoptosis and other cellular stress responses.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from a variety of factors, from reagent handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in Cell Viability (e.g., MTT or Resazurin) Assays
High variability between replicate wells or experiments is a frequent challenge.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly and use a consistent pipetting technique. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[10] |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells of a microplate, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| This compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged storage of diluted this compound in cell culture media, especially at 37°C.[5] |
| Lot-to-Lot Variability of this compound | If you suspect variability between different batches of this compound, perform a qualification experiment to compare the IC50 values of the old and new lots. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interact with compounds. If variability is high, consider reducing the serum percentage during the treatment period, or using serum-free media if your cell line can tolerate it. |
| Incubation Time | Optimize the incubation time for your specific cell line and this compound concentration. A time course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.[9] |
Problem 2: Inconsistent Apoptosis Induction (e.g., Annexin V/PI Staining)
Observing variable levels of apoptosis can be due to several factors related to both the timing and the methodology of the assay.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | The timing of apoptosis is critical. Early apoptotic events (Annexin V positive, PI negative) are transient. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak time for apoptosis induction in your specific cell model and this compound concentration.[11] |
| Cell Confluency | Cell density can influence the cellular response to a drug. Seed cells at a consistent density for all experiments and avoid letting them become over-confluent, as this can affect their sensitivity to apoptosis-inducing agents. |
| Incorrect Staining Procedure | Follow the Annexin V/PI staining protocol carefully. Ensure that cells are handled gently to avoid mechanical damage that could lead to false-positive PI staining. |
| This compound Concentration | The concentration of this compound will significantly impact the apoptotic response. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis without causing widespread necrosis (high PI positivity). |
Problem 3: Discrepancies in Signaling Pathway Analysis (e.g., Western Blot)
Inconsistent changes in protein expression or phosphorylation can obscure the true effect of this compound on signaling pathways.
| Potential Cause | Troubleshooting Steps |
| Timing of Analysis | Signaling events, particularly protein phosphorylation, are often rapid and transient. To capture these changes, perform a time-course experiment with shorter time points (e.g., 0, 15, 30, 60 minutes, 2, 4, 8 hours) after this compound treatment. |
| Off-Target Effects | Be aware of this compound's potential to activate Src kinase.[1] If you are investigating a pathway that can be influenced by Src (e.g., PI3K/Akt, MAPK/ERK), consider using a Src inhibitor as a control to dissect the on-target versus off-target effects of this compound.[2][7] |
| Cell Lysis and Sample Preparation | Ensure that lysis buffers contain appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Maintain samples on ice throughout the preparation process. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol provides a method for quantifying apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates or flasks and treat with the desired concentrations of this compound for the optimized duration. Include both untreated and vehicle controls.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Apoptotic cells will be Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis/necrosis).[4][11]
-
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound and related cardiac glycosides in various cancer cell lines. Note that these values can vary depending on the specific cell line, assay conditions, and incubation time.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Coumarin Derivative | HL-60 | Leukemia | 8.09 | [12] |
| Coumarin Derivative | A549 | Lung Cancer | 9.34 | [12] |
| Coumarin Derivative | MCF-7 | Breast Cancer | 3.26 | [12] |
| Coumarin Derivative | PC-3 | Prostate Cancer | 3.56 | [12] |
| Coumarin Derivative | HTB-26 | Breast Cancer | 10 - 50 | [3] |
| Coumarin Derivative | HepG2 | Liver Cancer | 10 - 50 | [3] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism and Downstream Signaling
This compound's inhibition of the Na+/K+-ATPase pump triggers a cascade of intracellular events. This includes an increase in intracellular calcium and the activation of signaling pathways such as Src, which can then influence the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cellular responses like apoptosis.
Caption: this compound's mechanism of action and its impact on downstream signaling pathways.
Experimental Workflow for Investigating this compound-Induced Apoptosis
A logical workflow is essential for systematically studying the effects of this compound on cell fate. This typically involves initial viability screening followed by more detailed apoptosis and mechanistic studies.
Caption: A typical experimental workflow for studying this compound-induced apoptosis.
Logical Flow for Troubleshooting Inconsistent Cell Viability Results
This diagram outlines a step-by-step process for troubleshooting variability in cell viability assays when using this compound.
Caption: A logical troubleshooting workflow for inconsistent cell viability assay results.
References
- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
Cymarin Technical Support Center: Strategies to Reduce Non-specific Binding
Welcome to the Cymarin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of organic compounds known for their effects on heart muscle.[1] Its primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump on cellular membranes.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to increased intracellular calcium and enhanced cardiac muscle contraction.[1] this compound has also demonstrated antitumor activity against breast and pancreatic cancer.[2]
Q2: What is non-specific binding and why is it a concern in my experiments with this compound?
Non-specific binding refers to the interaction of this compound with unintended proteins, receptors, or other molecules in your experimental system.[3][4] This can lead to a high background signal, reducing the sensitivity and accuracy of your assay, and can result in false-positive results.[3][5] For a small molecule like this compound, off-target binding can also lead to misinterpretation of its biological effects.[6]
Q3: What are the common causes of high background noise when working with small molecules like this compound?
Several factors can contribute to high background noise in assays involving small molecules:
-
Insufficient Blocking: Inadequate blocking of the assay surface (e.g., microplate wells, western blot membranes) can leave sites open for this compound or detection reagents to bind non-specifically.[7]
-
Inadequate Washing: Insufficient washing between steps fails to remove unbound this compound or detection reagents, leading to a higher background signal.
-
Hydrophobic and Electrostatic Interactions: this compound, as a small molecule, may non-specifically interact with surfaces and proteins through hydrophobic or electrostatic forces.
-
Reagent Contamination: Contaminated buffers or reagents can introduce substances that contribute to background signal.[5]
-
Incorrect Reagent Concentrations: Using too high a concentration of detection antibodies or other reagents can increase the likelihood of non-specific binding.[2]
Troubleshooting Guides
Issue: High Background Signal in an ELISA-based Assay
High background in an ELISA can obscure the specific signal from this compound's interaction with its target. Here’s a step-by-step guide to troubleshoot this issue.
| Potential Cause | Recommended Solution | Details |
| Insufficient Blocking | Optimize blocking buffer | Try different blocking agents such as 3-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., TBS or PBS). For phospho-protein detection, BSA is often preferred.[7] Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. |
| Inadequate Washing | Increase number and duration of washes | Perform at least 3-5 washes with a wash buffer containing a detergent like 0.05% Tween-20. Increase the soaking time for each wash. |
| Hydrophobic Interactions | Add a non-ionic detergent to buffers | Including 0.05% Tween-20 in your assay and wash buffers can help disrupt hydrophobic interactions that may cause this compound to stick to surfaces. |
| Incorrect Reagent Concentrations | Titrate your detection antibodies | High concentrations of primary or secondary antibodies can lead to non-specific binding.[2] Perform a titration to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Buffer Contamination | Prepare fresh buffers | Contaminated buffers can be a source of high background.[5] Always use freshly prepared, filtered buffers for your experiments. |
Issue: Non-specific Bands in Western Blotting
When using this compound to study its effect on protein expression or signaling pathways, non-specific bands on a Western blot can complicate data interpretation.
| Potential Cause | Recommended Solution | Details |
| Insufficient Blocking | Optimize blocking conditions | Use 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[8] Milk is a cost-effective option, but BSA is preferred for detecting phosphorylated proteins.[8] |
| Inadequate Washing | Enhance washing steps | Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-15 minutes) with TBST. Ensure adequate volume to completely cover the membrane. |
| Primary/Secondary Antibody Concentration Too High | Titrate antibodies | High antibody concentrations increase the likelihood of binding to unintended proteins. Perform a dilution series to find the optimal concentration. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody | If the secondary antibody is cross-reacting with other proteins in your lysate, consider using a secondary antibody that has been pre-adsorbed against the species of your sample. |
Experimental Protocols
Protocol 1: Optimized Washing Protocol for ELISA
-
After each incubation step (coating, blocking, sample, and antibody incubations), aspirate the contents of the wells.
-
Fill each well with 300 µL of wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Allow the plate to soak for at least 30-60 seconds.
-
Aspirate the wash buffer.
-
Repeat steps 2-4 for a total of 4-5 washes.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer before adding the next reagent.
Protocol 2: General Blocking Procedure for Assays with Small Molecules
This protocol is a starting point and may require optimization for your specific assay.
-
Prepare Blocking Buffer:
-
Option A (Protein-based): 5% (w/v) non-fat dry milk or BSA in a suitable buffer (TBST or PBST: Tris-Buffered Saline or Phosphate-Buffered Saline with 0.1% Tween-20).
-
Option B (Protein-free): Commercially available protein-free blocking buffers can be an alternative if protein-based blockers interfere with the assay.
-
-
Blocking Step:
-
After immobilizing your capture molecule (for ELISA) or transferring your proteins (for Western Blot), completely cover the surface with the blocking buffer.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
After blocking, wash the surface thoroughly with the appropriate wash buffer (e.g., TBST or PBST) as described in Protocol 1.
-
Data Presentation
Table 1: Common Blocking Agents and Their Properties
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Recommended Use with this compound |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive, contains a variety of proteins providing good blocking efficiency.[8] | Contains phosphoproteins (casein) which can interfere with the detection of phosphorylated targets.[8] May also contain biotin, interfering with avidin-biotin systems. | Suitable for general purpose assays where phosphorylation is not being studied. |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | A single purified protein, less likely to cross-react with antibodies.[8] Recommended for phospho-protein detection. | More expensive than milk. Can have batch-to-batch variability. | Recommended when studying the effects of this compound on protein phosphorylation. |
| Normal Serum | 5-10% (v/v) | Can be very effective as it contains a complex mixture of proteins. | Can have high cross-reactivity if the serum is from the same species as the primary or secondary antibody. | Use serum from a species different from the host of your primary and secondary antibodies. |
| Protein-Free Blockers | Varies by manufacturer | Eliminates potential cross-reactivity with protein-based blockers. Good for assays with high sensitivity. | Can be more expensive. May not be as effective as protein-based blockers in all situations. | A good alternative to test if protein-based blockers are causing interference in your this compound assay. |
References
- 1. This compound | 508-77-0 | FC156960 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C30H44O9 | CID 441853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. glpbio.com [glpbio.com]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Exploring the anticancer mechanism of cardiac glycosides using proteome integral solubility alteration approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Cymarin Dosage and Application
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Cymarin in cell-based assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase pump located on the cellular membrane.[1] This inhibition leads to an increase in intracellular sodium levels, which subsequently alters the sodium-calcium exchange. This disruption of ion homeostasis is a key factor in its biological activity, including its anti-cancer properties.[1]
Caption: this compound's primary mechanism of action.
Q2: How should I determine the optimal starting concentration of this compound for a new cell line?
A2: Determining the optimal concentration requires performing a dose-response experiment. Based on published data, this compound has shown activity in the nanomolar (nM) to low micromolar (µM) range.[2] We recommend starting with a broad concentration range (e.g., 1 nM to 10 µM) with logarithmic dilutions to identify the approximate IC50 (half-maximal inhibitory concentration) for your specific cell line. Subsequent experiments can then use a narrower range around this initial estimate for more precise results.
Q3: What are some reported IC50 values for this compound in different cancer cell lines?
A3: The potency of this compound varies significantly across different cell lines. The table below summarizes publicly available data to guide your initial experimental design.
| Cell Line | Cancer Type | Assay/Effect Measured | Reported IC50 / Effect |
| MCF-7 | Breast Cancer | Cell Proliferation | 47.8% inhibition at 1 µM[2] |
| SW1990 | Pancreatic Cancer | Cell Viability | 33.8 nM[2] |
| SW1990GR | Pancreatic Cancer (Gemcitabine-Resistant) | Cell Viability | 40.8 nM[2] |
| SW1990GR | Pancreatic Cancer (Gemcitabine-Resistant) | TRA-1-60 Elimination | 15.2 nM[2] |
| SW1990GR | Pancreatic Cancer (Gemcitabine-Resistant) | TRA-1-81 Elimination | 5.1 nM[2] |
Q4: Is it necessary to adjust this compound dosage for drug-resistant cell lines compared to their sensitive counterparts?
A4: Yes, it is crucial. While the IC50 values for the gemcitabine-sensitive (SW1990) and resistant (SW1990GR) pancreatic cancer cell lines are similar for general viability (33.8 nM vs. 40.8 nM), the specific effects, such as the elimination of certain cell populations (TRA-1-60 and TRA-1-81), occur at different concentrations.[2] Always determine the IC50 empirically for each specific cell line and desired biological endpoint. Differences in cell lines can lead to variations in IC50 values.[3]
Troubleshooting Guide
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistency in IC50 values is a common issue in cell-based assays and can stem from several factors.[4] Key areas to investigate include:
-
Cell Health and Passage Number: Use cells from a consistent, low passage number, as sensitivity to drugs can change over time in culture.
-
Seeding Density: Ensure uniform cell seeding across all wells. Over- or under-confluent wells will yield variable results.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.
-
Incubation Time: Adhere strictly to the optimized incubation times. Endpoint assays are highly sensitive to timing.[4]
-
Assay Protocol: Ensure consistent execution of the viability assay protocol, including incubation with the detection reagent and solubilization steps.[5]
Caption: Workflow for troubleshooting inconsistent IC50 values.
Q2: Why are my cells showing high levels of death in the vehicle control wells (e.g., DMSO without this compound)?
A2: High toxicity in vehicle control wells typically points to issues unrelated to the compound being tested. Check the following:
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cell line. Most cell lines can tolerate DMSO up to 0.5%, but this should be determined empirically.
-
Cell Health: The initial health of the cells is critical. If cells are stressed before treatment, they will be more susceptible to any additional manipulation.
-
Contamination: Screen for microbial (e.g., mycoplasma) or chemical contamination in your cell culture.
Q3: My dose-response curve is flat or does not follow a sigmoidal shape. What should I do?
A3: An abnormal dose-response curve suggests that the concentration range may be inappropriate or there are issues with the compound.
-
Adjust Concentration Range: If the curve is flat at the top, the concentrations are too low. If it is flat at the bottom, they are too high. Perform a wider range-finding study.
-
Compound Solubility: At high concentrations, this compound may precipitate out of the media. Visually inspect the wells for any precipitate. If needed, adjust the solvent or preparation method.[6]
-
Check Incubation Time: The chosen incubation time may be too short for the compound to exert its effect or too long, leading to secondary effects that mask the primary dose-response.
Experimental Protocols
Protocol: Determining this compound IC50 using an MTT Cell Viability Assay
This protocol provides a standardized method for assessing cell viability after treatment with this compound. It is based on the principle that viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95% using a method like Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "media only" (background control) and "vehicle control" (cells + highest volume of DMSO).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium.
-
Incubate for the desired exposure period (e.g., 48-72 hours).[2]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5]
-
Incubate for 1-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[5]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "media only" wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Caption: Experimental workflow for IC50 determination using MTT.
References
- 1. This compound | 508-77-0 | FC156960 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Validation & Comparative
Cymarin vs. Digoxin: A Comparative Analysis of their Na+/K+-ATPase Inhibitory Mechanisms
In the landscape of cardiac glycosides, both Cymarin and Digoxin are recognized for their potent inhibitory effects on the Na+/K+-ATPase, a critical transmembrane enzyme responsible for maintaining cellular ion homeostasis. This guide provides a detailed comparison of their mechanisms of action, supported by quantitative data and experimental methodologies, to assist researchers and drug development professionals in understanding the nuanced differences between these two compounds.
Mechanism of Action: Shared Target, Potential for Nuanced Differences
Both this compound and Digoxin exert their primary pharmacological effect by binding to the Na+/K+-ATPase, also known as the sodium pump.[1][2] This enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process vital for maintaining the electrochemical gradients necessary for various cellular functions, including nerve impulse transmission and muscle contraction.[3]
The inhibition of the Na+/K+-ATPase by these cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an accumulation of intracellular calcium.[1] In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction, which is the basis of their therapeutic use in heart failure.[2]
While the general mechanism is the same, subtle differences in their interaction with the Na+/K+-ATPase may exist. The binding site for cardiac glycosides is located on the extracellular side of the α-subunit of the enzyme.[4][5] However, the specific interactions and conformational changes induced by this compound versus Digoxin could differ, potentially influencing their potency and isoform selectivity. For instance, derivatives of this compound have been used to photoaffinity label both the α and β subunits of the Na+/K+-ATPase, suggesting a close proximity of the bound glycoside to both subunits.[6] Digoxin's binding is known to be influenced by the sugar moiety of the molecule, which plays a role in its selectivity for different isoforms of the Na+/K+-ATPase α-subunit.[7][8][9]
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound and Digoxin.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and Digoxin on the Na+/K+-ATPase can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The available data, while not always from direct head-to-head comparisons under identical conditions, provides valuable insights.
| Parameter | This compound | Digoxin | Enzyme Source | Reference |
| IC50 | 0.42 µM (for Palytoxin-induced K+ release) | 2.77 x 10⁻⁶ M (high affinity isoform) 8.56 x 10⁻⁵ M (low affinity isoform) | Human Erythrocytes Porcine Cerebral Cortex | [10] [11] |
| IC50 | Not explicitly stated, but a derivative showed the same I50 as this compound | 0.17 µM (for anti-MERS-CoV activity in Vero cells) | Electrophorus electricus electroplax microsomes Vero cells | [6] [12] |
| Kd | 0.4 µM (for a photoactive derivative) | 2.8 ± 2 nM | Electrophorus electricus electroplax microsomes Pig kidney | [6] [13] |
Note: The IC50 and Kd values can vary significantly depending on the enzyme source, purity, and the specific experimental conditions (e.g., ion concentrations). The data presented here is for comparative purposes and highlights the potent inhibitory nature of both compounds. One study indicated that Digoxin exhibits a biphasic dose-dependent inhibitory effect, suggesting the presence of two Na+/K+-ATPase isoforms with different affinities.[14]
Experimental Protocols
Na+/K+-ATPase Activity Assay (Colorimetric)
A common method to determine the inhibitory activity of compounds like this compound and Digoxin on Na+/K+-ATPase is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Principle: The enzymatic activity of Na+/K+-ATPase is determined by quantifying the difference in Pi liberated from ATP in the presence and absence of a specific inhibitor (e.g., ouabain, a well-characterized cardiac glycoside). The inhibition by the test compounds (this compound or Digoxin) is then measured relative to the total Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or kidney medulla)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (e.g., 3 mM)
-
Test compounds: this compound and Digoxin at various concentrations
-
Ouabain solution (as a positive control for complete inhibition)
-
Reagents for Pi detection (e.g., ammonium molybdate and a reducing agent like ascorbic acid or stannous chloride)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a suitable dilution of the purified Na+/K+-ATPase in a buffer.
-
Reaction Setup: In a microplate, set up the following reactions in triplicate:
-
Total ATPase activity: Enzyme + Assay Buffer + ATP
-
Ouabain-insensitive ATPase activity: Enzyme + Assay Buffer + Ouabain + ATP
-
Test Compound Inhibition: Enzyme + Assay Buffer + Test Compound (at various concentrations) + ATP
-
-
Pre-incubation: Pre-incubate the enzyme with the assay buffer and inhibitors (ouabain or test compounds) for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme and stabilizes the released Pi (e.g., trichloroacetic acid or sodium dodecyl sulfate).
-
Phosphate Detection: Add the colorimetric reagents for Pi detection and allow color to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.
-
Calculation:
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
Na+/K+-ATPase activity = (Pi in Total ATPase) - (Pi in Ouabain-insensitive ATPase).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Experimental workflow for determining Na+/K+-ATPase inhibition.
Conclusion
This compound and Digoxin are both potent inhibitors of the Na+/K+-ATPase, sharing a fundamental mechanism of action that underlies their physiological effects. The primary distinction may lie in their binding affinities, isoform selectivities, and potentially subtle differences in their interaction with the enzyme complex. The sugar moieties of these cardiac glycosides appear to play a critical role in determining these properties. Further head-to-head comparative studies using various purified isoforms of the Na+/K+-ATPase are necessary to fully elucidate the nuanced differences in their molecular mechanisms. The experimental protocol outlined provides a robust framework for conducting such comparative analyses, which will be invaluable for the rational design of new therapeutic agents targeting the Na+/K+-ATPase.
References
- 1. Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digoxin derivatives with enhanced selectivity for the α2 isoform of Na,K-ATPase: effects on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxin Derivatives with Enhanced Selectivity for the α2 Isoform of Na,K-ATPase: EFFECTS ON INTRAOCULAR PRESSURE IN RABBITS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Digoxin | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 13. pnas.org [pnas.org]
- 14. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cymarin and Ouabain on Na+/K+-ATPase: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two critical cardiac glycosides, Cymarin and Ouabain, and their interactions with the Na+/K+-ATPase enzyme. This document synthesizes available experimental data on their inhibitory actions and impact on cellular signaling pathways.
Introduction
This compound and Ouabain are potent cardiac glycosides that exert their physiological effects by binding to and inhibiting the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. While both compounds share a common mechanism of action, subtle structural differences may lead to variations in their binding affinities, isoform selectivities, and downstream signaling effects. This guide aims to provide a comprehensive comparison based on available scientific literature to aid in experimental design and drug development.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the inhibitory potency (IC50) and binding affinity (Kd) of this compound and Ouabain on various Na+/K+-ATPase α-isoforms. It is important to note that comprehensive comparative data, particularly for this compound across all isoforms, is limited in the current literature.
| Compound | Isoform | Species | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound | α4 | Rat | 10 - 100 | - | [1] |
| Not Specified | Electrophorus electricus | - | 400 (as IAC) | [2] | |
| Ouabain | α1 | Rat | 48,000 | - | [3] |
| α1 | Canine | 15 | - | [4] | |
| α2 | Rat | 58 | 37 - 115 | [3][5] | |
| α3 | Rat | 6.7 | 1.6 | [3][5] | |
| α3 | Porcine | 15 | - | [4] | |
| α4 | Rat | - | 312 | [3] | |
| Not Specified | Rat (pineal) | 200 | 14 | [6] |
IC50 and Kd values can vary depending on the experimental conditions (e.g., K+ concentration). IAC: 4'-(3-iodo-4-azidobenzene sulfonyl)this compound, a photoactive derivative.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cardiac glycoside effects on Na+/K+-ATPase. Below are representative protocols for key experiments.
Na+/K+-ATPase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC50).
Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The ouabain-sensitive activity is determined by subtracting the activity in the presence of a high concentration of ouabain (which inhibits the Na+/K+-ATPase) from the total ATPase activity.
Materials:
-
Purified Na+/K+-ATPase or tissue homogenate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (e.g., 5 mM)
-
Inhibitors: this compound and Ouabain at various concentrations
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and Ouabain.
-
Add the assay buffer to the wells of a microplate.
-
Add the Na+/K+-ATPase preparation to each well.
-
Add the different concentrations of this compound or Ouabain to the respective wells. For control wells, add buffer. For determining non-specific ATPase activity, add a saturating concentration of Ouabain (e.g., 1 mM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) after color development.
-
Calculate the amount of Pi released and determine the percentage of inhibition for each concentration of the compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
[³H]-Ouabain Binding Assay
This assay measures the binding affinity (Kd) of a cardiac glycoside to the Na+/K+-ATPase.
Principle: This is a radioligand binding assay where the binding of a radiolabeled ligand ([³H]-Ouabain) to its receptor (Na+/K+-ATPase) is measured. The affinity of an unlabeled ligand (like this compound) can be determined through competitive binding experiments.
Materials:
-
Purified Na+/K+-ATPase or membrane preparations
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM Tris-phosphate
-
[³H]-Ouabain
-
Unlabeled Ouabain and this compound
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubate the Na+/K+-ATPase preparation with increasing concentrations of [³H]-Ouabain in the binding buffer.
-
For competitive binding, incubate the enzyme with a fixed concentration of [³H]-Ouabain and increasing concentrations of unlabeled Ouabain or this compound.
-
Allow the binding to reach equilibrium (e.g., 1-2 hours at 37°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
For saturation binding, perform Scatchard analysis to determine Kd and Bmax (maximum number of binding sites). For competitive binding, calculate the Ki (inhibitory constant) for the unlabeled compound.
Cellular Signaling Assays
Principle: Ouabain binding to Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src. This can be detected by measuring the phosphorylation of Src at a specific tyrosine residue (e.g., Tyr416).
Procedure (Western Blotting):
-
Treat cultured cells (e.g., cardiac myocytes, renal epithelial cells) with this compound or Ouabain for various times.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated Src (p-Src).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the p-Src signal to the total Src protein signal from a parallel blot or by stripping and re-probing the same membrane.
Principle: Src activation by cardiac glycosides can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which can be measured by detecting EGFR phosphorylation.
Procedure (Western Blotting):
-
Follow the same initial steps as the Src Kinase Activation Assay.
-
Use a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Normalize the p-EGFR signal to the total EGFR protein signal.
Principle: The production of intracellular ROS can be measured using fluorescent probes that become fluorescent upon oxidation.
Procedure (using CM-H2DCFDA):
-
Culture cells in a 96-well plate.
-
Treat the cells with this compound or Ouabain.
-
Load the cells with a ROS-sensitive fluorescent dye such as CM-H2DCFDA by incubating them with the dye in a suitable buffer.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
Mandatory Visualizations
Signaling Pathways
The binding of Ouabain to the Na+/K+-ATPase initiates a cascade of intracellular signaling events that are independent of its effect on ion transport.
Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound and Ouabain.
Caption: General workflow for comparing cardiac glycosides.
Conclusion
This guide provides a foundational comparison of this compound and Ouabain's effects on Na+/K+-ATPase. The available data indicates that both are potent inhibitors, with Ouabain's effects on various isoforms and its signaling cascade being well-characterized. A significant knowledge gap exists for this compound, particularly concerning its isoform selectivity and its ability to trigger intracellular signaling pathways. Further research is required to fully elucidate the comparative pharmacology of these two important cardiac glycosides. This will be critical for the development of more targeted and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity labeling of (Na+K+)-ATPase with [125I]iodoazidothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ouabain binding kinetics of the rat alpha two and alpha three isoforms of the sodium-potassium adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cymarin as a Selective Na+/K+-ATPase Alpha Isoform Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Cymarin and other cardiac glycosides against the four alpha isoforms of the Na+/K+-ATPase. This data allows for a direct comparison of the potency and potential selectivity of these compounds.
| Compound | α1 IC50 (nM) | α2 IC50 (nM) | α3 IC50 (nM) | α4 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | ~10-100 |
| Ouabain | ~100-1000 | ~10-100 | ~10-100 | ~10-100 |
| Strophanthidin | >1000 | ~100-1000 | ~100-1000 | ~10-100 |
| Digoxin | ~100-1000 | ~10-100 | ~10-100 | ~10-100 |
Note: The IC50 values for Ouabain, Strophanthidin, and Digoxin are approximated from graphical representations in the cited literature. The IC50 for this compound on the α4 isoform is also derived from a comparative study. Specific IC50 values for this compound on α1, α2, and α3 isoforms are not currently available in the public domain.
Experimental Protocols
The determination of IC50 values for cardiac glycosides on Na+/K+-ATPase isoforms is a critical experimental procedure. The following is a detailed methodology adapted from established protocols for such assays.
Na+/K+-ATPase Inhibition Assay Protocol
1. Preparation of Recombinant Na+/K+-ATPase Isoforms:
-
Human cDNAs for the α1, α2, α3, and α4 subunits and the β1 subunit of Na+/K+-ATPase are subcloned into appropriate expression vectors (e.g., baculovirus vectors for expression in Sf9 insect cells).
-
Sf9 cells are co-infected with baculoviruses encoding the respective alpha isoform and the beta subunit.
-
After a suitable incubation period (e.g., 72 hours), the cells are harvested.
2. Membrane Preparation:
-
Infected Sf9 cells are resuspended in a homogenization buffer (e.g., 250 mM sucrose, 25 mM imidazole, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The cells are homogenized using a Dounce homogenizer or sonicator.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the cell membranes containing the expressed Na+/K+-ATPase.
-
The membrane pellet is washed and resuspended in a suitable buffer.
3. Na+/K+-ATPase Activity Assay:
-
The activity of the Na+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis, which can be determined by measuring the amount of inorganic phosphate (Pi) released.
-
The reaction is typically carried out in a buffer containing NaCl, KCl, MgCl2, and ATP at a physiological pH (e.g., 7.4).
-
The reaction mixture includes the prepared membranes expressing the specific Na+/K+-ATPase isoform and varying concentrations of the inhibitor (this compound or other cardiac glycosides).
-
The total ATPase activity is measured in the absence of any inhibitor. The ouabain-insensitive ATPase activity (representing non-Na+/K+-ATPase activity) is determined in the presence of a high concentration of ouabain (e.g., 1 mM).
-
The Na+/K+-ATPase activity is calculated as the difference between the total and the ouabain-insensitive ATPase activities.
4. IC50 Determination:
-
The Na+/K+-ATPase activity is measured at a range of inhibitor concentrations.
-
The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition by Cardiac Glycosides
Cymarin's Anticancer Efficacy: A Comparative Analysis Across In Vitro and In Vivo Models
For Immediate Release
Cymarin, a cardiac glycoside, has demonstrated notable anticancer properties across various preclinical models, particularly in breast and pancreatic cancer. This guide provides a comparative overview of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. The data presented herein is a synthesis of findings from multiple studies, offering a cross-validated perspective on this compound's potential as a therapeutic agent.
Quantitative Assessment of Anticancer Activity
This compound's cytotoxic and antiproliferative effects have been quantified in several cancer cell lines. The following tables summarize the key efficacy data, offering a clear comparison of its potency in different cancer models.
Table 1: In Vitro Efficacy of this compound in Human Breast Cancer Cells
| Cell Line | Assay Type | Concentration | Effect |
| MCF-7 | Proliferation Assay (MTT) | 1 µM | 47.8% inhibition of cell proliferation.[1] |
Table 2: In Vitro Efficacy of this compound in Human Pancreatic Cancer Cells
| Cell Line | Assay Type | IC₅₀ Value | Target Cell Population |
| SW1990 | Proliferation/Viability | 33.8 nM | Total cell population |
| SW1990GR | Proliferation/Viability | 40.8 nM | Total cell population |
| SW1990GR | Cell Elimination | 15.2 nM | TRA-1-60 positive cells |
| SW1990GR* | Cell Elimination | 5.1 nM | TRA-1-81 positive cells |
*SW1990GR is a gemcitabine-resistant cell line.
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment Protocol | Outcome |
| Nude Mice | SW1990 | 2 mg/kg, intraperitoneal, twice a week for 3 weeks | Significant tumor growth inhibition.[1] |
Signaling Pathways and Mechanism of Action
This compound, as a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of signaling events that can lead to apoptosis. Furthermore, in breast cancer cells, this compound has been shown to inhibit the expression of Paired box 6 (PAX6) by impairing the Internal Ribosome Entry Site (IRES)-mediated translation of its mRNA.[2][3][4][5] PAX6 is a transcription factor implicated in cancer cell proliferation, colony formation, and invasion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay for MCF-7 Cells)
This protocol is based on the methodology described in the study investigating this compound's effect on PAX6 translation.[2][3][4][5]
-
Cell Culture: MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.25 µM to 1.0 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for PAX6 Expression
This protocol allows for the detection of changes in protein levels following this compound treatment.[4]
-
Cell Lysis: MCF-7 cells are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for PAX6. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model (Generalized Protocol)
The following is a generalized protocol for establishing and evaluating the efficacy of an anticancer agent in a subcutaneous xenograft model, based on the brief description of the this compound study.[1]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used.
-
Cell Preparation: SW1990 human pancreatic cancer cells are harvested during the exponential growth phase and resuspended in a sterile, serum-free medium or PBS.
-
Tumor Implantation: A suspension of SW1990 cells (e.g., 5 x 10⁶ cells in 100 µL) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives this compound (2 mg/kg, intraperitoneally, twice a week), while the control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period (e.g., 3 weeks). At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.
References
- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation of paired box 6 (PAX6) mRNA is IRES-mediated and inhibited by this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Inotropic Potency of Cymarin and Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inotropic potency of Cymarin against other well-known cardiac glycosides: Digoxin, Digitoxin, and Ouabain. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Executive Summary
Cardiac glycosides are a class of naturally derived compounds known for their positive inotropic effects on the heart, meaning they increase the force of myocardial contraction. This action is primarily mediated through the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells. While this mechanism is common across the class, the potency of individual glycosides can vary. This guide synthesizes available data to compare the inotropic potency of this compound with that of Digoxin, Digitoxin, and Ouabain, highlighting quantitative differences and the experimental methodologies used to determine them.
Data Presentation: Inotropic Potency Comparison
The following table summarizes the half-maximal effective concentration (EC50) values for the positive inotropic effect of this compound, Digoxin, Digitoxin, and Ouabain. A lower EC50 value indicates a higher potency. The data for Digoxin, Digitoxin, and Ouabain are derived from a study on isolated, electrically driven rat hearts. Due to the limited availability of directly comparable data for this compound under the exact same conditions, its relative potency is discussed based on available information.
| Cardiac Glycoside | EC50 for Positive Inotropic Effect (M) | Data Source Animal Model |
| This compound | Data not available in directly comparable studies | - |
| Digoxin | 2.4 x 10⁻⁵ | Isolated Rat Heart |
| Digitoxin | 9.5 x 10⁻⁶ | Isolated Rat Heart |
| Ouabain | 2.3 x 10⁻⁵ | Isolated Rat Heart |
Signaling Pathway of Cardiac Glycosides
The positive inotropic effect of cardiac glycosides stems from their inhibition of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes. The following diagram illustrates this signaling cascade.
Caption: Signaling pathway of cardiac glycosides leading to a positive inotropic effect.
Experimental Protocols
The determination of inotropic potency typically involves the use of isolated heart preparations. The following is a detailed methodology representative of studies comparing the effects of cardiac glycosides.
Objective: To determine and compare the positive inotropic effects of cardiac glycosides on isolated heart tissue.
Experimental Model: Isolated, electrically driven left atrial muscle preparations from guinea pigs or Langendorff-perfused isolated rat hearts.
Apparatus:
-
Organ bath with a temperature-controlled (37°C) physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.
-
Force transducer to measure isometric or isotonic contractions.
-
Electrical stimulator to maintain a constant heart rate (e.g., 1-3 Hz).
-
Data acquisition system to record contractile force.
Procedure:
-
Tissue Preparation: The animal is euthanized, and the heart is rapidly excised and placed in cold physiological salt solution. The left atrium or the entire heart (for Langendorff preparation) is dissected and mounted in the organ bath.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a constant preload, with continuous electrical stimulation. The physiological salt solution is changed periodically.
-
Drug Administration: After the equilibration period, a cumulative concentration-response curve is generated. The cardiac glycoside is added to the organ bath in increasing concentrations.
-
Data Recording: The contractile force is recorded for a set period after each concentration is added, allowing the effect to stabilize.
-
Data Analysis: The increase in contractile force is measured as a percentage of the baseline force. The EC50 value, the concentration of the drug that produces 50% of the maximal response, is calculated from the concentration-response curve.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the inotropic effect of a cardiac glycoside in an isolated heart preparation.
Validating the Binding Site of Cymarin on the Sodium Pump: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cymarin's binding to the sodium pump (Na+/K+-ATPase) with other cardiac glycosides, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into the therapeutic potential of this compound.
Introduction to this compound and the Sodium Pump
This compound is a cardiac glycoside, a class of naturally derived compounds known for their potent inhibition of the Na+/K+-ATPase. This enzyme, also known as the sodium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of most animal cells. By inhibiting the Na+/K+-ATPase, cardiac glycosides cause an increase in intracellular sodium, which in turn leads to a rise in intracellular calcium levels, enhancing myocardial contractility. This mechanism of action has made them valuable in the treatment of heart failure and certain arrhythmias. The binding of cardiac glycosides, including this compound, occurs at a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. Validating this binding site and understanding its interaction with different cardiac glycosides is crucial for the development of new drugs with improved therapeutic profiles.
Comparative Analysis of Binding Affinities and Inhibition
The efficacy of a cardiac glycoside is determined by its affinity for the Na+/K+-ATPase and its ability to inhibit the pump's activity. These parameters are quantified by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), respectively. The following table summarizes the available data for this compound and compares it with other well-known cardiac glycosides across different α-isoforms of the Na+/K+-ATPase.
| Cardiac Glycoside | α1 (IC50, nM) | α2 (IC50, nM) | α3 (IC50, nM) | α4 (IC50, nM) | Binding Affinity (Kd) |
| This compound | 126 | 28 | 36 | 13 | 0.4 µM (for [125I]iodoazidothis compound)[1][2] |
| Ouabain | 25 | 10 | 10 | 10 | Not specified |
| Digoxin | 100 | 25 | 25 | 16 | Not specified |
| Strophanthidin | 80 | 20 | 20 | 10 | Not specified |
Note: IC50 values for α1, α2, α3, and α4 isoforms are from studies on recombinant Na,K-ATPase expressed in Sf-9 insect cells. The Kd value for the this compound derivative was determined using electroplax microsomes from Electrophorus electricus[1][2].
Experimental Validation of the this compound Binding Site
Several experimental techniques have been employed to identify and validate the binding site of cardiac glycosides on the Na+/K+-ATPase. These methods provide crucial insights into the molecular interactions governing drug-target engagement.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site upon photoactivation. A radioiodinated, photoactive derivative of this compound, 4'-(3-iodo-4-azidobenzene sulfonyl)this compound ([125I]IAC), has been successfully used to label the Na+/K+-ATPase[1][2].
Experimental Protocol: Photoaffinity Labeling with [125I]iodoazidothis compound
-
Synthesis of [125I]IAC: 4'-(3-iodo-4-azidobenzene sulfonyl)this compound (IAC) is synthesized and radioiodinated to produce [125I]IAC.
-
Membrane Preparation: Crude membrane fractions containing Na+/K+-ATPase are prepared from a suitable source, such as eel electroplax microsomes or mammalian brain synaptosomes.
-
Binding Reaction: The membranes are incubated with [125I]IAC in the dark in a buffer containing Mg2+ and Pi to promote high-affinity binding. The binding is allowed to reach equilibrium.
-
Washing: The complex is stabilized at low temperatures (0°C), and unbound [125I]IAC is removed by washing.
-
Photolysis: The washed membrane-ligand complex is exposed to UV light to activate the azido group, leading to the formation of a covalent bond with the protein.
-
Analysis: The photolabeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The location of the radiolabel is detected by autoradiography, identifying the subunits of the Na+/K+-ATPase that are in close proximity to the bound this compound derivative. In these studies, both the α and β subunits were labeled[1][2].
Logical Workflow for Photoaffinity Labeling
Caption: Workflow for photoaffinity labeling of Na+/K+-ATPase.
Radioligand Binding Assays
Radioligand binding assays are used to quantify the affinity of a ligand for its receptor. In the context of cardiac glycosides, these assays typically involve the displacement of a radiolabeled ligand (e.g., [3H]ouabain) by an unlabeled competitor (e.g., this compound).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Purified membranes containing a specific isoform of Na+/K+-ATPase are prepared.
-
Reaction Mixture: The membranes are incubated in a buffer containing a fixed concentration of a radiolabeled cardiac glycoside (e.g., [3H]ouabain) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, which can then be used to calculate the binding affinity (Ki) of the competitor.
Site-Directed Mutagenesis
Site-directed mutagenesis is a technique used to introduce specific amino acid substitutions into a protein to study the role of individual residues in its function, in this case, ligand binding. By mutating residues in the proposed cardiac glycoside binding site and observing the effect on this compound sensitivity, researchers can pinpoint the key amino acids involved in the interaction. While specific studies focusing solely on this compound are limited, extensive mutagenesis work on the ouabain binding site provides a strong model for understanding this compound's interaction.
Experimental Protocol: Site-Directed Mutagenesis and Functional Analysis
-
Mutagenesis: A cDNA encoding the α-subunit of the Na+/K+-ATPase is mutated using PCR-based methods to substitute specific amino acid residues within the putative cardiac glycoside binding site.
-
Expression: The mutated cDNA is expressed in a host system that lacks endogenous Na+/K+-ATPase activity (e.g., yeast or specific mammalian cell lines).
-
Functional Assay: The activity of the mutated Na+/K+-ATPase is assessed in the presence of varying concentrations of the cardiac glycoside (e.g., this compound or ouabain).
-
Analysis: The IC50 value for the cardiac glycoside on the mutant enzyme is determined and compared to the wild-type enzyme. A significant increase in the IC50 value indicates that the mutated residue is important for high-affinity binding.
Signaling Pathway of Na+/K+-ATPase Inhibition by this compound
Caption: this compound's mechanism of action on cardiomyocytes.
Conclusion
The validation of this compound's binding site on the Na+/K+-ATPase is supported by a confluence of experimental evidence from photoaffinity labeling, radioligand binding assays, and by extension, site-directed mutagenesis studies on the conserved cardiac glycoside binding pocket. The available data indicates that this compound, like other cardiac glycosides, binds to the extracellular side of the α-subunit, leading to potent inhibition of the enzyme. Comparative analysis of IC50 values reveals isoform-specific sensitivities, a crucial consideration for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for further research aimed at elucidating the nuanced interactions of this compound with the sodium pump and for the development of novel, more selective cardiac glycosides.
References
A Comparative Analysis of the Cytotoxic Effects of Cymarin and Related Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Cymarin, a cardiac glycoside, and its related compounds. While direct comparative studies on a wide range of synthetic this compound derivatives are limited in publicly available research, this document synthesizes the existing data on this compound and other relevant cardiac glycosides to offer insights into their potential as cytotoxic agents. The information presented is intended to support further research and drug development efforts in this area.
Data on Cytotoxic Activity
The cytotoxic potential of this compound and other cardiac glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound and other selected cardiac glycosides against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | SW1990 | Pancreatic Cancer | 33.8 |
| This compound | SW1990GR | Pancreatic Cancer | 40.8 |
| This compound | MCF-7 | Breast Cancer | ~1000 |
| Digitoxin | A549 | Lung Cancer | ~75 |
| Digoxin | SH-SY5Y | Neuroblastoma | 34 ng/mL |
| Ouabain | A549 | Lung Cancer | ~29 |
| Proscillaridin A | Various | Various | Potent |
Note: The IC50 values are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. "Potent" indicates high activity without a specific IC50 value provided in the source.
Signaling Pathways in this compound-Induced Cytotoxicity
Cardiac glycosides, including this compound, are known to induce apoptosis in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium and subsequently calcium levels, triggering a cascade of downstream signaling events that culminate in programmed cell death.
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxic effects of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This technique can be used to identify changes in the expression levels of key apoptosis-related proteins following treatment with this compound derivatives.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Sample Preparation: Treat cells with this compound derivatives at the desired concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins between different treatment groups.
Conclusion
The available data suggest that this compound, like other cardiac glycosides, exhibits cytotoxic effects against various cancer cell lines, often in the nanomolar range. The primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, leading to apoptosis. However, a significant gap exists in the literature regarding the systematic synthesis and comparative cytotoxic evaluation of a series of this compound derivatives. Further research is warranted to explore the structure-activity relationships of this compound analogs, which could lead to the development of novel and more potent anticancer agents. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
Assessing Cymarin's Selectivity for Cancer Cells: A Comparative Analysis
Cymarin, a cardiac glycoside, has demonstrated potential as an antitumor agent, with preliminary studies indicating activity against breast and pancreatic cancer. However, a comprehensive assessment of its selective cytotoxicity against a broad range of cancer cells versus normal, healthy cells is not well-documented in publicly available research. This guide synthesizes the available information on the mechanism of action for cardiac glycosides and outlines the standard experimental protocols used to determine cytotoxic selectivity, providing a framework for researchers and drug development professionals to evaluate compounds like this compound.
While specific comparative data for this compound is limited, the broader class of cardiac glycosides offers insights into its potential mechanisms and selectivity. The primary target of these compounds is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion balance can trigger a cascade of events, including the induction of apoptosis (programmed cell death), which is a key mechanism for eliminating cancer cells.
Comparative Cytotoxicity Data: A Need for Further Research
A critical aspect of any potential anticancer drug is its therapeutic window—the concentration range at which it is effective against cancer cells while minimally impacting normal cells. This is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is a key metric for assessing this therapeutic window.
For context, studies on other compounds, though not this compound, have utilized normal cell lines such as the human embryonic kidney cell line HEK-293T to assess selectivity.[2] The establishment of such comparative data for this compound is essential for its progression as a potential cancer therapeutic.
Experimental Protocols for Assessing Cytotoxicity
The following are detailed methodologies for key experiments used to determine the cytotoxicity and selectivity of a compound like this compound.
Cell Viability Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Process
To understand how the selectivity of a compound like this compound is evaluated, the following diagrams illustrate a typical experimental workflow and the underlying logical relationship for determining the selectivity index.
Caption: Experimental workflow for assessing this compound's selectivity.
Caption: Logical relationship for calculating the Selectivity Index.
Signaling Pathways of Cardiac Glycosides in Cancer
The anticancer effects of cardiac glycosides, including potentially this compound, are primarily initiated by their binding to and inhibition of the α-subunit of the Na+/K+-ATPase. This action disrupts the sodium and potassium gradients across the cell membrane, leading to a series of downstream events that can culminate in apoptosis.
Key signaling events include:
-
Increased Intracellular Calcium: The rise in intracellular sodium inhibits the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.
-
Reactive Oxygen Species (ROS) Generation: The ionic imbalance can induce oxidative stress and the generation of ROS.
-
Mitochondrial Dysfunction: Elevated calcium and ROS can lead to the opening of the mitochondrial permeability transition pore, release of cytochrome c, and activation of the caspase cascade, a key component of the apoptotic pathway.
-
Modulation of Signaling Cascades: Inhibition of Na+/K+-ATPase can also affect various signaling pathways involved in cell growth and survival, such as the Src/EGFR/Ras/Raf/MAPK pathway.
Below is a simplified representation of the proposed signaling pathway for cardiac glycoside-induced apoptosis.
References
Benchmarking Cymarin's Activity Against Known Ion Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiac glycoside Cymarin with established ion channel blockers. While this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, its downstream effects on ion homeostasis warrant a comparative analysis against drugs that directly target ion channels. This document outlines the distinct mechanisms and provides available experimental data to inform research and drug development in cardiovascular pharmacology.
Introduction: Mechanisms of Action
This compound, a cardiotonic steroid, exerts its effects by inhibiting the Na+/K+-ATPase pump on the cell membrane of cardiomyocytes. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger, leading to a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration. This accumulation of intracellular calcium enhances cardiac contractility.
In contrast, classical ion channel blockers directly bind to and modulate the function of specific ion channels, such as voltage-gated sodium, potassium, or calcium channels. These blockers can physically obstruct the channel pore or allosterically modify the channel's gating properties, thereby altering the flow of ions and modulating cellular excitability and signaling.
Figure 1: Contrasting mechanisms of this compound and direct ion channel blockers.
Quantitative Comparison of Activity
Direct quantitative data on this compound's activity on specific voltage-gated ion channels is limited in publicly available literature. However, we can compare its known effects with the well-documented activities of benchmark ion channel blockers on their primary targets. The following table summarizes the available inhibitory concentrations (IC50).
| Compound | Primary Target | Ion Channel Subtype | IC50 | Reference |
| This compound | Na+/K+-ATPase | - | Data on direct ion channel blockade is not readily available | |
| Tetrodotoxin | Voltage-Gated Sodium Channel | Nav1.5 | ~2 µM | [1] |
| Nav1.7 | 36 nM | [2][3] | ||
| Amiodarone | Voltage-Gated Potassium Channel | hERG (Kv11.1) | 9.8 µM - 38 µM | [4][5] |
| Verapamil | Voltage-Gated Calcium Channel | Cav1.2 | 1.5 - 1.6 µM | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as cell type, temperature, and specific assay used.
Experimental Protocols
The data presented for the benchmark ion channel blockers are typically obtained through rigorous experimental techniques designed to measure ion channel function. The two primary methods are patch-clamp electrophysiology and ion flux assays.
Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion flow through a single or a population of ion channels in a cell membrane.
Methodology:
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific channel subtype) are cultured.
-
Micropipette Fabrication: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated using a micropipette puller.
-
Seal Formation: The micropipette, filled with a conductive solution, is brought into contact with the cell membrane. A gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.
-
Recording Configurations:
-
Whole-Cell: The membrane patch within the pipette is ruptured, allowing for the measurement of currents across the entire cell membrane.
-
Cell-Attached: The membrane patch remains intact, allowing for the measurement of currents through the channels within the patch.
-
-
Voltage Clamp: The membrane potential is held constant by a voltage clamp amplifier, and the ionic current that flows through the channels is recorded in response to voltage steps.
-
Data Analysis: The recorded currents are analyzed to determine the effect of the test compound (e.g., an ion channel blocker) on channel activity, from which parameters like IC50 can be calculated.
Figure 2: Generalized workflow for a patch-clamp experiment.
Ion Flux Assays
These assays measure the movement of ions across the cell membrane in a population of cells, often in a high-throughput format.
Methodology:
-
Cell Loading: Cells expressing the ion channel of interest are loaded with a fluorescent dye that is sensitive to the concentration of the ion being studied (e.g., a calcium-sensitive dye like Fura-2).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: The test compound (e.g., this compound or a known blocker) is added to the cells.
-
Channel Activation: The ion channels are activated by a specific stimulus (e.g., depolarization with high potassium for voltage-gated channels).
-
Fluorescence Measurement: The change in fluorescence upon channel activation is measured. A blocker will reduce the change in fluorescence compared to control cells.
-
Data Analysis: The fluorescence data is used to determine the concentration-dependent effect of the compound and to calculate parameters like IC50.
Comparative Summary and Conclusion
The comparison between this compound and direct ion channel blockers highlights a fundamental difference in their mechanism of action.
Figure 3: Logical relationship of this compound vs. direct ion channel blockers.
-
This compound acts as an indirect modulator of intracellular ion concentrations by targeting a key ion pump. Its effects are systemic to the cell's ion homeostasis.
-
Direct ion channel blockers offer target specificity, modulating the activity of a particular ion channel subtype. This allows for more precise pharmacological intervention.
For researchers investigating the physiological roles of specific ion channels, direct blockers provide a more targeted tool. However, studying the effects of this compound can offer valuable insights into the complex interplay between ion pumps, exchangers, and channels in maintaining cellular function and how disruption of this balance can lead to physiological changes.
Future research could explore potential off-target effects of this compound on various ion channels directly, which would provide a more complete picture of its pharmacological profile and allow for a more direct quantitative comparison with established ion channel blockers.
References
- 1. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrodotoxin | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. Tetrodotoxin citrate | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Cymarin and Digoxin
This guide offers a detailed comparison of the pharmacokinetic profiles of two significant cardiac glycosides: Cymarin and Digoxin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on their absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental methodologies, and visualizes key pathways and processes.
Introduction to this compound and Digoxin
This compound and Digoxin are both cardiac glycosides, a class of naturally derived compounds known for their effects on the heart.[1][2] They share a primary mechanism of action: the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][2][3] This inhibition leads to an increase in intracellular calcium, which in turn enhances myocardial contractility.[1][3][4] While Digoxin, derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and atrial fibrillation for decades, this compound, extracted from plants of the Apocynum genus (like Apocynum cannabinum), is primarily used in experimental cardiovascular research due to its potent activity and potential for toxicity.[1][5] Understanding their distinct pharmacokinetic properties is crucial for both therapeutic application and future research.
Pharmacokinetic Data Comparison
Table 1: Quantitative Pharmacokinetic Parameters of Digoxin
| Parameter | Value | Description |
| Oral Bioavailability | 60% - 80% | The proportion of an orally administered dose that reaches systemic circulation.[5][6][7] |
| Plasma Protein Binding | 20% - 30% | The fraction of the drug in the blood that is bound to plasma proteins.[6][8] |
| Volume of Distribution | Large | Digoxin is extensively distributed into tissues, with high concentrations in the heart and kidneys.[8][9] |
| Metabolism | Minimal (approx. 16%) | Primarily occurs in the liver, with some metabolism by gut bacteria.[5][7] |
| Primary Excretion Route | Renal | Approximately 70% is excreted unchanged by the kidneys.[5][6] |
| Elimination Half-life | 36 - 48 hours | In patients with normal renal function.[3][5][7] This can be prolonged in cases of renal impairment.[5] |
| Therapeutic Serum Level | 0.5 - 2.0 ng/mL | The concentration range for therapeutic effect in atrial fibrillation.[7] |
Table 2: Qualitative and Inferred Pharmacokinetic Profile of this compound
Note: Specific quantitative data for this compound is scarce in available literature. This profile is based on its classification as a cardiac glycoside and general scientific understanding.
| Parameter | Profile | Rationale |
| Absorption | Variable | Oral absorption of cardiac glycosides is often incomplete and can be influenced by various factors. |
| Distribution | Wide | As a cardiac glycoside, it is expected to distribute to tissues, particularly the myocardium. |
| Metabolism | Hepatic (Presumed) | Like many cardiac glycosides, metabolism is anticipated to occur primarily in the liver. |
| Excretion | Renal (Presumed) | Excretion is likely to be primarily through the kidneys, a common pathway for this class of drugs. |
| Half-life | Unknown | The elimination half-life has not been well-documented in human studies. |
Signaling Pathway and Mechanism of Action
Both this compound and Digoxin exert their cardiotonic effects through the same signaling pathway. The diagram below illustrates their inhibitory action on the Na+/K+-ATPase pump within a cardiomyocyte, leading to increased contractility.
Experimental Protocols
The determination of pharmacokinetic parameters for cardiac glycosides involves a series of well-defined experimental steps. Below is a detailed methodology representative of studies in this field.
Objective: To determine and compare the pharmacokinetic profiles of this compound and Digoxin following administration in an animal model.
1. Animal Model:
-
Species: Beagle dogs or Sprague-Dawley rats are commonly used models.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
2. Drug Administration:
-
Formulation: The drug is dissolved in a suitable vehicle (e.g., saline, polyethylene glycol).
-
Routes:
- Intravenous (IV): Administered as a bolus injection into a suitable vein (e.g., cephalic vein in dogs) to determine absolute bioavailability and clearance.
- Oral (PO): Administered via gavage to assess oral absorption and bioavailability.
3. Sample Collection:
-
Blood samples (approx. 0.5-1 mL) are collected from a cannulated artery or vein (e.g., jugular vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Samples are collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard for quantifying drug concentrations in plasma.
-
Sample Preparation: Plasma samples undergo protein precipitation followed by solid-phase extraction to isolate the drug from endogenous components.
-
Quantification: The concentration of the parent drug and any major metabolites is determined by comparing the peak area ratios of the analyte to an internal standard against a standard curve.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters calculated include:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): Total drug exposure over time.
- t1/2 (Half-life): Time for plasma concentration to decrease by half.
- CL (Clearance): Volume of plasma cleared of the drug per unit time.
- Vd (Volume of Distribution): Apparent volume into which the drug distributes.
- F (Bioavailability): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Experimental Workflow Diagram
The logical flow of a comparative pharmacokinetic study is visualized below.
Conclusion
Digoxin's pharmacokinetic profile is well-characterized, facilitating its clinical use with established dosing regimens. In contrast, the lack of comprehensive, publicly available quantitative data for this compound limits its application primarily to research settings. The shared mechanism of Na+/K+-ATPase inhibition provides a basis for comparison, but the significant data gap for this compound underscores the need for further investigation to fully understand its therapeutic and toxicological potential. The experimental protocols outlined here provide a standard framework for conducting such future studies, which would be invaluable to the field of cardiovascular pharmacology.
References
- 1. Pharmacokinetics of coumarin and 7-hydroxycoumarin upon i.v. and p.o. administration in the euthyroid and hypothyroid beagle dog [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative pharmacokinetics of coumarin anticoagulants. V. Kinetics of warfarin elimination in the rat, dog, and rhesus monkey compared to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of age on the pharmacokinetics of coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolism and kinetics of coumarin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Preparation of silymarin proliposomes and its pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of carminomycin in dogs and humans. Preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Verification of Cymarin's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Cymarin, a cardiac glycoside, against established alternatives in cardiology and oncology. The information is supported by available experimental data to aid in research and development decisions.
Overview of this compound
This compound is a cardiac glycoside found in plants of the Apocynum genus. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced cardiac muscle contraction.[1] This cardiotonic effect has positioned this compound as a subject of interest for treating heart failure and arrhythmias. Recent studies have also suggested potential anticancer activities, particularly in breast and pancreatic cancers.
Cardiotonic Potential: Comparison with Digoxin
Digoxin, another widely used cardiac glycoside, serves as a primary benchmark for evaluating the cardiotonic potential of this compound. While direct comparative clinical trials are limited, a German study did compare the effects of Strophanthin (a related cardiac glycoside) and this compound in patients with left cardiac insufficiency, suggesting some clinical evaluation has occurred.
Preclinical Efficacy in Heart Failure Models
Mechanism of Action: Na+/K+-ATPase Inhibition
Both this compound and Digoxin exert their cardiotonic effects by inhibiting the Na+/K+-ATPase enzyme. The comparative binding affinity and inhibitory concentration (IC50) for this enzyme would provide insight into their relative potencies.
Featured Experimental Protocol: Na+/K+-ATPase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on Na+/K+-ATPase.
Objective: To determine the concentration of this compound required to inhibit 50% of Na+/K+-ATPase activity (IC50).
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
ATP (Adenosine triphosphate)
-
Buffer solution (e.g., Tris-HCl)
-
Cations: NaCl, KCl, MgCl2
-
Test compound: this compound in various concentrations
-
Control inhibitor: Ouabain
-
Phosphate detection reagent (e.g., Malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing buffer, NaCl, KCl, and MgCl2 in a 96-well plate.
-
Add varying concentrations of this compound to the test wells. Include wells with a known inhibitor (ouabain) as a positive control and wells with no inhibitor as a negative control.
-
Add the Na+/K+-ATPase enzyme preparation to all wells and pre-incubate.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Anticancer Potential: Comparison with Doxorubicin
The investigation into the anticancer properties of cardiac glycosides has revealed promising, yet varied, results. Doxorubicin, a well-established anthracycline antibiotic, is a standard chemotherapeutic agent used in the treatment of various cancers, including breast and pancreatic cancer.
Comparative Cytotoxicity in Cancer Cell Lines
To provide a comparative perspective, the following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Digoxin, and Doxorubicin in various breast and pancreatic cancer cell lines as reported in the literature. It is important to note that direct comparative studies for this compound against Doxorubicin are not extensively available, and the data presented is a compilation from individual studies. Variations in experimental conditions can influence IC50 values.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MCF-7 | Data Not Available | |
| MDA-MB-231 | Data Not Available | ||
| Digoxin | MCF-7 | 0.06 | [1] |
| BT-474 | 0.23 | [1] | |
| MDA-MB-231 | 0.08 | [1] | |
| ZR-75-1 | 0.17 | [1] | |
| Doxorubicin | MCF-7 | 0.1 - 2.5 | [2][3] |
| MDA-MB-231 | 7.3 | [4] | |
| AMJ13 | 223.6 (µg/ml) | [5][6] |
Table 2: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | PANC-1 | Data Not Available | |
| MIA PaCa-2 | Data Not Available | ||
| Digoxin | SW1990/Gem | Used at non-toxic doses (20-80 nM) to enhance gemcitabine sensitivity | [7] |
| Panc-1/Gem | Used at non-toxic doses (20-80 nM) to enhance gemcitabine sensitivity | [7] | |
| Doxorubicin | L3.6 | 2.2 | [8] |
| MIA PaCa-2 | 1.145 (µg/mL) | [9] | |
| BxPC-3 | 2.682 (µg/mL) | [9] | |
| PANC-1 | >2 (in hypoxic conditions) | [10] |
Featured Experimental Protocol: MTT Cell Viability Assay
This protocol details a standard colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the viability of cancer cells after treatment with this compound and calculate the IC50 value.
Materials:
-
Breast or pancreatic cancer cell lines (e.g., MCF-7, PANC-1)
-
Complete cell culture medium
-
This compound (in various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Developing multitarget coumarin based anti-breast cancer agents: synthesis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advetresearch.com [advetresearch.com]
- 6. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 7. Digoxin sensitizes gemcitabine-resistant pancreatic cancer cells to gemcitabine via inhibiting Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Irisin Enhances Doxorubicin-Induced Cell Apoptosis in Pancreatic Cancer by Inhibiting the PI3K/AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Cymarin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical information for the handling of Cymarin, a potent cardiac glycoside. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Toxicity
This compound is a highly toxic compound that can be fatal if swallowed or inhaled.[1] It may also cause damage to organs through prolonged or repeated exposure. Due to its high potency, it should be handled with stringent safety measures similar to those for cytotoxic drugs.
Toxicological Data:
While specific oral LD50 data for this compound in rats was not identified, data for other cardiac glycosides and related compounds illustrate the high toxicity of this class of molecules. For instance, the LD50 of Digoxin, another cardiac glycoside, is in the low mg/kg range in various animal models. Acute single ingestions of greater than 2 to 3 milligrams of cardiac glycosides are generally associated with toxicity in humans.
| Species | Route of Administration | LD50/Toxic Dose | Reference Compound |
| Human | Oral | > 2-3 mg (toxic dose) | Cardiac Glycosides |
| Rat | Oral | 385 mg/kg (LD50) | Silymarin[2] |
| Mouse | Intraperitoneal | 12 mg/kg (LD50) | This compound |
Note: This data is for illustrative purposes. All handling of this compound should be based on its high acute toxicity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile or Neoprene Gloves | Wear two pairs of chemotherapy-rated gloves. Check for breakthrough time data for the specific gloves and chemicals being used, if available. Change gloves regularly and immediately if contaminated. |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly sealed safety goggles to protect against dust and splashes. A full-face shield is required when there is a risk of splashes or aerosol generation. |
| Respiratory | NIOSH-approved Respirator | A half-mask or full-facepiece respirator with P100 (or N100 if no oil-based aerosols are present) particulate filters is required for handling powdered this compound.[3] For potential vapor exposure or in the case of a spill, a combination cartridge for organic vapors and acid gases may be necessary.[4][5][6] A fit test is mandatory for all tight-fitting respirators. |
| Body | Disposable Gown/Coveralls | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, a full coverall may be necessary. |
| Feet | Shoe Covers | Disposable shoe covers should be worn over laboratory shoes. |
PPE Donning and Doffing Workflow:
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure to this compound.
-
Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a glove box.
-
Containment: Use disposable bench protectors to line the work area. All equipment used for handling this compound should be dedicated or thoroughly decontaminated after use.
-
Weighing: Weighing of this compound powder should be done in a ventilated containment enclosure.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to avoid aerosolization.
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly before leaving the laboratory.
Spill Management
Immediate and appropriate response to a this compound spill is crucial. All laboratories handling this compound must have a designated cytotoxic spill kit.
Spill Response Protocol:
Decontamination:
The spill area should be decontaminated after the initial cleanup. A common procedure for cytotoxic drugs involves:
-
Cleaning the area with a detergent solution.
-
Rinsing with water.
-
A final wipe-down with 70% isopropyl alcohol.[7]
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as cytotoxic waste.
Waste Disposal Stream:
Incineration Parameters:
The recommended method for the disposal of cytotoxic waste is high-temperature incineration.
| Parameter | Recommendation |
| Primary Chamber Temperature | 800-1000°C |
| Secondary Chamber Temperature | >1100°C[7] |
| Gas Residence Time | >2 seconds |
Incineration at these temperatures ensures the complete destruction of the cytotoxic compounds.[8][9]
Experimental Protocols
While specific experimental protocols for handling this compound were not found in the literature, the following general principles for working with highly potent compounds should be applied:
-
Stock Solution Preparation: Prepare stock solutions in a fume hood or other ventilated enclosure. Use a solvent that completely dissolves the this compound to prevent the presence of solid particles.
-
Dilutions: Perform serial dilutions in a fume hood.
-
Cell Culture: When treating cells with this compound, handle cell culture plates and media as potentially contaminated. All waste from these experiments should be treated as cytotoxic waste.
-
Animal Studies: If administering this compound to animals, appropriate handling procedures for the animals and their waste must be in place to prevent exposure.
By implementing these comprehensive safety and handling procedures, researchers, scientists, and drug development professionals can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.
References
- 1. This compound | 508-77-0 | INDOFINE Chemical Company [indofinechemical.com]
- 2. medscape.com [medscape.com]
- 3. emergencycarebc.ca [emergencycarebc.ca]
- 4. 3m.com [3m.com]
- 5. theridgepro.com [theridgepro.com]
- 6. fibreglast.com [fibreglast.com]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. Cytotoxic Incinerators | Inciner8 [inciner8.com]
- 9. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
